molecular formula C16H17NO6 B567939 Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate CAS No. 1255663-98-9

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Cat. No.: B567939
CAS No.: 1255663-98-9
M. Wt: 319.313
InChI Key: KQXKRUDATDKFEL-UHFFFAOYSA-N
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Description

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a specialized piperidine derivative offered as a key synthetic intermediate for advanced chemical and pharmaceutical research. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with significant biological activity . Specifically, this compound features a 1-benzoyl and dual ester functionalization on the oxopiperidine core, making it a versatile building block for the synthesis of more complex molecules. Researchers can leverage this scaffold in drug discovery programs, particularly in developing enzyme inhibitors . The structural motifs present in this compound are analogous to those found in pharmacologically active agents targeting the central nervous system, though its specific mechanism of action and applications are defined by the researcher's objectives . This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-22-15(20)11-8-12(16(21)23-2)17(9-13(11)18)14(19)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKRUDATDKFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N(CC1=O)C(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735067
Record name Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
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Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255663-98-9
Record name 2,4-Piperidinedicarboxylic acid, 1-benzoyl-5-oxo-, 2,4-dimethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
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Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for the title compound, structured to offer both procedural guidance and interpretive insights.

Abstract

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a complex piperidine derivative with significant potential as a scaffold in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring an N-benzoyl group, a ketone, and two diastereotopic methyl ester groups, necessitates a thorough structural confirmation that can only be achieved through a multi-pronged spectroscopic approach. This technical guide details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) data for this compound. It serves as a practical reference for researchers, providing not only expected data but also the causal reasoning behind the experimental protocols and spectral interpretations, thereby ensuring scientific rigor and trustworthiness in the structural elucidation process.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The functionalization of this core structure allows for the fine-tuning of pharmacological properties. Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (CAS 1255663-98-9) represents a highly functionalized intermediate, offering multiple points for further chemical modification. The benzoyl group provides steric and electronic influence, the ketone at the 5-position offers a site for nucleophilic attack, and the dicarboxylate esters at the 2- and 4-positions can be hydrolyzed, reduced, or otherwise transformed.

Given this complexity, unambiguous structural verification is paramount. Spectroscopic analysis provides the definitive evidence of molecular structure. This guide will systematically deconstruct the molecule through the lenses of NMR, IR, and MS, demonstrating how these techniques work in concert to provide a complete and validated structural picture.

Molecular Structure Analysis

The structural integrity of the compound is the foundation of its chemical behavior. Understanding the connectivity and stereochemistry is the primary goal of this spectroscopic investigation.

Molecular Formula: C₁₆H₁₇NO₆[1]

Molecular Weight: 319.31 g/mol

Key Structural Features:

  • Piperidine Core: A six-membered heterocyclic amine.

  • N-Benzoyl Group: An amide linkage that introduces aromaticity and restricts rotation around the C-N bond.

  • 5-Oxo Group: A ketone functionality within the piperidine ring.

  • Dimethyl Dicarboxylate: Two methyl ester groups at positions 2 and 4, creating chiral centers and complex proton and carbon environments.

Caption: Structure of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate.

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the restricted rotation around the N-benzoyl amide bond, some signals may appear broadened or as a mixture of rotamers at room temperature.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Chloroform-d (CDCl₃) is a common choice for initial analysis.

  • Instrumentation: The spectra are recorded on a 400 MHz (or higher) spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard pulse sequence.

    • Set a spectral width appropriate for proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

    • A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H connectivities and direct C-H attachments, respectively.[5]

The following table presents plausible data based on the analysis of structurally similar N-benzoyl piperidine derivatives.[2][6][7]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity, Integration, J (Hz)
7.60 - 7.40m, 5H
4.90 - 4.70m, 1H
4.20 - 4.00m, 1H
3.80s, 3H
3.75s, 3H
3.90 - 3.70m, 2H
2.90 - 2.60m, 2H
  • ¹H NMR:

    • Aromatic Region (δ 7.60-7.40): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzoyl group.

    • Piperidine Ring Protons (δ 4.90-2.60): The protons on the piperidine ring are diastereotopic and exhibit complex splitting patterns. The protons at C2 and C4, being adjacent to electron-withdrawing ester groups, are expected to be the most downfield (δ 4.90-4.00). The protons at C6, adjacent to the amide nitrogen, and C3, flanked by two carbons, will appear further upfield. COSY experiments are essential to trace the H2-H3-H4 connectivity.

    • Methoxy Protons (δ 3.80, 3.75): The two sharp singlets, each integrating to 3 protons, are assigned to the two non-equivalent methyl ester groups. Their distinct chemical shifts are due to the different stereochemical environments at C2 and C4.

  • ¹³C NMR:

    • Carbonyl Region (δ 205-168): Four distinct carbonyl signals are expected. The ketone at C5 will be the most downfield (δ ~205 ppm). The two ester carbonyls and the amide carbonyl will appear between δ 172-168 ppm.

    • Aromatic Region (δ 135-127): Signals corresponding to the six carbons of the benzoyl ring will be observed.

    • Aliphatic Region (δ 58-35): The signals for the five carbons of the piperidine ring and the two methoxy carbons are found here. The carbons C2 and C4, attached to oxygen, are the most downfield in this region. An HSQC experiment would definitively link each carbon to its attached proton(s).

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

  • Sample Preparation: Dissolve a small amount of the solid compound (approx. 5-10 mg) in a few drops of a volatile solvent like dichloromethane or acetone.[8]

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[8]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument first.

    • Acquire the sample spectrum over a typical range (e.g., 4000-600 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3100-3000C-H StretchAromatic (Benzoyl)
2990-2850C-H StretchAliphatic (Piperidine & -OCH₃)[9]
~1745C=O StretchEster Carbonyls
~1720C=O StretchKetone Carbonyl (C5)
~1645C=O StretchAmide Carbonyl (N-Benzoyl)
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchEster

The IR spectrum provides clear evidence for all key functional groups. The most informative region is the carbonyl stretching region (1800-1600 cm⁻¹). The presence of three distinct, strong absorption bands confirms the ketone, ester, and amide functionalities. The ester C=O stretch typically appears at the highest frequency (~1745 cm⁻¹), followed by the ketone (~1720 cm⁻¹), and finally the amide C=O band (~1645 cm⁻¹), which has a lower frequency due to resonance with the nitrogen lone pair. The presence of both aromatic and aliphatic C-H stretching bands further corroborates the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, non-volatile molecule.[10][11]

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[12][13]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[14]

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass to within a few parts per million (ppm), allowing for unambiguous molecular formula confirmation.

Ion Formula Calculated Exact Mass (m/z) Interpretation
[M+H]⁺C₁₆H₁₈NO₆⁺320.1134Protonated Molecular Ion
[M+Na]⁺C₁₆H₁₇NNaO₆⁺342.0954Sodium Adduct
[M-OCH₃+H]⁺C₁₅H₁₅NO₅⁺289.0923Loss of a methoxy group
[M-CO₂CH₃+H]⁺C₁₅H₁₅NO₄⁺289.0974Loss of a carbomethoxy group
[C₇H₅O]⁺C₇H₅O⁺105.0340Benzoyl cation

The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 320.1134. An HRMS measurement confirming this exact mass provides strong evidence for the molecular formula C₁₆H₁₇NO₆. Common fragmentation pathways for N-benzoyl piperidines include the cleavage of the benzoyl group, resulting in a prominent peak at m/z 105 for the benzoyl cation.[15][16] Other likely fragmentations involve the loss of the ester functionalities from the piperidine ring.

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not a linear process but an integrated workflow where data from each technique corroborates the others.

Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound Pure Compound (Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (ESI-HRMS) Compound->MS NMR_Data C-H Framework Connectivity Stereochemistry NMR->NMR_Data IR_Data Functional Groups (C=O, C-N, C-O) IR->IR_Data MS_Data Molecular Formula (Exact Mass) Fragmentation MS->MS_Data Structure Validated Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for spectroscopic structural validation.

Conclusion

The structural elucidation of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid and definitive confirmation of the key carbonyl functional groups (amide, ketone, and ester). Finally, high-resolution mass spectrometry validates the elemental composition through an exact mass measurement of the molecular ion. Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure of the title compound and enabling its confident use in further research and development.

References

  • Rocha, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Rocha, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Vilegas, W., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Vilegas, W., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Vilegas, W., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. RCAAP. [Link]

  • Manera, C., et al. (2018). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford Department of Chemistry. [Link]

  • University of the Witwatersrand. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of the Witwatersrand, Johannesburg. [Link]

  • LibreTexts. 5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

  • LibreTexts. 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. [Link]

  • Rutgers University-Newark. Electrospray Ionization (ESI) Instructions. Rutgers-Newark Chemistry. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

  • Gu, H., et al. (2014). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • ResearchGate. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. [Link]

  • Wessig, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. Scribd. [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Royal Society of Chemistry. [Link]

  • Clever, G. H. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC - NIH. [Link]

  • Kertész, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. [Link]

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Sources

Chemical properties of polyfunctionalized piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Polyfunctionalized Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent non-aromatic heterocyclic scaffolds in FDA-approved drugs.[1][2] Its significance stems from its versatile three-dimensional structure, favorable physicochemical properties, and ability to engage in crucial interactions with biological targets.[3] This guide provides a comprehensive exploration of the chemical properties of polyfunctionalized piperidines, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior. We will delve into the stereoelectronic features, reactivity, and physicochemical characteristics that are paramount for their application in drug design and development. This document is structured to serve as a practical resource, offering not only theoretical grounding but also actionable insights into the synthesis, characterization, and strategic deployment of these vital molecular building blocks.

The Piperidine Core: Structure, Conformation, and Stereochemistry

The piperidine is a six-membered heterocycle containing five sp³-hybridized carbon atoms and one nitrogen atom.[4] This simple structure belies a complex conformational landscape that is fundamental to its chemical properties and biological function.

Conformational Analysis: The Dominance of the Chair Form

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[5] However, the presence of the nitrogen atom introduces unique features:

  • Nitrogen Inversion: The lone pair on the nitrogen allows for rapid inversion, interconverting the two chair forms.

  • Axial vs. Equatorial N-H Bond: This leads to two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable in the gas phase and nonpolar solvents due to reduced steric interactions.[5] In polar solvents, however, the axial conformer can be stabilized.

The orientation of substituents on the carbon framework is dictated by a balance of steric and electronic effects. The preference for a substituent to occupy the equatorial position is well-established, but the introduction of multiple functional groups can lead to more complex equilibria. In certain highly substituted or hindered systems, higher-energy boat or twist-boat conformations may become populated.[6]

Figure 1: Conformational equilibrium of a substituted piperidine.

Stereoelectronic Effects of Functional Groups

The introduction of functional groups, particularly electronegative ones like fluorine, can significantly alter conformational preferences through complex stereoelectronic interactions.

  • Charge-Dipole Interactions: In protonated piperidinium salts, strong electrostatic interactions between the positive charge on the nitrogen (N-H+) and the dipole of a C-F bond can stabilize an axial fluorine conformation.[7][8]

  • Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbitals (σ*) of C-F or C-N bonds can also favor an axial fluorine orientation, a phenomenon related to the gauche effect.[8]

Understanding these subtle effects is critical in drug design, as the three-dimensional arrangement of atoms (the pharmacophore) is a primary determinant of biological activity.

Core Physicochemical Properties

The utility of the piperidine scaffold in drug development is intimately linked to its tunable physicochemical properties, which influence everything from target binding to absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa)

The nitrogen lone pair makes piperidine a base, with a pKa of its conjugate acid around 11.2.[5] This means that at physiological pH (~7.4), piperidines are predominantly protonated. This basicity is crucial for forming ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in protein binding pockets.[3]

The pKa is highly sensitive to the electronic nature of substituents on the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine or carbonyls decrease basicity (lower pKa) by inductively pulling electron density away from the nitrogen, making the lone pair less available for protonation.[9]

  • Electron-Donating Groups (EDGs): Alkyl groups slightly increase basicity (higher pKa) through an inductive donating effect.

Substituent TypeExampleEffect on Nitrogen Electron DensityResulting pKa
NonePiperidineBaseline~11.2
Electron-Withdrawing3,3-difluoroDecreasedLower (~8-9)[10]
Electron-Donating4-methylSlightly IncreasedSlightly Higher

Table 1: Influence of Substituents on Piperidine pKa.

Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption and cell membrane permeability. The piperidine ring itself is relatively lipophilic. Functionalization provides a powerful handle to modulate this property. Adding polar functional groups (e.g., -OH, -COOH) decreases LogP, enhancing aqueous solubility, while adding nonpolar groups (e.g., alkyl, aryl) increases LogP.[11] The impact of fluorine is complex; while highly electronegative, its effect on LogP can be context-dependent, sometimes increasing and sometimes decreasing lipophilicity based on the overall molecular environment.[9]

Synthesis and Reactivity: Building and Decorating the Core

The construction of polyfunctionalized piperidines with precise stereochemical control is a central challenge in organic synthesis. Methodologies can be broadly categorized into those that build the ring from acyclic precursors and those that functionalize a pre-existing piperidine or pyridine ring.

G cluster_strategies Synthetic Strategies for Polyfunctionalized Piperidines cluster_ring_formation cluster_functionalization ring_formation I. Ring Formation (De Novo Synthesis) mcr Multi-Component Reactions (MCRs) ring_formation->mcr cycloadd Cycloaddition (e.g., Aza-Diels-Alder) ring_formation->cycloadd intramol Intramolecular Cyclization ring_formation->intramol functionalization II. Ring Functionalization (Post-Modification) ch_func C-H Functionalization functionalization->ch_func dearom Dearomative Functionalization of Pyridines functionalization->dearom

Figure 2: Major synthetic approaches to substituted piperidines.

Key Synthetic Strategies
  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single operation to rapidly build molecular complexity. They are highly efficient for creating polyfunctionalized piperidines, though controlling stereoselectivity can be a challenge requiring careful catalyst and condition selection.[1][4]

  • Intramolecular Cyclization: This is a robust strategy where an acyclic precursor containing both the nitrogen and a reactive electrophilic site is induced to cyclize, forming the piperidine ring.[4]

  • C-H Functionalization: A modern and atom-economical approach that involves the direct conversion of a C-H bond on the piperidine ring into a C-C or C-heteroatom bond. The primary challenge is controlling site-selectivity (i.e., functionalizing C2, C3, or C4). This can be achieved through the use of directing groups attached to the nitrogen or by employing highly selective rhodium catalysts.[12][13]

  • Dearomative Functionalization: This powerful strategy begins with readily available substituted pyridines and employs a stepwise reduction and functionalization sequence to produce highly decorated piperidine derivatives with excellent diastereoselectivity.[14]

Reactivity in Drug Metabolism

The chemical reactivity of the piperidine ring is of paramount importance for its metabolic stability. The primary sites of metabolic attack by cytochrome P450 (CYP) enzymes are:

  • N-dealkylation: If the nitrogen is substituted (a tertiary amine), cleavage of the N-alkyl bond is often a major metabolic pathway.[15]

  • Oxidation at C-alpha: The carbon atoms adjacent to the nitrogen are electronically activated and susceptible to oxidation.

  • Ring Hydroxylation: Oxidation can also occur at the C3 and C4 positions, although this is often a slower process.

Strategies to Enhance Metabolic Stability:

  • Steric Hindrance: Introducing substituents, such as methyl or gem-dimethyl groups, near the sites of metabolism can block enzyme access.[1][16]

  • Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect (KIE).[17]

  • Lowering Lipophilicity: Reducing LogP can decrease non-specific binding to metabolizing enzymes.[11]

  • Conformational Constraint: Incorporating the piperidine into a more rigid structure, such as a spirocyclic or bridged system, can pre-organize the molecule to improve potency while potentially hindering metabolic access.[16]

Experimental Protocols: A Practical Approach

Trustworthy and reproducible protocols are the bedrock of scientific progress. Below are representative methodologies for the synthesis and evaluation of polyfunctionalized piperidines.

Protocol: Stereoselective Three-Component Synthesis of a Polyfunctionalized Piperidine

This protocol is adapted from methodologies employing vinylogous Mannich-type reactions to construct chiral dihydropyridinone intermediates, which can be readily converted to piperidines.[1]

Objective: To synthesize a chiral 2,3-dihydropyridinone, a versatile precursor to polyfunctionalized piperidines.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1.0 mmol)

  • Chiral amine (e.g., (R)-(+)-α-methylbenzylamine, 1.1 mmol)

  • 1,3-Bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene (1.2 mmol)

  • Lewis Acid catalyst (e.g., Sn(OTf)₂, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and chiral amine (1.1 mmol) to anhydrous DCM (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the chiral aldimine.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the Lewis acid catalyst (0.1 mmol) in anhydrous DCM (2 mL) and add it to the reaction mixture.

  • Add the 1,3-bis-silylenol ether (1.2 mmol) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to 0 °C and stir for an additional 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is a mixture of the acyclic adduct and the cyclized 2,3-dihydropyridinone. To complete the cyclization, dissolve the crude material in DCM (10 mL) with a catalytic amount of acetic acid and stir at room temperature for 1 hour.[1]

  • Purify the resulting 2,3-dihydropyridinone by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

  • Self-Validation: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure. Determine the diastereoselectivity by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess can be determined by chiral HPLC.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a polyfunctionalized piperidine derivative in a liver microsome system.

Materials:

  • Test compound (polyfunctionalized piperidine, 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the incubation mixture by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system in a microcentrifuge tube.

  • Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding the test compound to achieve a final concentration of 1 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion and Future Outlook

Polyfunctionalized piperidines represent a privileged class of scaffolds whose chemical properties are deeply intertwined with their biological function. A thorough understanding of their conformational behavior, physicochemical characteristics, and metabolic liabilities is essential for any scientist working in drug discovery. The ability to control stereochemistry during synthesis, fine-tune pKa and lipophilicity, and engineer metabolic stability through strategic functionalization are the key pillars upon which successful piperidine-containing drugs are built.

Future advancements will likely focus on the development of novel catalytic methods for even more precise and efficient C-H functionalization and dearomatization, allowing access to previously unexplored chemical space.[13][14] Coupled with advances in computational chemistry to predict ADME properties with greater accuracy, the design of next-generation therapeutics based on the piperidine core will continue to be a vibrant and productive field of research.

References

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available at: [Link]

  • Krasavin, M., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 25(23), 5729. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 269-283. Available at: [Link]

  • da Silva, A. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2850-2859. Available at: [Link]

  • Liao, K., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(23), 9113-9119. Available at: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace. Available at: [Link]

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  • Al-said, H. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

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  • Mykhailiuk, P. K. (2020). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. ResearchGate. Available at: [Link]

  • Bonin, M., et al. (2004). Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

  • Lambert, J. B. (1971). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 4(3), 87-94. Available at: [Link]

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  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 14(2), 564-567. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12224-12232. Available at: [Link]

  • Ulu, A., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry, 59(17), 7977-7991. Available at: [Link]

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Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate: A Novel Building Block for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular architectures that can address complex biological targets. Within this dynamic environment, the piperidine ring stands as a "privileged structure," a core motif frequently found in a vast array of therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1][2] This guide introduces Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate , a highly functionalized and promising building block poised to accelerate the discovery and development of next-generation therapeutics. Its unique combination of a rigidified piperidine core, multiple points for diversification, and a strategic benzoyl protecting group presents a compelling platform for the synthesis of complex and biologically active molecules. This document serves as a comprehensive technical resource, offering insights into its synthesis, reactivity, and potential applications, thereby empowering researchers to harness its full potential.

Core Structure and Strategic Design

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a synthetically versatile molecule characterized by a piperidine ring bearing a ketone at the 5-position and two methyl ester functionalities at the 2- and 4-positions. The nitrogen atom is protected with a benzoyl group, a feature that not only modulates the reactivity of the piperidine nitrogen but also offers a pathway for late-stage diversification.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₆
Molecular Weight 319.31 g/mol
CAS Number 1255663-98-9
Canonical SMILES COC(=O)C1CC(C(=O)N(C1)C(=O)C2=CC=CC=C2)C(=O)OCPubChem

The strategic placement of functional groups offers a multitude of synthetic handles for elaboration:

  • The 5-oxo group can be a site for nucleophilic addition, reduction to an alcohol, or conversion to other functional groups.

  • The 2,4-dicarboxylate esters provide opportunities for hydrolysis, amidation, or as handles for further carbon-carbon bond-forming reactions.

  • The benzoyl group on the nitrogen can be removed under specific conditions to allow for N-functionalization.

This multi-functional nature makes it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.

Proposed Synthesis: A Dieckmann Condensation Approach

The proposed synthetic pathway commences with readily available starting materials and proceeds through a key N-substituted β-amino diester intermediate.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Dimethyl 3,3'-azanediyldipropanoate Dimethyl 3,3'-azanediyldipropanoate Dimethyl 3,3'-(benzoylazanediyl)dipropanoate Dimethyl 3,3'-(benzoylazanediyl)dipropanoate Dimethyl 3,3'-azanediyldipropanoate->Dimethyl 3,3'-(benzoylazanediyl)dipropanoate Benzoylation (Schotten-Baumann conditions) Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Dimethyl 3,3'-(benzoylazanediyl)dipropanoate Target_Molecule Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate Dimethyl 3,3'-(benzoylazanediyl)dipropanoate->Target_Molecule Dieckmann Condensation (e.g., NaH, THF)

Caption: Proposed synthetic pathway to the target molecule via benzoylation and Dieckmann condensation.

Experimental Protocol (Proposed)

Step 1: Synthesis of Dimethyl 3,3'-(benzoylazanediyl)dipropanoate

  • To a stirred solution of dimethyl 3,3'-azanediyldipropanoate (1.0 eq.) and triethylamine (2.2 eq.) in dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate via Dieckmann Condensation

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of dimethyl 3,3'-(benzoylazanediyl)dipropanoate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Reactivity and Synthetic Utility

The true value of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate lies in its potential for facile diversification. Its array of functional groups serves as a launchpad for a variety of chemical transformations.

Reactivity_Diagram cluster_derivatives Potential Derivatives Building_Block Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate 5-Keto 2,4-Diesters N-Benzoyl Alcohol 5-Hydroxy derivatives Building_Block:f0->Alcohol Reduction (e.g., NaBH₄) Amides 2,4-Diamides Building_Block:f1->Amides Aminolysis (R₂NH) N_Alkylated N-Alkylated/Arylated Piperidines Building_Block:f2->N_Alkylated Deprotection & Alkylation (e.g., H₂/Pd, R-X)

Caption: Key reactive sites and potential transformations of the building block.

  • Modification of the 5-Oxo Group: The ketone can be stereoselectively reduced to the corresponding alcohol, introducing a new chiral center. It can also undergo reactions such as Wittig olefination or serve as an anchor point for the introduction of spirocyclic systems.

  • Derivatization of the Carboxylates: The ester groups at positions 2 and 4 can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug discovery for modulating solubility and target engagement.

  • N-Debenzoylation and Functionalization: The benzoyl group can be removed, typically under hydrolytic conditions (acidic or basic), to liberate the secondary amine. This free amine is a key site for introducing diverse substituents via alkylation, acylation, or reductive amination, significantly expanding the accessible chemical space. The benzoylpiperidine motif itself is a recognized privileged structure in medicinal chemistry, often contributing to target binding.[1][7]

Applications in Drug Discovery

The structural features of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate make it a highly attractive starting point for the synthesis of compounds targeting a variety of disease areas. The piperidine scaffold is a cornerstone in the design of central nervous system (CNS) active agents, antivirals, and cardiovascular drugs.

Potential Therapeutic Areas:

  • Oncology: The functionalized piperidine core can be elaborated to generate inhibitors of kinases, proteases, and other enzymes implicated in cancer progression.

  • Neuroscience: The ability to readily synthesize libraries of N-substituted piperidines makes this building block ideal for developing ligands for G-protein coupled receptors (GPCRs) and ion channels involved in neurological disorders. The N-benzyl piperidine motif, a close analog to the N-benzoyl group, is frequently used to fine-tune efficacy and physicochemical properties in drug development.[8]

  • Infectious Diseases: The piperidine ring is present in numerous antiviral and antibacterial agents. The diverse functionalization possibilities of this building block allow for the rapid exploration of structure-activity relationships (SAR) in the development of new anti-infectives.

Data Summary and Characterization

While extensive experimental data for this specific molecule is not widely published, the following table provides expected characterization data based on its structure and data from analogous compounds.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-7.3 (m, 5H, Ar-H), 4.5-3.5 (m, 2H, piperidine ring protons), 3.75 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), 3.0-2.5 (m, 4H, piperidine ring protons).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 205-200 (C=O, ketone), 175-170 (C=O, esters and amide), 135-125 (aromatic carbons), 60-50 (piperidine ring carbons), 52.5 (OCH₃), 52.0 (OCH₃).
Mass Spectrometry (ESI+) m/z: 320.11 [M+H]⁺, 342.09 [M+Na]⁺.
Infrared (IR, KBr) ν (cm⁻¹): ~2950 (C-H), ~1740 (C=O, ester), ~1720 (C=O, ketone), ~1640 (C=O, amide).

Conclusion and Future Outlook

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate represents a powerful and versatile tool for the modern medicinal chemist. Its well-defined structure, multiple points for diversification, and the potential for straightforward synthesis make it an ideal building block for the construction of novel and complex molecular entities. By providing a rigid scaffold that can be readily and systematically functionalized, this compound can significantly streamline the early stages of drug discovery, from hit identification to lead optimization. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the journey from concept to clinic.

References

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An In-depth Technical Guide to the Physicochemical Characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately influencing its efficacy and safety.[1][2] This technical guide provides a comprehensive overview of the essential physicochemical characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, offering researchers, scientists, and drug development professionals a detailed framework for its evaluation. The guide outlines a plausible synthetic route and delves into the theoretical and practical aspects of determining key parameters such as pKa, lipophilicity, solubility, and solid-state properties.

Introduction: The Significance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the dose makes the poison" is profoundly influenced by a molecule's physicochemical characteristics. These intrinsic properties dictate how a compound behaves in a biological system, from its ability to dissolve in physiological fluids to its capacity to cross cellular membranes.[1][3] Early and accurate physicochemical profiling is therefore not merely a routine exercise but a critical step in identifying viable lead candidates and mitigating late-stage attrition in the drug development pipeline.[4]

This guide focuses on Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, a compound belonging to the piperidine class of heterocycles. Piperidine and its derivatives are prevalent scaffolds in a multitude of pharmaceuticals, underscoring the importance of this chemical family.[5] A comprehensive characterization of this specific dicarboxylate derivative will provide the foundational knowledge necessary for its potential development.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway: A Multi-Component Approach

A potential synthesis could involve a one-pot reaction of benzaldehyde, dimethyl 1,3-acetonedicarboxylate, and ammonia, followed by N-benzoylation. This approach, a variation of the Hantzsch pyridine synthesis followed by reduction and modification, allows for the efficient assembly of the core piperidine structure.

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_steps Subsequent Steps cluster_product Final Product Benzaldehyde Benzaldehyde Intermediate_Dihydropyridine Intermediate Dihydropyridine Benzaldehyde->Intermediate_Dihydropyridine Dimethyl_1_3_acetonedicarboxylate Dimethyl 1,3-acetonedicarboxylate Dimethyl_1_3_acetonedicarboxylate->Intermediate_Dihydropyridine Ammonia Ammonia Ammonia->Intermediate_Dihydropyridine Reduction Reduction (e.g., H2/Pd-C) Intermediate_Dihydropyridine->Reduction Forms Piperidine Ring N_Benzoylation N-Benzoylation (Benzoyl Chloride, Base) Reduction->N_Benzoylation Saturation of the Ring Target_Molecule Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate N_Benzoylation->Target_Molecule Introduction of Benzoyl Group

Structural Verification: A Spectroscopic Approach

The definitive confirmation of the chemical structure of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate relies on a combination of spectroscopic techniques.[7][8]

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules.[9][10]

  • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the methyl esters, the protons on the piperidine ring, and the aromatic protons of the benzoyl group.

  • ¹³C NMR: Will identify the number of distinct carbon environments, including the carbonyl carbons of the esters, the ketone, and the amide, as well as the carbons of the piperidine and aromatic rings.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.[11]

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further corroborating the proposed structure.[7] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

IR spectroscopy is used to identify the presence of key functional groups.[7] For the target molecule, characteristic absorption bands would be expected for the ester carbonyls, the ketone carbonyl, the amide carbonyl, and the aromatic C-H bonds.

Physicochemical Properties: A Deeper Dive

The following sections detail the experimental protocols for determining the key physicochemical properties of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a drug at a given pH, which in turn affects its solubility and permeability.[2][12]

  • Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2 to 12).

  • Measurement: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each buffer.

  • Data Acquisition: Measure the UV-Vis spectrum of each well using a plate reader.

  • Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[4]

Lipophilicity (LogP and LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's ability to partition between a non-polar (lipid-like) and a polar (aqueous) phase.[12][13] It is a key predictor of a drug's ability to cross biological membranes.[2]

  • Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate each phase with the other.

  • Partitioning: Add a known amount of the compound to the biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[4]

  • Calculation: Calculate LogP or LogD using the formula: LogP/LogD = log([concentration in octanol] / [concentration in aqueous phase]).

G Start Start with Compound in Biphasic System (n-Octanol/Aqueous Buffer) Shake Shake to Equilibrate Start->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Analyze Analyze Concentration in Each Phase (HPLC) Centrifuge->Analyze Calculate Calculate LogP/LogD Analyze->Calculate

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption.[14][15] Poor solubility is a common challenge in drug development.[16][17]

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Add small aliquots of the stock solution to an aqueous buffer in a 96-well plate.

    • Shake the plate for a defined period (e.g., 2 hours).

    • Measure the concentration of the dissolved compound in the supernatant after centrifugation or filtration.[14]

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to an aqueous buffer.

    • Shake the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solids.

    • Determine the concentration of the dissolved compound in the filtrate by HPLC-UV.[15]

PropertyMethodTypical Conditions
pKa UV-Metric TitrationpH 2-12 aqueous buffers
LogP Shake-Flaskn-Octanol / Water
LogD Shake-Flaskn-Octanol / PBS (pH 7.4)
Kinetic Solubility DMSO Stock AdditionPBS (pH 7.4)
Thermodynamic Solubility Shake-FlaskPBS (pH 7.4)
Table 1: Summary of Physicochemical Property Determination Methods.

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its stability, dissolution rate, and manufacturability.[18]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to characterize the physical and chemical properties of a material as a function of temperature.[19][20]

  • DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point, purity, and polymorphism of a compound.[21]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[22]

  • Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrument Setup: Place the sample pan and a reference pan in the instrument.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermograms to identify thermal events such as melting, crystallization, and decomposition.[23]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[24][25][26] It is the primary method for determining the purity of a drug substance.[27]

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used for moderately polar compounds.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), often run as a gradient.

    • Detector: A UV detector set at a wavelength where the compound absorbs strongly.

  • Analysis: Inject the sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive physicochemical characterization of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, as outlined in this guide, provides the essential data package for its evaluation as a potential drug candidate. By systematically determining its pKa, lipophilicity, solubility, and solid-state properties, researchers can gain critical insights into its likely ADME profile and make informed decisions in the drug discovery and development process. The methodologies presented herein are robust, well-established, and form the basis of modern small molecule characterization.

References

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The Piperidine Scaffold: A Comprehensive Technical Guide to its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved therapeutics and natural products is a testament to its status as a "privileged scaffold." This in-depth technical guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives in contemporary drug discovery. We will navigate the synthetic intricacies of this versatile core, dissect its profound impact on pharmacological activity across diverse therapeutic landscapes, and elucidate the critical structure-activity relationships that govern its efficacy. This guide is meticulously crafted for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable, field-proven experimental protocols and data-driven insights to empower the next generation of piperidine-based drug discovery.

The Piperidine Core: A Privileged Scaffold in Medicinal Chemistry

The ubiquity of the piperidine ring in pharmaceuticals is not a matter of chance; it is a consequence of its unique combination of structural and physicochemical properties.[1][2] As a saturated heterocycle, the piperidine ring can adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents, a critical factor for optimal interaction with biological targets.[1] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with protein residues.[3] Furthermore, the piperidine scaffold can modulate a compound's lipophilicity and metabolic stability, key parameters in optimizing pharmacokinetic profiles.[3]

The versatility of the piperidine core is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact. These include, but are not limited to:

  • Central Nervous System (CNS) Disorders: Piperidine-containing drugs are prominent in the treatment of various CNS ailments, including Alzheimer's disease (e.g., Donepezil), schizophrenia (e.g., Haloperidol, Risperidone), and pain management (e.g., Fentanyl).[4]

  • Oncology: A growing number of anticancer agents incorporate the piperidine scaffold, targeting various pathways involved in tumor progression.[5][6]

  • Infectious Diseases: Piperidine derivatives have shown efficacy as antibacterial, antifungal, and antiviral agents.[2][4]

  • Allergies: Non-sedating antihistamines like Loratadine feature a piperidine moiety.

The following diagram illustrates the basic structure of a piperidine ring and highlights its key features relevant to drug design.

Caption: General structure and key features of the piperidine ring.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic efficacy of piperidine derivatives is intricately linked to the nature and arrangement of substituents on the piperidine ring. A deep understanding of these Structure-Activity Relationships (SAR) is paramount for the rational design of potent and selective drug candidates.

Alzheimer's Disease: The Case of Donepezil

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE).[1] The piperidine moiety in Donepezil plays a crucial role in its binding to the active site of AChE.

Compound/SeriesTargetKey Structural Features for ActivityIC₅₀/EC₅₀Reference
DonepezilAcetylcholinesterase (AChE)N-benzylpiperidine moiety for binding to the peripheral anionic site (PAS). Indanone moiety for π-π stacking interactions.2.9 nM (human AChE)[1]
Indanone-piperidine hybridsAChE/Butyrylcholinesterase (BuChE)Variations in the linker between the indanone and piperidine rings affect selectivity for AChE vs. BuChE.Varies[1]
Anticancer Activity

Piperidine derivatives have emerged as promising anticancer agents, targeting a diverse range of molecular pathways.[5][6]

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)Reference
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C4 position of the piperidine ring.13.70 - 47.30[7]
Furan-pyrazole piperidine derivativesAkt1 / OVCAR-8 (Ovarian), HCT116 (Colon)Furan-pyrazole moiety attached to the piperidine nitrogen.0.02 - 21.4[7]

Synthetic Strategies for Piperidine Derivatives

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with a plethora of methods available for the construction and functionalization of the piperidine ring.[1] Key strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.

Featured Synthesis: A Step-by-Step Guide to the Synthesis of Donepezil

The synthesis of Donepezil provides an excellent case study illustrating several key synthetic transformations used in the preparation of piperidine-containing drugs. The following is a representative multi-step synthesis adapted from various reported procedures.[8][9][10]

Donepezil_Synthesis cluster_intermediates Key Intermediates cluster_reactions Reaction Steps N-benzyl-4-hydroxymethylpiperidine N-benzyl-4- hydroxymethylpiperidine Oxidation Oxidation (e.g., Swern or PCC) N-benzyl-4-hydroxymethylpiperidine->Oxidation N-benzyl-4-formylpiperidine N-benzyl-4- formylpiperidine Aldol Condensation Aldol Condensation N-benzyl-4-formylpiperidine->Aldol Condensation 5,6-dimethoxy-1-indanone 5,6-dimethoxy- 1-indanone 5,6-dimethoxy-1-indanone->Aldol Condensation Oxidation->N-benzyl-4-formylpiperidine Intermediate_Product Intermediate_Product Aldol Condensation->Intermediate_Product Unsaturated Intermediate Catalytic Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Donepezil Donepezil Catalytic Hydrogenation->Donepezil Intermediate_Product->Catalytic Hydrogenation

Caption: Synthetic workflow for Donepezil.

Experimental Protocol: Synthesis of N-benzyl-4-formylpiperidine

This protocol describes the oxidation of N-benzyl-4-hydroxymethylpiperidine to the corresponding aldehyde, a key intermediate in the synthesis of Donepezil.[9]

Materials:

  • N-benzyl-4-hydroxymethylpiperidine (1.0 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Oxalyl chloride (1.1 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of N-benzyl-4-hydroxymethylpiperidine in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine dropwise, and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-formylpiperidine.

Experimental Protocol: Synthesis of 5,6-dimethoxy-1-indanone

This protocol outlines the synthesis of the indanone core of Donepezil via an intramolecular Friedel-Crafts acylation.[11][12][13]

Materials:

  • 3-(3,4-Dimethoxyphenyl)propionic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 3-(3,4-dimethoxyphenyl)propionic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add AlCl₃ portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield 5,6-dimethoxy-1-indanone.

Experimental Protocol: Aldol Condensation and Catalytic Hydrogenation

This protocol describes the final steps in the synthesis of Donepezil.[14][15][16]

Materials:

  • N-benzyl-4-formylpiperidine (1.0 eq)

  • 5,6-dimethoxy-1-indanone (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Aldol Condensation: To a stirred solution of N-benzyl-4-formylpiperidine and 5,6-dimethoxy-1-indanone in ethanol, add a solution of NaOH in water. Stir the mixture at room temperature for 12 hours. Collect the precipitated product by filtration and wash with cold ethanol to obtain the unsaturated intermediate.

  • Catalytic Hydrogenation: Suspend the unsaturated intermediate in ethanol and add 10% Pd/C. Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford Donepezil.

Biological Evaluation of Piperidine Derivatives

The biological evaluation of newly synthesized piperidine derivatives is a critical step in the drug discovery process. The choice of assays depends on the therapeutic target of interest.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used colorimetric assay for determining cell viability and cytotoxicity.[3][17][18][19][20]

Materials:

  • Cancer cell lines (e.g., HCT116, OVCAR-8)

  • Complete cell culture medium

  • Synthesized piperidine derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with cold 10% TCA for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Add SRB solution and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.

Acetylcholinesterase Inhibition Assay

This assay is used to evaluate the inhibitory activity of compounds against AChE, relevant for Alzheimer's disease research.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized piperidine derivatives (dissolved in DMSO)

Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC₅₀ value for each compound.

Signaling Pathway Modulation

Piperidine derivatives often exert their therapeutic effects by modulating specific signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and is a target for some piperidine-based inhibitors.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Cell Survival Cell Survival Akt->Cell Survival promotes Cell Proliferation Cell Proliferation Akt->Cell Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Piperidine Inhibitor Piperidine Inhibitor Piperidine Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and a point of intervention for a hypothetical piperidine inhibitor.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its inherent structural and physicochemical advantages, coupled with the ever-expanding repertoire of synthetic methodologies, ensure its enduring relevance in medicinal chemistry. The future of piperidine-based drug discovery will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic targets, and the application of innovative drug delivery strategies. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

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The 5-Oxopiperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to its Synthesis, Reactivity, and Application

The 5-oxopiperidine motif, a six-membered heterocyclic ketone, has emerged as a cornerstone in medicinal chemistry. Its unique conformational properties and versatile reactivity make it an invaluable scaffold for the design of novel therapeutics targeting a wide array of diseases. This guide provides a comprehensive exploration of the chemical behavior of 5-oxopiperidine systems, offering insights into its synthesis, functionalization, and strategic application in drug development for researchers, scientists, and professionals in the field.

The Strategic Importance of the 5-Oxopiperidine Core

The piperidine ring is a ubiquitous feature in pharmaceuticals, present in numerous classes of drugs.[1] The introduction of a ketone at the 5-position imbues the scaffold with a rich and tunable reactivity profile. This carbonyl group serves as a handle for a variety of chemical transformations, allowing for the precise installation of diverse pharmacophoric elements. Furthermore, the inherent chirality of many 5-oxopiperidine derivatives provides an opportunity for the development of stereoselective therapeutics with improved efficacy and reduced off-target effects. The strategic placement of the carbonyl group also influences the conformational preferences of the piperidine ring, which can be critical for optimal binding to biological targets.

Synthetic Routes to the 5-Oxopiperidine Scaffold

The construction of the 5-oxopiperidine core can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include intramolecular cyclization reactions, which are particularly powerful for establishing the heterocyclic ring system.[2]

Intramolecular Cyclization Strategies

One of the most common and effective methods for synthesizing substituted piperidines is through intramolecular cyclization.[2] These reactions involve the formation of a carbon-nitrogen bond to close the six-membered ring. Aza-Michael additions and reductive aminations are prominent examples of cyclization strategies that can be adapted to form the 5-oxopiperidine core. For instance, a linear precursor containing a ketone and a suitably positioned amine or its precursor can be induced to cyclize under appropriate conditions.

Experimental Protocol: Synthesis of a Substituted 5-Oxopiperidine via Intramolecular Reductive Amination

This protocol outlines a general procedure for the synthesis of a 5-oxopiperidine derivative from a linear amino ketone precursor.

Materials:

  • Linear amino ketone precursor

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of the linear amino ketone precursor in dichloromethane (DCM) at room temperature, add a catalytic amount of glacial acetic acid.

  • Reductive Amination: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 5-oxopiperidine derivative.

The Reactivity Landscape of the 5-Oxopiperidine System

The chemical behavior of 5-oxopiperidines is dominated by the presence of the carbonyl group and the adjacent alpha-carbons. These features allow for a diverse range of transformations, including nucleophilic additions to the carbonyl carbon and electrophilic substitutions at the alpha-position.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the 5-oxopiperidine ring is electrophilic and readily undergoes attack by a wide variety of nucleophiles.[3] This reaction, known as nucleophilic addition, is a fundamental transformation in carbonyl chemistry and provides a direct route to functionalize the scaffold at the 5-position.[4]

The reactivity of the carbonyl group can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbon more electrophilic.[5] Common nucleophiles used in these reactions include organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, amines, and cyanide.

G cluster_0 Nucleophilic Addition to 5-Oxopiperidine Reactants 5-Oxopiperidine + Nu:⁻ TransitionState [Transition State] Reactants->TransitionState Nucleophilic Attack Product 5-Hydroxy-5-substituted-piperidine TransitionState->Product Protonation

Caption: General workflow for nucleophilic addition to the 5-oxopiperidine carbonyl.

Experimental Protocol: Grignard Addition to a 5-Oxopiperidine

This protocol provides a general method for the addition of a Grignard reagent to a 5-oxopiperidine, resulting in a tertiary alcohol.

Materials:

  • N-protected 5-oxopiperidine

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the N-protected 5-oxopiperidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired 5-hydroxy-5-substituted piperidine.

Reactions at the Alpha-Carbon: Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) of a 5-oxopiperidine are acidic and can be removed by a base to form an enolate.[6] This enolate is a powerful nucleophile and can react with a variety of electrophiles in what are known as alpha-substitution reactions.[7]

These reactions are pivotal for introducing substituents at the C-4 and C-6 positions of the 5-oxopiperidine ring, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. Common electrophiles include alkyl halides, acyl chlorides, and other carbonyl compounds (in aldol-type reactions).[8]

G cluster_1 Alpha-Substitution Pathway A 5-Oxopiperidine B Enolate Formation (Base) A->B C Nucleophilic Enolate B->C D Reaction with Electrophile (E+) C->D E α-Substituted 5-Oxopiperidine D->E

Caption: Logical flow of an alpha-substitution reaction on a 5-oxopiperidine.

Applications in Drug Discovery: A Scaffold of Promise

The versatility of the 5-oxopiperidine scaffold has been leveraged in the development of numerous potent and selective modulators of various biological targets. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties.

Table 1: Examples of Biologically Active 5-Oxopiperidine Derivatives

Compound ClassBiological TargetTherapeutic Area
Piperidine-3-carboxamidesRenin InhibitorsHypertension[9]
5-Oxopyrrolidine-3-carboxamides*Nav1.8 InhibitorsPain, Cough, Itch[10]

*Note: While a pyrrolidine, the reactivity principles are analogous and demonstrate the utility of the oxo-heterocycle scaffold.

The development of renin inhibitors containing a 5-oxopiperazine moiety (a related scaffold) highlights the potential of these systems in cardiovascular disease.[9] Similarly, the exploration of related 5-oxopyrrolidine derivatives as Nav1.8 inhibitors for the treatment of pain and other disorders underscores the broad applicability of these heterocyclic ketones in medicinal chemistry.[10]

Conclusion

The 5-oxopiperidine system represents a privileged scaffold in contemporary drug discovery. Its synthetic accessibility, coupled with a rich and predictable reactivity profile centered around the carbonyl group and its alpha-carbons, provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of the principles governing nucleophilic addition and alpha-substitution reactions is paramount for the effective exploitation of this versatile nucleus in the quest for new and improved medicines.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). PMC - NIH.
  • 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150. PubChem - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Synthesis of 5-oxopyrrolidine derivatives 2–13. 7a, Ar = C6H5; 7b, Ar =.... ResearchGate.
  • Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. (2025-08-09). PMC - NIH.
  • 11.1.5 Electrophilic Addition to Carbonyls. (2019-06-05). Chemistry LibreTexts.
  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (2021-12-23). PMC - PubMed Central.
  • Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. PubMed.
  • Nucleophilic Addition To Carbonyls. (2022-09-09). Master Organic Chemistry.
  • Carbonyl Alpha–Substitution Reactions | Organic Chemistry Class Notes. Fiveable.
  • The Medicinal Properties for FDA-Approved Oximes. (2022-01-21). Encyclopedia.pub.
  • Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025-04-22).
  • Carbonyl Reactivity. MSU chemistry.
  • Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed.
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH.
  • 21.2 Mechanisms of Alpha Substitution Reactions | Organic Chemistry. (2021-04-19). YouTube.
  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017-01-10). YouTube.
  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences.
  • Pteridine studies. Part XXXIV. Nucleophilic addition reactions of pteridine-2-thiol and 2-(methylthio)pteridine. Journal of the Chemical Society C.
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Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery

The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a molecule. Functionalized piperidines are key components in drugs spanning a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4] The development of efficient and versatile synthetic routes to access structurally diverse piperidine derivatives is therefore a critical endeavor in the field of drug development.[5]

Traditionally, the synthesis of complex piperidines has relied on multi-step sequences, often burdened by tedious purification procedures and low overall yields. One-pot synthesis protocols, particularly those involving multicomponent reactions (MCRs), have emerged as a powerful and elegant solution to these challenges.[5][6] By combining multiple synthetic transformations in a single reaction vessel, these methods offer significant advantages in terms of operational simplicity, time and resource efficiency, and waste reduction.[7] This guide provides detailed application notes and protocols for the one-pot synthesis of functionalized piperidines, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to One-Pot Piperidine Synthesis

The one-pot synthesis of functionalized piperidines can be broadly categorized into several strategic approaches, each with its unique advantages and applications. This section will delve into two prominent and highly effective methodologies: multicomponent reactions (MCRs) and tandem or cascade reactions.

Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

Multicomponent reactions are processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the initial components.[5] This approach allows for the rapid generation of molecular complexity from simple starting materials.

Application Note: Lewis Acid-Catalyzed Four-Component Synthesis of Highly Functionalized Piperidines

This protocol outlines a one-pot, four-component reaction for the synthesis of highly substituted piperidine derivatives, a scaffold of significant interest in medicinal chemistry. The reaction proceeds via a domino sequence of reactions, including a Hantzsch-like condensation followed by an intramolecular cyclization. The use of a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃) in conjunction with a silver salt, is crucial for the efficient progress of the reaction under mild conditions.[8] This method is notable for its high atom economy and the ability to introduce multiple points of diversity in a single step.

The reaction is believed to initiate with the formation of an enamine from the amine and the β-ketoester, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, affords the dihydropyridine intermediate, which can be further functionalized or reduced to the corresponding piperidine.

Tandem Reactions: Orchestrating Molecular Transformations

Tandem, or cascade, reactions are a class of chemical processes in which multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates.[9] This strategy is highly effective for the construction of complex cyclic systems like piperidines.

Application Note: A One-Pot Tandem Approach from Halogenated Amides

This protocol describes an efficient one-pot synthesis of N-substituted piperidines from readily available halogenated amides.[9][10] The reaction sequence involves the activation of the amide, followed by reduction and an intramolecular nucleophilic substitution. This metal-free approach offers a mild and versatile route to a variety of piperidine derivatives.[10]

The choice of trifluoromethanesulfonic anhydride (Tf₂O) is critical for the initial activation of the amide, converting the carbonyl oxygen into a good leaving group. Sodium borohydride (NaBH₄) serves as a mild and effective reducing agent for the in-situ generated iminium ion. The subsequent intramolecular cyclization is driven by the proximity of the nucleophilic nitrogen and the electrophilic carbon bearing the halogen.

Detailed Experimental Protocols

Protocol 1: Yb(OTf)₃/AgOTf Co-catalyzed One-Pot Synthesis of Trimethyl 3,5,5-Piperidonetricarboxylate

This protocol is adapted from the work of Tu et al., demonstrating a multicomponent approach to a piperidone derivative.[8]

Materials
  • Dimethyl malonate

  • Formaldehyde O-benzyl oxime

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Silver triflate (AgOTf)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., argon or nitrogen line)

Step-by-Step Methodology
  • To a dry round-bottom flask under an argon atmosphere, add Yb(OTf)₃ (0.1 mmol, 10 mol%) and AgOTf (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add dimethyl malonate (2.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Add formaldehyde O-benzyl oxime (1.0 mmol, 1.0 equiv.) dropwise to the flask.

  • Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired trimethyl 3,5,5-piperidonetricarboxylate.

Data Presentation
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Yb(OTf)₃ (10) / AgOTf (10)CH₃CN601285
2Yb(OTf)₃ (10)CH₃CN6024No reaction
3AgOTf (10)CH₃CN6024No reaction
4Yb(OTf)₃ (10) / AgOTf (10)THF602445

Table 1: Optimization of reaction conditions for the co-catalyzed synthesis of a piperidone derivative. Data is representative based on the findings in the cited literature.[8]

Visualization of the Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Dry Round-Bottom Flask (Inert Atmosphere) Add_Catalysts Add Yb(OTf)₃ and AgOTf Start->Add_Catalysts Add_Solvent Add Anhydrous CH₃CN Add_Catalysts->Add_Solvent Add_Reactants Add Dimethyl Malonate and Formaldehyde O-benzyl oxime Add_Solvent->Add_Reactants Heat Heat to 60 °C Add_Reactants->Heat Stir Stir and Monitor by TLC Heat->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine, Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure Piperidone Derivative Purify->Product

Caption: Workflow for the Yb(OTf)₃/AgOTf co-catalyzed one-pot synthesis of a piperidone derivative.

Protocol 2: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol is based on the work of Song et al. and provides a metal-free approach to N-substituted piperidines.[9][10]

Materials
  • Secondary halogenated amide (e.g., N-(2-phenylethyl)-5-chloropentanamide)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2-Fluoropyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., argon or nitrogen line)

Step-by-Step Methodology
  • In a dry 25 mL round-bottom flask under an argon atmosphere, dissolve the secondary amide (0.5 mmol, 1.0 equiv.) in anhydrous CH₂Cl₂ (10 mL).

  • Add 2-Fluoropyridine (0.6 mmol, 1.2 equiv.) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add Tf₂O (0.55 mmol, 1.1 equiv.) dropwise via a syringe and stir the reaction for 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add NaBH₄ (1.0 mmol, 2.0 equiv.) and CH₃OH (5 mL) to the reaction mixture.

  • Stir the reaction for an additional 2 hours at room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine.

Data Presentation
Substrate (R group on Amide)HalogenYield (%)
PhenylCl85
4-MethoxyphenylCl82
4-ChlorophenylCl78
BenzylBr88

Table 2: Representative yields for the one-pot synthesis of N-substituted piperidines from halogenated amides. Data is representative based on findings in the cited literature.[9][10]

Visualization of the Mechanism

G Amide Halogenated Amide Activation Amide Activation (Tf₂O, 2-F-Py) Amide->Activation Activated_Intermediate Activated Amide Intermediate Activation->Activated_Intermediate Reduction Reduction (NaBH₄, CH₃OH) Activated_Intermediate->Reduction Iminium_Ion Iminium Ion Intermediate Reduction->Iminium_Ion Cyclization Intramolecular Nucleophilic Substitution Iminium_Ion->Cyclization Piperidine N-Substituted Piperidine Cyclization->Piperidine

Caption: Plausible reaction mechanism for the one-pot synthesis of N-substituted piperidines.

Conclusion

The one-pot synthesis of functionalized piperidines represents a significant advancement in synthetic organic chemistry, with profound implications for drug discovery and development. The protocols detailed in this guide, based on multicomponent and tandem reaction strategies, offer efficient, versatile, and scalable routes to a wide array of piperidine derivatives. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can adapt and expand upon these methodologies to access novel chemical matter with therapeutic potential.

References

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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Benzoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoylpiperidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive molecules and approved pharmaceuticals targeting a wide array of diseases.[1][2][3] Its metabolic stability and versatility as a scaffold make it a highly attractive core for drug design.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium-catalyzed methods for the synthesis of benzoylpiperidine derivatives. We will delve into the mechanistic underpinnings of key cross-coupling reactions, provide detailed, field-proven protocols, and offer expert insights into optimizing these powerful transformations.

Introduction: The Significance of the Benzoylpiperidine Scaffold

The phenyl(piperidin-4-yl)methanone core, or benzoylpiperidine, is a recurring motif in therapeutics for cancer, psychosis, and neurological disorders.[1][4] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with multiple, unrelated biological targets.[1][5] The piperidine nitrogen allows for simple functionalization, while the benzoyl moiety can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[2][5]

The power of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these complex molecules, offering mild, efficient, and highly versatile routes that overcome the limitations of classical methods.[6][7][8] These reactions, which earned the 2010 Nobel Prize in Chemistry, enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, the very linkages required to construct the benzoylpiperidine scaffold.[7][9]

Foundational Principles: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions pertinent to benzoylpiperidine synthesis operate through a common Pd(0)/Pd(II) catalytic cycle.[7][9] Understanding this cycle is crucial for rational troubleshooting and optimization.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into an aryl or vinyl (pseudo)halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.[7][9] The reactivity order for the halide is typically I > Br ≈ OTf > Cl.[7][10]

  • Transmetalation (for Suzuki, Negishi, etc.) or Coordination/Deprotonation (for Heck, Buchwald-Hartwig, α-Arylation): The second coupling partner is delivered to the palladium center. In a Suzuki coupling, an organoboron species transfers its organic group to the palladium.[9] In an α-arylation or Buchwald-Hartwig amination, the ketone enolate or amine coordinates to the palladium, followed by deprotonation by a base.[11][12]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]

Generic Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X(L)₂ pd0->pdiia Ar-X oa_label Oxidative Addition pdiib Ar-Pd(II)-R(L)₂ pdiia->pdiib R-M or R-H tm_label Transmetalation or Coordination pdiib->pd0 Ar-R re_label Reductive Elimination

Caption: General Pd(0)/Pd(II) catalytic cycle.[9]

Synthetic Strategy I: α-Arylation for C(sp³)–C(sp²) Bond Formation

One of the most direct methods to form the key bond between the benzoyl group and the piperidine ring is the palladium-catalyzed α-arylation of a ketone.[11][13] This reaction couples an aryl halide with a ketone enolate, which is generated in situ by a base.[11] The advent of sterically hindered, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has made this a robust and general method.[11][13]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich ligands (e.g., XPhos, RuPhos, or biphenyl-based phosphines) are critical.[13] They promote the reductive elimination step and prevent catalyst decomposition.[6]

  • Base: A strong, non-nucleophilic base is required to generate the piperidinyl ketone enolate without competing side reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[14][15]

Alpha-Arylation Catalytic Cycle pd0 Pd(0)L pdiia ArPd(II)(X)L pd0->pdiia enolate_complex [ArPd(II)(Enolate)L] pdiia->enolate_complex enolate_complex->pd0 arx Ar-X ketone Ketone Enolate product α-Aryl Ketone

Caption: Catalytic cycle for α-arylation of a ketone.[11][13]
Protocol 1: α-Arylation of 1-(tert-butoxycarbonyl)piperidin-4-one with 4-Bromoanisole

This protocol describes the synthesis of 1-Boc-4-(4-methoxybenzoyl)piperidine, a common intermediate. The Boc protecting group is used to prevent N-arylation side reactions.[2]

Materials:

  • 1-(tert-butoxycarbonyl)piperidin-4-one

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a continuous stream of inert gas, add 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 equiv.), 4-bromoanisole (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[14]

    • Expert Insight: The order of addition matters. Adding the solid reagents first, followed by the solvent, ensures a well-mixed initial state. The catalyst and ligand are sensitive to air and moisture, making an inert atmosphere critical for reproducibility.[14]

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the flask securely and heat the reaction mixture to 100 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-arylated product.[14]

ParameterCondition/ReagentRationale
Pd Source Pd₂(dba)₃Common, stable Pd(0) precursor.
Ligand XPhosBulky, electron-rich ligand promoting high catalytic activity for C-C coupling.[14]
Base NaOtBuStrong, non-nucleophilic base for efficient enolate formation.[14][16]
Solvent TolueneAnhydrous, high-boiling, and common for cross-coupling reactions.[14]
Temperature 100 °CProvides sufficient thermal energy to overcome activation barriers.[14]

Synthetic Strategy II: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is an exceptionally versatile method for forming C-C bonds, celebrated for its mild reaction conditions and high functional group tolerance.[9][17] In the context of benzoylpiperidine synthesis, it can be used to couple an arylboronic acid (representing the "benzoyl" part) with a piperidine derivative functionalized with a halide or triflate at the 4-position.[17]

Causality Behind Component Selection:

  • Coupling Partners: An arylboronic acid or ester and a 4-halo-tetrahydropyridine derivative. The boronic acids are generally stable, non-toxic, and commercially available.[9][18]

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used.[6][9]

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or dppf (1,1'-Bis(diphenylphosphino)ferrocene) are effective.[6][17]

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the organoboron compound, facilitating the transmetalation step.[6][9]

Protocol 2: Suzuki Coupling of 1-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine with 4-methoxyphenylboronic acid

This protocol forms a precursor that can be subsequently reduced and oxidized to the final benzoylpiperidine product.

Materials:

  • 1-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent mixture: Toluene and Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), Pd(OAc)₂ (3 mol%), and PPh₃ (6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[6]

  • Solvent and Base Addition: Add toluene and a 2M aqueous solution of K₂CO₃ (3.0 equiv.). The solvent ratio is typically 4:1 (Toluene:Water).[6]

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-12 hours.

    • Expert Insight: Vigorous stirring is crucial in biphasic reactions to maximize the interfacial area and ensure efficient phase transfer of reagents.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 1-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

Complementary Strategy: Buchwald-Hartwig Amination for N-Arylation

For synthesizing N-aryl benzoylpiperidine derivatives, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[8][12] This reaction couples an amine (the piperidine nitrogen) with an aryl halide.[8][14] The reaction conditions are similar to α-arylation, typically employing a Pd catalyst, a bulky phosphine ligand (like XPhos or BINAP), and a strong base (like NaOtBu).[12][14][16] This method's high functional group tolerance makes it invaluable in late-stage diversification of drug candidates.[8]

General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful workflow, especially concerning the handling of air- and moisture-sensitive reagents.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep Reagent Preparation (Drying solvents, weighing solids) setup Reaction Setup (Inert Atmosphere) prep->setup run Heating & Stirring setup->run monitor Reaction Monitoring (TLC, LC-MS) run->monitor monitor->run Incomplete workup Aqueous Work-up (Quenching, Extraction) monitor->workup Complete purify Column Chromatography workup->purify char Characterization (NMR, MS) purify->char

Caption: General laboratory workflow for Pd-catalyzed synthesis.

References

  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem.
  • The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Request PDF on ResearchGate.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • Sonogashira coupling. Wikipedia.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. ResearchGate.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synthesis.
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  • The Benzoylpiperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships. Benchchem.
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The Strategic Utility of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate in the Armory of Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone, celebrated for its prevalence in a myriad of bioactive molecules and natural products. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an invaluable asset in the design of novel therapeutics. Within the diverse family of piperidine-based building blocks, Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate emerges as a particularly versatile and powerful intermediate. Its densely functionalized core, featuring a protected amine, a reactive ketone, and two ester moieties, offers a rich platform for the construction of complex, polycyclic heterocyclic systems.

This technical guide provides an in-depth exploration of the synthesis and application of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate in heterocyclic chemistry. We will delve into the strategic considerations behind its synthesis and present detailed protocols for its utilization in the construction of fused pyrazole and isoxazole systems, which are themselves privileged structures in medicinal chemistry.

Part 1: Synthesis of the Keystone: A Proposed Route to Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

The synthesis of the title compound, while not extensively documented in readily available literature, can be logically approached through a sequence of established and reliable organic transformations. The core piperidone ring is efficiently constructed via a Dieckmann condensation, a powerful method for the formation of cyclic β-keto esters.[1][2][3][4] The subsequent introduction of the N-benzoyl group serves to both protect the amine and modulate the reactivity of the heterocyclic core.

Proposed Synthetic Pathway

The proposed synthesis commences with readily available starting materials and proceeds through three key stages: formation of an N-substituted diester, intramolecular Dieckmann condensation, and finally, N-benzoylation.

Synthetic_Pathway A Dimethyl 2-(benzamido)pentanedioate B Dimethyl 5-oxopiperidine-2,4-dicarboxylate A->B  Dieckmann Condensation (e.g., NaH, THF) C Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate B->C  N-Benzoylation (e.g., Benzoyl chloride, Base) Pyrazole_Synthesis A Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate C Fused Pyrazolo[4,3-c]piperidine A->C  Condensation B Hydrazine Derivative (R-NHNH2) B->C Isoxazole_Synthesis A Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate C Fused Isoxazolo[4,3-c]piperidine A->C  Condensation B Hydroxylamine Hydrochloride B->C

Sources

Application Notes and Protocols: Functionalized Piperidines in Drug Development Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in medicinal chemistry.[1][2] Its ubiquity is not a matter of chance but a direct consequence of its favorable physicochemical and pharmacological properties. Found in numerous natural alkaloids and over twenty classes of pharmaceuticals, the piperidine scaffold is a cornerstone in the development of drugs targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2][3][4] This guide provides an in-depth exploration of the application of functionalized piperidines in modern drug discovery, offering both foundational knowledge and actionable protocols for researchers in the field.

The strategic incorporation of a piperidine moiety into a drug candidate can profoundly influence its properties.[2] It can modulate lipophilicity and aqueous solubility, provide hydrogen bond donor and acceptor capabilities, and allow for conformational adjustments to fit the steric requirements of biological targets.[2] Furthermore, the piperidine ring is relatively stable to metabolism, which can enhance a drug's pharmacokinetic profile.[2] The strategic functionalization of the piperidine ring allows for the fine-tuning of these properties, enabling medicinal chemists to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.[5][6]

This document will delve into the rationale behind using functionalized piperidines, provide detailed synthetic protocols for their preparation, and present case studies of their successful implementation in drug development.

Part 1: The Strategic Value of Piperidine Functionalization

The versatility of the piperidine scaffold lies in the ability to introduce a wide variety of functional groups at different positions on the ring. This functionalization is a key strategy for modulating a molecule's biological activity and pharmacokinetic properties.

Modulating Physicochemical Properties and Pharmacokinetics

The introduction of functional groups onto the piperidine ring can significantly alter a compound's physicochemical properties, such as its pKa, lipophilicity (logP/logD), and solubility.[5] For instance, the addition of polar groups can increase aqueous solubility, which is often a desirable trait for oral bioavailability. Conversely, the incorporation of lipophilic moieties can enhance membrane permeability. The nitrogen atom of the piperidine ring also offers a convenient handle for modification, influencing the overall basicity of the molecule and its potential for salt formation.[7]

The metabolic stability of the piperidine scaffold can be further enhanced by introducing substituents at positions adjacent to the nitrogen atom, which can hinder enzymatic oxidation.[2][8]

Enhancing Biological Activity and Selectivity

Functionalization of the piperidine ring allows for the precise orientation of pharmacophoric groups to optimize interactions with the target protein. This can lead to significant improvements in binding affinity and biological potency.[5][6] Furthermore, by carefully selecting the position and nature of the substituents, it is possible to enhance selectivity for the desired target over off-target proteins, thereby reducing the potential for adverse effects.[5][6]

The introduction of chiral centers on the piperidine ring is a particularly powerful strategy.[5] Chiral piperidine scaffolds are prevalent in many approved drugs, as the specific stereochemistry can be crucial for optimal binding to chiral biological targets like proteins and enzymes.[5][6][9]

Case Study: Piperidine in CNS Drug Development

A prime example of the successful application of functionalized piperidines is in the development of drugs targeting the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and analgesics.[2][3] For instance, the widely used Alzheimer's disease drug, Donepezil, contains a substituted piperidine ring that is crucial for its activity as an acetylcholinesterase inhibitor.[3] The ability of the piperidine scaffold to be modified to achieve the desired balance of lipophilicity for blood-brain barrier penetration and specific interactions with CNS targets underscores its importance in this therapeutic area.[3]

Part 2: Synthetic Strategies and Protocols

The efficient synthesis of functionalized piperidines is a critical aspect of their application in drug discovery. A variety of synthetic methods have been developed to access a diverse range of substituted piperidine derivatives.

Key Synthetic Approaches

Several major strategies are employed for the synthesis of the piperidine ring:

  • Hydrogenation/Reduction of Pyridine Derivatives: This is a common and effective method for producing piperidines.[10] Various catalysts, such as palladium, platinum, and rhodium, can be used to reduce the aromatic pyridine ring to the saturated piperidine.[10] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.

  • Intramolecular Cyclization: This approach involves the ring closure of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic group.[1] Methods like reductive amination and Michael additions are frequently used.

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex piperidine structures in a single step from three or more starting materials.[1] These reactions are particularly valuable for building diverse compound libraries for high-throughput screening.

Protocol: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol details a tandem approach for the construction of N-substituted piperidines, a common structural motif in many pharmaceuticals.[11]

Materials:

  • Secondary halogenated amide

  • 2-Fluoropyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equivalent) in anhydrous dichloromethane.[11]

  • Add 2-fluoropyridine (1.2 equivalents) to the solution.[11]

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[11]

  • Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the cooled solution and stir for 30 minutes.[11]

  • Add methanol, followed by the portion-wise addition of sodium borohydride (2.0 equivalents).[11]

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[11]

  • Quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.[11]

  • Extract the product with dichloromethane (3 times).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash chromatography on silica gel to yield the desired N-substituted piperidine.[11]

Data Presentation:

EntryHalogenated AmideYield (%)
1N-(3-chloropropyl)benzamide85
2N-(4-bromobutyl)acetamide78
3N-(5-iodopentyl)isobutyramide82

Representative yields for the one-pot synthesis of N-substituted piperidines.

Protocol: Asymmetric Synthesis of α-Chiral Piperidines

This protocol describes a continuous flow method for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, which are valuable building blocks for chiral drugs.[12]

Materials:

  • N-(tert-butylsulfinyl)-δ-bromoimine

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Experimental Workflow:

G cluster_prep Preparation cluster_flow Continuous Flow Reaction cluster_workup Workup and Purification start N-(tert-butylsulfinyl)-δ-bromoimine + Grignard Reagent reactor Microreactor (Controlled Temperature and Residence Time) start->reactor Pumped into reactor quench Quench with aq. NH4Cl reactor->quench Reaction mixture extract Extraction quench->extract purify Purification extract->purify product α-Chiral Piperidine purify->product

Caption: Continuous flow synthesis of α-chiral piperidines.

Procedure:

  • Prepare solutions of the N-(tert-butylsulfinyl)-δ-bromoimine and the Grignard reagent in anhydrous THF.

  • Using syringe pumps, introduce the two solutions into a microreactor system at a controlled flow rate.[12]

  • The reaction occurs within the microreactor at a specific temperature and for a defined residence time, which are optimized for yield and diastereoselectivity.[12]

  • The output from the reactor is collected in a flask containing a saturated aqueous solution of ammonium chloride to quench the reaction.[12]

  • The product is then extracted, and the organic layers are combined, dried, and concentrated.

  • Purification by chromatography affords the enantioenriched α-substituted piperidine.[12]

Part 3: Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design.[13][14] The piperidine ring itself can be considered a bioisostere for other cyclic systems, and it can also be replaced by various bioisosteres to fine-tune a drug's properties.

Piperidine as a Bioisostere

The piperidine ring is often used as a bioisosteric replacement for other cyclic amines, such as piperazine or morpholine. This substitution can alter a compound's basicity, lipophilicity, and hydrogen bonding capacity, potentially leading to improved pharmacokinetic properties or reduced off-target effects.[15]

Bioisosteres of Piperidine

In some cases, it may be advantageous to replace the piperidine ring with a bioisostere to address specific challenges in drug development. For example, bicyclic or spirocyclic analogs of piperidine can be used to introduce conformational rigidity, which can improve binding affinity and selectivity.[7] These more rigid scaffolds can also offer different vectors for substituent placement, opening up new areas of chemical space for exploration.

G cluster_piperidine Piperidine cluster_bioisosteres Bioisosteres piperidine [Image of Piperidine Structure] spirocyclic [Image of Spirocyclic Amine] piperidine->spirocyclic can be replaced by bicyclic [Image of Bicyclic Amine] piperidine->bicyclic can be replaced by

Caption: Bioisosteric replacement of the piperidine scaffold.

Conclusion

Functionalized piperidines are undeniably a privileged scaffold in drug discovery, offering a remarkable combination of desirable physicochemical and pharmacological properties. The ability to strategically modify the piperidine ring provides medicinal chemists with a powerful toolkit for optimizing lead compounds into successful drug candidates. The synthetic methodologies for accessing these important building blocks are continually evolving, enabling the exploration of increasingly diverse and complex chemical space. As our understanding of disease biology deepens, the versatile and adaptable nature of the functionalized piperidine scaffold will undoubtedly ensure its continued prominence in the development of new medicines for years to come.

References

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  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Boyko, Y., & Wipf, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116569. [Link]

  • Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a475-a491. [Link]

  • Kim, H., et al. (2024). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. International Journal of Molecular Sciences, 25(2), 828. [Link]

  • Pemberton, R. P., & Davies, H. M. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(33), 9691-9695. [Link]

  • Boyko, Y., et al. (2021). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Jia, T., et al. (2020). Construction of highly functionalized piperidines by stepwise... ResearchGate. [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205-3210. [Link]

  • Wang, Y., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(12), 1416-1424. [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1469-1483. [Link]

  • Wang, Y., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(13), 1510-1534. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

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Methodologies for N-Benzoylation of Piperidine Dicarboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Benzoylated Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] The functionalization of the piperidine nitrogen is a critical step in modulating the pharmacological profile of these molecules. Specifically, the introduction of a benzoyl group (N-benzoylation) can significantly impact a compound's potency, selectivity, metabolic stability, and cell permeability. Piperidine dicarboxylates, which feature ester functionalities, are versatile intermediates that allow for further structural diversification.

However, the N-benzoylation of these substrates presents a distinct chemical challenge: the secondary amine must be acylated with high chemoselectivity, leaving the potentially labile ester groups intact. Classical acylation methods, such as the Schotten-Baumann reaction, often employ aqueous base, which can lead to undesired ester hydrolysis.[2][3][4][5]

This comprehensive guide provides detailed application notes and validated protocols for three distinct methodologies for the N-benzoylation of piperidine dicarboxylate esters. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causal relationships behind experimental choices to ensure robust, reproducible, and high-yielding transformations.

Core Challenge: Chemoselectivity in the Presence of Ester Moieties

The primary obstacle in the N-benzoylation of piperidine dicarboxylates is preventing the saponification (base-catalyzed hydrolysis) of the ester groups. The reaction requires a base to neutralize the HCl generated during the acylation with benzoyl chloride, which would otherwise protonate the starting amine and halt the reaction.[4] Strong aqueous bases like sodium hydroxide, characteristic of traditional Schotten-Baumann conditions, create a hydrolytic environment that is incompatible with the ester functionalities.[6]

Therefore, successful protocols must employ conditions that favor the nucleophilic attack of the piperidine nitrogen onto the benzoyl chloride carbonyl over the competing attack of hydroxide ions on the ester carbonyls. This is achieved by carefully selecting the base, solvent, and benzoylating agent.

Methodology 1: Aprotic Schotten-Baumann Modification with Organic Base

This is the most common and reliable method for acylating sensitive substrates. By replacing the aqueous inorganic base with a non-nucleophilic organic base in an anhydrous aprotic solvent, the conditions for ester hydrolysis are eliminated.[7] Triethylamine (Et₃N) or pyridine are typically used to scavenge the HCl byproduct.[8]

Causality Behind Experimental Choices
  • Solvent: Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) are excellent choices. They are aprotic, effectively solubilize the reactants, and do not participate in the reaction. Their use is critical to prevent hydrolysis.[7]

  • Base: Triethylamine (Et₃N) is a non-nucleophilic tertiary amine. Its sole purpose is to act as an acid scavenger. It is sterically hindered, which prevents it from competing with the piperidine as a nucleophile and attacking the benzoyl chloride. Pyridine can also be used and may sometimes act as a nucleophilic catalyst.[4]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm from the highly reactive benzoyl chloride, and then allowed to warm to room temperature to ensure completion.[7]

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of benzoyl chloride and the base is often used to drive the reaction to completion.

Experimental Protocol: N-Benzoylation of Dimethyl Piperidine-2,5-dicarboxylate
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dimethyl piperidine-2,5-dicarboxylate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine as its hydrochloride salt), saturated aqueous NaHCO₃ (to remove any benzoic acid byproduct), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzoylated product.

Workflow Diagram

aprotic_schotten_baumann cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Piperidine Dicarboxylate in Anhydrous DCM add_base Add Et3N, Cool to 0 °C start->add_base add_benzoyl Add Benzoyl Chloride (dropwise) add_base->add_benzoyl stir Stir at RT (2-4h) add_benzoyl->stir quench Aqueous Washes (HCl, NaHCO3, Brine) stir->quench dry Dry (Na2SO4) & Concentrate quench->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for Aprotic N-Benzoylation.

Methodology 2: Benzoylation with Benzoic Anhydride

For particularly sensitive substrates or when avoiding acyl chlorides is desirable, benzoic anhydride offers a less reactive, milder alternative. The reaction typically requires heating and can be promoted by a basic catalyst. This method avoids the generation of corrosive HCl.[9][10]

Causality Behind Experimental Choices
  • Acylating Agent: Benzoic anhydride is less electrophilic than benzoyl chloride, leading to a more controlled reaction with reduced exothermicity.[10]

  • Solvent: A higher-boiling aprotic solvent like N,N-Dimethylformamide (DMF) or refluxing in a non-polar solvent like toluene is often required to achieve a reasonable reaction rate.

  • Catalyst: While the reaction can proceed thermally, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the acylation.[10] A stoichiometric amount of a non-nucleophilic base like triethylamine may still be needed to neutralize the benzoic acid byproduct.

Experimental Protocol: N-Benzoylation using Benzoic Anhydride
  • Preparation: To a round-bottom flask, add the piperidine dicarboxylate (1.0 eq), benzoic anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Add an appropriate solvent such as toluene or DMF.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours, or until TLC analysis indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate.

    • Wash thoroughly with saturated aqueous NaHCO₃ to remove benzoic acid and DMAP.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography or recrystallization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-benzoylation of a secondary amine like piperidine proceeds via a nucleophilic addition-elimination mechanism.

reaction_mechanism cluster_reactants Reactants cluster_products Products amine Piperidine Dicarboxylate (Nucleophile) tetrahedral Tetrahedral Intermediate amine->tetrahedral 1. Nucleophilic Attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->tetrahedral product N-Benzoyl Piperidine Dicarboxylate tetrahedral->product 2. Elimination of Cl- hcl HCl (neutralized by base) tetrahedral->hcl 3. Deprotonation (by Base)

Caption: General Mechanism for N-Benzoylation.

Methodology 3: Solvent-Free, Microwave-Assisted Benzoylation

Adhering to the principles of Green Chemistry, this method eliminates the use of volatile organic solvents and often significantly reduces reaction times. The reaction occurs on the surface of a solid support, such as basic alumina, and is accelerated by microwave irradiation.[8]

Causality Behind Experimental Choices
  • Solid Support: Basic alumina acts as both a solid support and a basic catalyst, facilitating the reaction and simplifying the work-up.

  • Microwave Irradiation: Microwaves provide rapid and efficient heating, dramatically shortening reaction times from hours to minutes.

  • Solvent-Free: Eliminating the solvent reduces waste, cost, and environmental impact. The work-up is simplified to an extraction of the product from the solid support.

  • Catalyst: Pyridine is used in catalytic amounts along with benzoyl chloride, adsorbed onto the solid support.[8]

Experimental Protocol: Microwave-Assisted N-Benzoylation
  • Preparation: In a beaker, add the piperidine dicarboxylate substrate (1.0 eq), basic alumina (approx. 2g per mmol of substrate), pyridine (0.3 eq), and benzoyl chloride (2.0 eq).

  • Mixing: Stir the components thoroughly to create a free-flowing powder.

  • Reaction: Place the beaker in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for 5-15 minutes. Monitor the progress by taking small aliquots for TLC analysis.

  • Work-up:

    • After cooling to room temperature, add dichloromethane (or ethyl acetate) to the solid mixture.

    • Stir for 10 minutes to extract the product.

    • Filter the solid support and wash it with additional solvent.

    • Combine the organic filtrates, wash with water, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by crystallization or column chromatography.

Data Summary and Comparison

The following table provides a comparative overview of the three methodologies. Yields and reaction times are representative and may vary depending on the specific piperidine dicarboxylate substrate and scale of the reaction.

Parameter Methodology 1: Aprotic Schotten-Baumann Methodology 2: Benzoic Anhydride Methodology 3: Solvent-Free Microwave
Benzoylating Agent Benzoyl ChlorideBenzoic AnhydrideBenzoyl Chloride
Base Triethylamine / Pyridine (Stoichiometric)DMAP (Catalytic)Basic Alumina / Pyridine (Catalytic)
Solvent Anhydrous DCM, CHCl₃Toluene, DMFNone
Temperature 0 °C to Room Temp80 - 100 °CMicrowave Irradiation
Typical Reaction Time 2 - 4 hours6 - 12 hours5 - 15 minutes
Typical Yield 85 - 95%70 - 85%80 - 92%
Key Advantages High yield, reliable, well-establishedMilder, avoids HClExtremely fast, "Green"
Key Disadvantages Requires strictly anhydrous conditionsSlower, requires heatingRequires specialized microwave equipment

Protocol Validation: Characterization

A self-validating protocol requires clear characterization data for the expected product. For a representative product, 1-Benzoyl-piperidine-2,5-dicarboxylic acid dimethyl ester , the following spectral data would be expected:

  • ¹H NMR (400 MHz, CDCl₃): Due to restricted rotation around the amide bond, signals for the piperidine ring protons may appear as broadened or multiple sets of resonances at room temperature.[11] Expect signals for the benzoyl group protons (~7.4 ppm), the two methoxy groups (~3.7 ppm), and a complex series of multiplets for the piperidine ring protons (1.5-4.5 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the amide carbonyl (~170 ppm), ester carbonyls (~172 ppm), aromatic carbons (126-136 ppm), methoxy carbons (~52 ppm), and piperidine ring carbons (25-55 ppm).

  • IR (ATR, cm⁻¹): Strong absorbance peaks for the amide C=O stretch (~1630-1650 cm⁻¹) and the ester C=O stretch (~1730-1740 cm⁻¹).

  • HRMS (ESI+): The calculated m/z for the [M+H]⁺ ion should be confirmed to four decimal places.

Conclusion and Best Practices

The successful N-benzoylation of piperidine dicarboxylates hinges on the chemoselective acylation of the secondary amine without inducing ester hydrolysis.

  • For general-purpose, high-yield synthesis, the Aprotic Schotten-Baumann Modification (Methodology 1) is the most robust and recommended approach. Its reliability and scalability make it ideal for most research and development applications.[7]

  • When dealing with highly sensitive substrates or when acyl chlorides must be avoided, the Benzoic Anhydride Method (Methodology 2) provides a milder, albeit slower, alternative.[10]

  • For rapid synthesis, process optimization, and adherence to Green Chemistry principles, the Solvent-Free Microwave-Assisted Method (Methodology 3) is an excellent choice, offering dramatic reductions in reaction time and waste.[8]

Researchers should always perform reactions under an inert atmosphere when using anhydrous conditions and monitor reactions by TLC to ensure complete conversion before proceeding with the work-up. The choice of methodology will ultimately depend on the specific substrate, available equipment, and desired process parameters such as speed, scale, and environmental impact.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Dakshinamoorthy, A. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Singh, T., et al. (n.d.). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. ResearchGate.
  • BenchChem. (n.d.). Diethyl Pyridine-3,4-dicarboxylate | Research Chemical.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • chemeurope.com. (n.d.). Schotten-Baumann reaction.
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Application Notes & Protocols: Stereoselective Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2][3] The introduction of stereocenters into this six-membered N-heterocycle dramatically expands its chemical space and allows for precise, three-dimensional interactions with biological targets, often leading to enhanced potency, improved selectivity, and optimized pharmacokinetic profiles.[2][4][5] Consequently, the development of robust and efficient methods for the stereoselective synthesis of chiral piperidine derivatives is a critical endeavor in modern drug discovery and organic synthesis. This guide provides an in-depth analysis of key synthetic strategies, explaining the mechanistic rationale behind stereocontrol and offering detailed, field-proven protocols for researchers and drug development professionals. We will explore four cornerstone methodologies: Catalytic Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Synthesis, Organocatalysis, and innovative Chemo-enzymatic approaches.

Introduction: The Strategic Importance of Chirality in Piperidine Scaffolds

The prevalence of the piperidine motif is a testament to its metabolic stability and its capacity to serve as a versatile scaffold for presenting functional groups in a defined spatial orientation.[2] When a piperidine ring is chiral, its enantiomers can exhibit vastly different pharmacological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even contribute to undesirable side effects. This principle underscores the necessity for synthetic methods that can produce these molecules as single enantiomers.[4]

Introducing chiral centers allows for:

  • Enhanced Biological Activity and Selectivity: A chiral molecule can achieve a more precise fit into the chiral binding pocket of a protein target, leading to increased potency and selectivity against off-targets.[4][5]

  • Modulated Physicochemical Properties: Chirality can influence solubility, lipophilicity, and crystal packing, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4][5]

  • Improved Pharmacokinetics: Optimized stereochemistry can lead to more favorable pharmacokinetic properties and a reduction in hERG toxicity, a common safety concern in drug development.[4][5]

Despite their importance, the synthesis of enantiomerically pure piperidines from simple starting materials remains a significant challenge, driving continuous innovation in asymmetric synthesis.[1][6][7]

Core Synthetic Strategy I: Catalytic Asymmetric Transfer Hydrogenation

Catalytic asymmetric hydrogenation and transfer hydrogenation represent one of the most atom-economical and efficient methods for accessing chiral piperidines. These methods typically involve the reduction of prochiral precursors like pyridines, dihydropyridines, or tetrahydropyridines using a chiral catalyst. A particularly innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts, which uses a chiral primary amine as both a source of chirality and the new ring nitrogen.[1][7][8]

Causality of Stereocontrol

In this strategy, a simple pyridinium salt is reduced in the presence of a chiral primary amine and a hydrogen source (e.g., formic acid). The reaction proceeds through a dynamic process where the chiral amine induces stereoselectivity during the reduction and transamination cascade, effectively replacing the original nitrogen atom of the pyridine ring.[1][7] This avoids the need for a pre-installed chiral catalyst or auxiliary on the substrate, offering high operational simplicity.

Workflow: Rhodium-Catalyzed Reductive Transamination

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Outcome PySalt Pyridinium Salt (Substrate) ReactionVessel Inert Atmosphere Solvent (e.g., H2O) Heat (e.g., 80 °C) PySalt->ReactionVessel Amine Chiral Primary Amine (e.g., (R)-α-methylbenzylamine) Amine->ReactionVessel Catalyst Rh-Catalyst Precursor ([RhCp*Cl2]2) Catalyst->ReactionVessel H_Source Hydrogen Source (HCOOH/NEt3) H_Source->ReactionVessel Purification Chromatography ReactionVessel->Purification Workup & Extraction Product Chiral Piperidine (High ee & dr) Purification->Product

Caption: Workflow for Asymmetric Reductive Transamination.

Experimental Protocol: Synthesis of a Chiral Fluoropiperidine

This protocol is a representative example based on the principles described by Zhou and coworkers.[1][7]

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the substituted pyridinium salt (1.0 mmol, 1.0 equiv.), [RhCp*Cl2]2 (0.015 mmol, 1.5 mol%), and potassium iodide (0.06 mmol, 6 mol%).

  • Reagent Addition: Add degassed water (2.0 mL) followed by the chiral primary amine (e.g., (S)-1-phenylethylamine, 1.5 mmol, 1.5 equiv.).

  • Hydrogen Source: Add the azeotropic mixture of formic acid and triethylamine (5:2 ratio, 1.0 mL).

  • Reaction: Seal the tube and heat the mixture at 80 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated solution of NaHCO3 and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

SubstrateChiral AmineYield (%)dree (%)
N-benzyl-3-fluoropyridinium(S)-1-phenylethylamine85>20:198
N-benzyl-4-methylpyridinium(R)-1-(1-naphthyl)ethylamine91>20:199
N-propyl-3-chloropyridinium(S)-1-phenylethylamine7815:196

Core Synthetic Strategy II: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical, powerful, and reliable strategy for controlling stereochemistry.[9] The auxiliary, a single-enantiomer compound, is temporarily attached to the substrate to direct a nucleophilic or electrophilic attack to one of two diastereotopic faces. After the key bond-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product.[9][10]

Causality of Stereocontrol

Stereocontrol arises from the steric hindrance imposed by the chiral auxiliary. The auxiliary is designed to effectively block one face of the reactive intermediate (e.g., an imine or enolate), forcing the incoming reagent to approach from the less hindered face. Carbohydrate-derived auxiliaries, for instance, can leverage their multiple stereocenters and defined ring conformations to create a highly biased steric environment.[10]

Workflow: Carbohydrate Auxiliary in Domino Reaction

G Aldehyde Aldehyde Imine Chiral Aldimine Formation Aldehyde->Imine Auxiliary Chiral Auxiliary (D-arabinopyranosylamine) Auxiliary->Imine Domino Domino Reaction (Mannich-Michael) Imine->Domino Diene Danishefsky's Diene Diene->Domino Piperidinone N-glycosyl Dehydropiperidinone Domino->Piperidinone Cleavage Auxiliary Cleavage (Hydrolysis) Piperidinone->Cleavage Product Chiral Piperidine Derivative Cleavage->Product

Caption: Synthesis via a Chiral Carbohydrate Auxiliary.

Experimental Protocol: Domino Mannich-Michael Reaction

This protocol is a representative example based on the principles described by Kunz and coworkers.[10]

  • Auxiliary Attachment (Imine Formation): Dissolve the aldehyde (5.0 mmol, 1.0 equiv.) and 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (5.0 mmol, 1.0 equiv.) in dry dichloromethane (50 mL). Add activated molecular sieves (4 Å) and stir at room temperature for 4-6 hours until imine formation is complete (monitored by TLC).

  • Domino Reaction: Cool the solution to -78 °C under an argon atmosphere. Add a Lewis acid catalyst (e.g., ZnCl2·OEt2, 1.0 mmol, 0.2 equiv.). Slowly add Danishefsky's diene (7.5 mmol, 1.5 equiv.) dropwise over 30 minutes.

  • Reaction: Stir the mixture at -78 °C for 12 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over MgSO4, filter, and concentrate. Purify the diastereomeric product mixture by column chromatography.

  • Auxiliary Cleavage: Dissolve the purified N-glycosyl piperidinone (1.0 mmol) in a mixture of trifluoroacetic acid (TFA) and water (9:1, 5 mL) and stir at room temperature for 2 hours.

  • Final Product: Neutralize the solution with aqueous NaOH and extract the product. The resulting chiral dehydropiperidinone can be further reduced and functionalized to access a variety of piperidine alkaloids.

AldehydeDiastereoselectivity (ds)Yield of Domino Product (%)
Benzaldehyde>95%88
Isovaleraldehyde>95%91
Cinnamaldehyde>95%85

Core Synthetic Strategy III: Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful platform for synthesizing chiral molecules without relying on transition metals. Chiral secondary amines, such as proline and its derivatives, are particularly effective catalysts for domino reactions that rapidly build molecular complexity.[11][12][13] A common strategy involves a domino Michael addition/cyclization sequence to construct the piperidine ring with multiple contiguous stereocenters.[11][12]

Causality of Stereocontrol

The mechanism relies on the formation of a chiral enamine intermediate between the organocatalyst (e.g., a diphenylprolinol silyl ether) and a donor molecule (e.g., an aldehyde). This enamine then attacks a Michael acceptor (e.g., a nitroolefin). The stereochemistry is controlled by the catalyst, which shields one face of the enamine, directing the Michael acceptor to the opposite face. The subsequent cyclization and aminalization/acetalization steps proceed from this well-defined stereochemical intermediate, setting the relative and absolute configuration of the final product.[11][12]

Mechanism: Organocatalytic Domino Reaction

G cluster_0 Catalytic Cycle cluster_1 Cascade Reaction cluster_2 Release Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde Aldehyde->Enamine Michael Stereoselective Michael Addition Enamine->Michael Nitroolefin Nitroolefin (Michael Acceptor) Nitroolefin->Michael Cyclization Intramolecular Cyclization/Aminalization Michael->Cyclization Product_Cat Product-Catalyst Complex Cyclization->Product_Cat Hydrolysis Hydrolysis Product_Cat->Hydrolysis Product Polysubstituted Chiral Piperidine Hydrolysis->Catalyst Catalyst Regeneration Hydrolysis->Product

Caption: Catalytic Cycle of an Organocatalyzed Domino Reaction.

Experimental Protocol: Domino Michael/Aminalization

This protocol is a representative example based on the principles described by Ma and coworkers.[11][12]

  • Reaction Setup: To a vial, add the trisubstituted nitroolefin (0.2 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 5.0 equiv.), and the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).

  • Solvent and Additive: Add the solvent (e.g., toluene, 1.0 mL) and an acid co-catalyst (e.g., benzoic acid, 0.04 mmol, 20 mol%).

  • Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction by TLC.

  • Purification: Once the starting material is consumed, concentrate the reaction mixture and directly purify the crude product by flash column chromatography on silica gel.

  • Characterization: The final polysubstituted piperidine is analyzed by NMR and mass spectrometry. The enantiomeric excess is determined by chiral HPLC.

AldehydeNitroolefin SubstituentYield (%)ee (%)
PropanalPhenyl9099
Isobutanal4-Chlorophenyl85>99
Propanal2-Naphthyl8298

Core Synthetic Strategy IV: Chemo-enzymatic Synthesis

Biocatalysis offers an environmentally benign and highly selective route to chiral compounds. Chemo-enzymatic cascades, which combine the advantages of chemical synthesis and biocatalysis, are particularly powerful for creating complex chiral molecules like piperidines.[14] A state-of-the-art example is the asymmetric dearomatization of activated pyridines using a one-pot, dual-enzyme system comprising an amine oxidase and an ene-imine reductase (EneIRED).[14]

Causality of Stereocontrol

This strategy relies on the exquisite stereoselectivity of enzymes. An N-substituted tetrahydropyridine (THP), readily made via chemical methods, is first oxidized by an amine oxidase to a cyclic enamine/iminium ion intermediate. This prochiral intermediate is then reduced by a chiral EneIRED enzyme. The enzyme's active site is a chiral environment that binds the substrate in a specific orientation, delivering a hydride (from a cofactor like NADPH) to only one face of the iminium ion. This results in the formation of the piperidine product with exceptionally high enantiomeric excess.[14] Different EneIRED variants can be used to access either the (R) or (S) enantiomer of the product.[14]

Workflow: Chemo-Enzymatic Dearomatization

G cluster_0 Chemical Step cluster_1 One-Pot Biocatalytic Cascade cluster_2 Outcome Pyridine Activated Pyridine Reduction Chemical Reduction (e.g., NaBH4) Pyridine->Reduction THP Tetrahydropyridine (THP) Reduction->THP Bioreactor Aqueous Buffer (pH 7.5) Cofactor (NADPH) Glucose/GDH for regeneration THP->Bioreactor Extraction Workup & Extraction Bioreactor->Extraction Oxidase Amine Oxidase (6-HDNO) Oxidase->Bioreactor Reductase Ene-Imine Reductase (EneIRED) Reductase->Bioreactor Product Stereo-defined Chiral Piperidine Extraction->Product

Caption: Chemo-Enzymatic Cascade for Chiral Piperidine Synthesis.

Experimental Protocol: One-Pot Amine Oxidase/EneIRED Cascade

This protocol is a representative example based on the principles described by Turner and coworkers.[14]

  • Biocatalyst Preparation: Prepare a solution in potassium phosphate buffer (100 mM, pH 7.5) containing glucose (100 mM), NADP+ (1 mM), and glucose dehydrogenase (GDH, 2 mg/mL) for cofactor regeneration.

  • Enzyme Addition: Add the lyophilized cell-free extracts of the amine oxidase (e.g., 6-HDNO) and the desired EneIRED (e.g., EneIRED-07 for the (S)-product) to the buffer solution.

  • Substrate Addition: Add the chemically synthesized N-substituted tetrahydropyridine substrate (e.g., 10 mM final concentration) to initiate the reaction.

  • Reaction: Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.

  • Workup: After 24 hours, basify the reaction mixture with NaOH (1 M) to pH > 10. Extract the product with an organic solvent like ethyl acetate (3 x volume).

  • Purification and Analysis: Dry the combined organic layers, concentrate, and purify by chromatography if necessary. Determine conversion and enantiomeric excess by chiral GC or HPLC analysis.

Substrate (THP)EneIRED VariantProduct EnantiomerYield (%)ee (%)
N-allyl-3-phenyl-THPSeries A(R)-Piperidine85>99
N-allyl-3-phenyl-THPEneIRED-07(S)-Piperidine92>99
N-allyl-3-(4-bromophenyl)-THPEneIRED-07(S)-Piperidine9199

Conclusion and Future Outlook

The stereoselective synthesis of chiral piperidines is a dynamic and evolving field, driven by the insatiable demand for novel therapeutics. The four strategies detailed herein—catalytic hydrogenation, chiral auxiliaries, organocatalysis, and biocatalysis—represent the pillars of modern synthetic approaches, each offering unique advantages in terms of scope, efficiency, and scalability.

The choice of method depends on the specific target molecule, available resources, and desired scale. While classical auxiliary-based methods offer reliability, modern catalytic approaches—be they metal-, organo-, or bio-catalyzed—provide more elegant and sustainable solutions. The future of this field will likely see a greater integration of these strategies, such as combining biocatalysis with flow chemistry for continuous manufacturing, and the continued development of novel C-H functionalization reactions to construct these valuable scaffolds with even greater precision and efficiency.[6][15][16]

References

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High-throughput screening of piperidine-based compound libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Throughput Screening of Piperidine-Based Compound Libraries

Authored by a Senior Application Scientist

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry.[1] Its prevalence in a vast array of FDA-approved drugs testifies to its status as a "privileged scaffold."[1][2] This structural motif is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, Alzheimer's disease, infectious conditions, and neuropathic pain.[3][4] Piperidine derivatives are utilized as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents, among other applications.[5][6] The scaffold's favorable physicochemical properties, synthetic tractability, and ability to present substituents in precise three-dimensional orientations make it an ideal starting point for drug discovery campaigns.[7][8]

High-Throughput Screening (HTS) is the engine that drives the initial phase of drug discovery, allowing for the rapid evaluation of hundreds of thousands of chemical compounds to identify "hits" that modulate a specific biological target.[9][10] When applied to piperidine-based libraries, HTS can efficiently sift through vast chemical space to uncover novel starting points for medicinal chemistry optimization.[11]

This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for conducting a successful HTS campaign with piperidine-based compound libraries. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide the necessary tools for robust data interpretation and hit validation.

Part 1: The High-Throughput Screening Workflow

A successful HTS campaign is not a single experiment but a multi-stage process designed to minimize false positives and negatives, ensuring that resources are focused on the most promising compounds. The entire process, from initial assay development to a validated hit, requires a systematic and rigorous approach.

The critical path of a small molecule drug discovery program typically involves identifying a target, developing a suitable assay, running the HTS campaign to find hits, and then validating those hits through a series of secondary and counter-screens.[12][13]

HTS_Workflow cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical vs. Cell-Based) Mini Miniaturization (384/1536-well format) Assay_Dev->Mini Z_Factor Assay Validation (Z'-Factor > 0.5) Mini->Z_Factor Pilot Pilot Screen (~2,000 compounds) Z_Factor->Pilot HTS Primary HTS Campaign (Full Library) Pilot->HTS Hit_ID Primary Hit Identification (Statistical Cutoff) HTS->Hit_ID Confirm Hit Confirmation (Dose-Response) Hit_ID->Confirm Triage Hits Orthogonal Orthogonal & Counter-Screens Confirm->Orthogonal SAR SAR by Analogue Orthogonal->SAR Validated_Hit Validated Hit (Ready for Lead-Op) SAR->Validated_Hit Hit_Validation Primary_Hit Primary Hit (Single Concentration) Reorder Re-order/Re-synthesize Fresh Powder Primary_Hit->Reorder Dose_Response Dose-Response Curve (Confirm Potency, IC₅₀) Reorder->Dose_Response Decision1 Active? Dose_Response->Decision1 Counter_Screen Counter-Screen (e.g., Luciferase Inhibition) Decision2 Artifact? Counter_Screen->Decision2 Orthogonal_Assay Orthogonal Assay (e.g., p65 Translocation Imaging) Decision3 Confirms Activity? Orthogonal_Assay->Decision3 SAR SAR by Analogue (Purchase/Synthesize Analogues) Decision4 SAR Established? SAR->Decision4 Validated_Lead Validated Lead Series Decision1->Counter_Screen Yes Decision1->Orthogonal_Assay Yes stop1 Discard Decision1->stop1 No Decision2->SAR No stop2 Discard Decision2->stop2 Yes Decision3->SAR Yes stop3 Discard Decision3->stop3 No Decision4->Validated_Lead Yes stop4 Re-evaluate Decision4->stop4 No

Caption: Decision workflow for hit validation and triage.

Key Validation Steps:

  • Hit Confirmation: Primary hits are re-tested in the original assay, often using freshly ordered or re-synthesized powder to ensure the activity is not due to an impurity in the screening sample. [14]2. Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration), a key measure of potency.

  • Counter-Screens: These are essential for identifying compounds that interfere with the assay technology, a common source of false positives. [15]For our example protocol, a crucial counter-screen would be to test the compounds against purified luciferase enzyme to identify direct inhibitors of the reporter protein.

  • Orthogonal Assays: To increase confidence that the compound's activity is genuinely due to modulating the biological pathway, hits are tested in a secondary assay that measures a different event in the same pathway. [14]For NF-κB, a high-content imaging assay that directly measures the translocation of the p65 subunit from the cytoplasm to the nucleus would be an excellent orthogonal assay.

  • Structure-Activity Relationship (SAR) by Analogue: Once a hit is validated through orthogonal and counter-screens, chemically similar analogues are purchased or synthesized. [15]If these analogues also show activity, and a relationship between structural changes and potency can be established, it provides strong evidence that the chemical scaffold is a legitimate starting point for a medicinal chemistry program. [2]

Part 4: Troubleshooting Common HTS Issues

Even well-designed screens can encounter problems. A systematic troubleshooting approach is critical for maintaining data quality. [16]

Problem Potential Cause(s) Recommended Action(s)
Low Z'-Factor (<0.5) 1. Reagent degradation (e.g., TNFα activity loss).2. Inconsistent cell health or number.3. Dispensing errors (clogged tips). 1. Use fresh aliquots of reagents; test reagent activity.2. Ensure consistent cell passage number and viability; optimize seeding density.3. Perform maintenance on liquid handlers; check for bubbles. [17]
High Plate-to-Plate Variability 1. Inconsistent incubation times.2. Temperature or humidity gradients in the incubator.3. Batch-to-batch variation in reagents (e.g., FBS). 1. Use a standardized, automated workflow.2. Rotate plate positions in the incubator; allow plates to equilibrate to room temp before reading.3. Test new reagent lots before use in a large screen.
"Edge Effects" (outer wells behave differently) 1. Evaporation from wells on the plate edge.2. Uneven temperature distribution across the plate. 1. Use plates with lids; consider not using the outermost wells for compounds.2. Ensure uniform heating during incubation; avoid stacking plates. [10]

| High False Positive Rate | 1. Assay technology interference (e.g., autofluorescent compounds).2. Cytotoxicity of library compounds. | 1. Implement relevant counter-screens early in the validation cascade.2. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo) to flag toxic compounds. |

Conclusion

The high-throughput screening of piperidine-based compound libraries is a powerful strategy for identifying novel chemical matter for drug discovery. Success is not merely a matter of automation and scale; it is built on a foundation of rigorous assay development, a multi-tiered validation strategy to eliminate artifacts, and a deep understanding of the underlying biology. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS, ensuring that the identified hits are robust, physiologically relevant, and worthy of advancement into resource-intensive lead optimization programs.

References

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Development of In Vitro Assays for Novel Piperidine Compounds: From High-Throughput Screening to Preclinical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, distinguished by its prevalence in a vast array of FDA-approved pharmaceuticals and clinical candidates.[1][2][3][4] Its synthetic tractability and favorable physicochemical properties make it a "privileged scaffold" for targeting a wide range of biological entities, including enzymes and G-protein coupled receptors (GPCRs).[3][5][6] The successful progression of a novel piperidine-based compound from a chemical library to a viable drug candidate is critically dependent on a robust and well-designed cascade of in vitro assays. These assays are essential for identifying initial "hits," characterizing their potency and mechanism of action, and de-risking them by profiling for potential liabilities early in the discovery process.[7][8]

This comprehensive guide provides an in-depth framework for the development and implementation of in vitro assays tailored for novel piperidine compounds. Moving beyond simple procedural lists, this document elucidates the causal logic behind experimental design, emphasizing the creation of self-validating systems to ensure data integrity. We will cover the strategic progression from high-throughput primary screens to secondary confirmation and detailed in vitro safety profiling, equipping research teams with the protocols and foundational knowledge to accelerate their drug discovery programs.

Chapter 1: The Strategic Framework for In Vitro Assay Development

The journey of a drug candidate begins with identifying a compound that elicits a desired biological response. The strategy for this identification process fundamentally shapes the entire in vitro testing cascade.

Target-Based vs. Phenotypic Approaches

There are two primary philosophies in early-stage drug discovery that dictate the initial assay design[7]:

  • Target-Based Drug Discovery (TDD): This is the most common approach, where a specific biological target (e.g., a particular enzyme or receptor) is known to be involved in a disease pathology. Assays are then designed to find compounds that modulate the activity of this isolated target. This method is hypothesis-driven and allows for direct measurement of molecular interaction and potency (e.g., IC50).

  • Phenotypic Drug Discovery (PDD): This approach makes no prior assumptions about a specific molecular target. Instead, compounds are screened for their ability to produce a desired change in a cellular or organismal phenotype (e.g., inducing cancer cell death). The molecular target is often identified later in the process. Phenotypic assays are arguably more physiologically relevant but can be more complex to develop and interpret.

For novel piperidine libraries, a TDD approach is often employed initially, leveraging knowledge of common piperidine-target interactions, such as enzyme inhibition or GPCR modulation.[5][6]

The Assay Development and Screening Cascade

To manage costs and resources effectively, a tiered approach or "screening cascade" is essential.[7][9] This strategy funnels a large number of initial compounds through progressively more complex and lower-throughput assays to identify the most promising candidates.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Candidate Selection HTS Primary HTS (10k - 1M compounds) High Throughput, Low Complexity Hit_Conf Hit Confirmation (1k - 10k compounds) Potency (IC50/EC50) Determination HTS->Hit_Conf Secondary Secondary & Orthogonal Assays (100 - 1k compounds) Mechanism of Action, Selectivity Hit_Conf->Secondary Safety In Vitro Safety & ADME (10 - 100 compounds) Cytotoxicity, Metabolism Secondary->Safety In_Vivo In Vivo Models (<10 compounds) Efficacy and PK/PD Safety->In_Vivo

Caption: The Drug Discovery Screening Cascade.

The Pillars of Assay Validation

For any assay to be trustworthy, it must be rigorously validated.[10][11] Validation ensures that the assay consistently produces accurate and reproducible results. Key validation parameters include:

  • Specificity & Selectivity: The assay should measure only the event of interest, without interference from other components.

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of variation upon repeated measurements (intra-assay and inter-assay).

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Z'-Factor: For HTS, this statistical parameter is crucial. It measures the signal separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Chapter 2: Primary Assays for High-Throughput Screening (HTS)

The goal of HTS is to rapidly screen large libraries of piperidine compounds to identify "hits"—compounds that show activity against a biological target.[12][13] Assays must be automated, miniaturized (typically in 384- or 1536-well plates), and robust.[13]

Common Targets for Piperidine Compounds

A. G-Protein Coupled Receptors (GPCRs) GPCRs are a major class of membrane proteins and a frequent target for piperidine-containing drugs.[5] Upon activation by a ligand (agonist), they trigger intracellular signaling cascades.

G Ligand Piperidine Agonist GPCR GPCR Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Cell_Response Cellular Response Ca_Release->Cell_Response Leads to

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

B. Enzyme Inhibition Many piperidine derivatives function by inhibiting enzymes, such as acetylcholinesterase (AChE) in Alzheimer's disease or farnesyltransferase in cancer.[6][14][15] Assays typically measure the reduction in product formation or substrate consumption in the presence of the inhibitor.

Protocol 1: HTS-Compatible GPCR Activation Assay (FLIPR Calcium Flux)

This protocol describes a method to screen for GPCR agonists using a fluorescent calcium indicator. It is a homogeneous ("no-wash") assay well-suited for HTS.

Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive dye. Agonist binding to a Gq-coupled receptor triggers the release of intracellular calcium, causing a measurable increase in fluorescence.

Methodology:

  • Cell Plating: Seed HEK293 cells (or other suitable host cells) stably expressing the GPCR of interest into 384-well, black-walled, clear-bottom microplates at a density of 15,000-25,000 cells/well. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium. Add 20 µL/well of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid) prepared according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete dye de-esterification.

  • Compound Addition: Prepare a compound plate with serial dilutions of the piperidine library compounds. Using a robotic liquid handler integrated with a fluorescence plate reader (e.g., FLIPR, PHERAstar), add 10 µL of compound from the source plate to the cell plate.

  • Signal Detection: Immediately begin reading the fluorescence intensity (e.g., Excitation: 488 nm, Emission: 525 nm) every second for the first 60 seconds, and then every 5 seconds for an additional 120 seconds.

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to a positive control (a known agonist) and a negative control (vehicle, e.g., 0.5% DMSO). Calculate the Z'-factor to assess assay quality.

Chapter 3: Secondary Assays for Hit Confirmation and Characterization

Hits identified in the primary screen require further validation to confirm their activity, determine their potency, and rule out artifacts.

Dose-Response Analysis and Potency Determination

The most critical secondary assay is the generation of a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for inhibitors or the half-maximal effective concentration (EC₅₀) for agonists. This is performed by testing the compound over a range of concentrations (typically an 8- to 12-point curve).

Data Presentation: Potency of Piperidine-Based Enzyme Inhibitors

The results of dose-response studies are best summarized in a table for clear comparison of compound potency.

Compound IDTarget EnzymeIC₅₀ (nM) [95% CI]
PIPE-001Farnesyltransferase3.7 [2.9 - 4.5]
PIPE-002Farnesyltransferase13.2 [11.5 - 15.1]
PIPE-003Farnesyltransferase420 [385 - 459]
PIPE-004AChE19.4 [17.8 - 21.3]
PIPE-005AChE36.1 [33.0 - 39.5]
Data is hypothetical and for illustrative purposes, inspired by published findings.[14][15]
Protocol 2: IC₅₀ Determination for an Enzyme Inhibitor (Colorimetric)

This protocol details a method to determine the IC₅₀ of a piperidine compound against a target enzyme using a colorimetric readout.

Principle (Ellman's Method for AChE): The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine.[6] Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[6]

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the piperidine test compound in assay buffer (e.g., phosphate buffer, pH 8.0). Start from a top concentration of 100 µM.

  • Assay Plate Setup: In a 96-well clear microplate, add the following to each well:

    • 140 µL of assay buffer.

    • 20 µL of DTNB solution.

    • 10 µL of the serially diluted test compound (or vehicle for control wells).

  • Enzyme Addition: Add 10 µL of AChE enzyme solution to all wells except the "no enzyme" blank. Mix gently.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCI substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V, change in absorbance/minute) for each concentration.

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Chapter 4: In Vitro Safety and Liability Profiling

Early assessment of a compound's potential liabilities is crucial to avoid costly failures in later stages of development.[7][16] This involves testing for general cytotoxicity and key ADME (Absorption, Distribution, Metabolism, Excretion) properties.[17][18]

G Input Confirmed Hit (Piperidine Compound) Cytotox Cytotoxicity Assay (e.g., MTT) Input->Cytotox ADME_Suite Early ADME Suite Input->ADME_Suite Decision Go / No-Go Decision for Lead Optimization Cytotox->Decision MetStab Metabolic Stability (Microsomes) ADME_Suite->MetStab CYP_Inhib CYP450 Inhibition ADME_Suite->CYP_Inhib PPB Plasma Protein Binding ADME_Suite->PPB ADME_Suite->Decision

Caption: Workflow for In Vitro Safety and Liability Profiling.

Protocol 3: MTT Assay for Cytotoxicity

This assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[19][20] A reduction in metabolic activity is indicative of cytotoxicity.[21][22]

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the piperidine compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Protocol 4: In Vitro Metabolic Stability using Liver Microsomes

This assay assesses how quickly a compound is metabolized by key drug-metabolizing enzymes, providing an estimate of its metabolic half-life.

Principle: The piperidine compound is incubated with liver microsomes (which contain high concentrations of CYP450 enzymes) and a required cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) in phosphate buffer.

  • Compound Addition: Add the piperidine test compound to the mixture at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. For the T=0 time point and negative controls, add buffer instead of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the % parent compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion

The development of in vitro assays for novel piperidine compounds is a systematic, multi-stage process that is fundamental to modern drug discovery. By employing a strategic cascade that begins with robust high-throughput screening and progresses through detailed potency characterization and early safety profiling, researchers can make informed decisions with confidence. The protocols and frameworks outlined in this guide emphasize the importance of understanding the underlying biological principles and adhering to rigorous validation standards. This approach not only enhances the efficiency of the discovery pipeline but also increases the probability of identifying safe and effective piperidine-based therapeutics that can successfully advance toward clinical evaluation.

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Application Notes and Protocols: Utilizing Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate for High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine nucleus is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its three-dimensional architecture offers a distinct advantage over flat aromatic systems, enabling more specific and complex interactions with biological targets.[1] This application note details the utility of a highly functionalized and versatile building block, Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (Scaffold 1) , in the context of parallel synthesis for the rapid generation of diverse chemical libraries. We present a proposed synthetic route to this key intermediate and provide detailed protocols for its derivatization through several high-throughput-compatible reaction manifolds, including reductive amination and multicomponent reactions.

Introduction: The Piperidine Scaffold in Drug Discovery

The prevalence of the piperidine motif in pharmaceuticals underscores its importance as a "privileged scaffold."[2] Its conformational flexibility, combined with the ability to project substituents in well-defined three-dimensional vectors, allows for the fine-tuning of pharmacological properties. The development of synthetic methodologies that allow for the rapid and diverse functionalization of a core piperidine structure is therefore a critical endeavor in drug discovery, enabling the efficient exploration of chemical space.[3][4]

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (Scaffold 1) is an ideal starting point for diversity-oriented synthesis (DOS). It possesses multiple, orthogonally reactive functional groups: a ketone at the C5 position, and two esters at the C2 and C4 positions. The benzoyl group on the nitrogen serves as a stable protecting group that can be removed under specific conditions if further derivatization at that position is desired.

Proposed Synthesis of the Core Scaffold

While not a commercially available reagent, Scaffold 1 can be synthesized through a logical, multi-step sequence rooted in established organic chemistry principles. A plausible and efficient route involves a modified Hantzsch-type condensation followed by N-benzoylation.

Synthesis of Dimethyl 5-oxopiperidine-2,4-dicarboxylate

The core piperidinone structure can be assembled via a one-pot, multicomponent reaction. This approach is highly convergent and atom-economical.[5] The reaction of an aldehyde (e.g., formaldehyde), an amine source (e.g., ammonia or an ammonium salt), and two equivalents of a β-ketoester (dimethyl 1,3-acetonedicarboxylate) can lead to a dihydropyridine intermediate, which can be subsequently reduced and cyclized. A well-established method for the synthesis of related bicyclic diones from dimethyl 1,3-acetonedicarboxylate provides a strong precedent for this type of transformation.[6]

Experimental Protocol: Synthesis of Dimethyl 5-oxopiperidine-2,4-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethyl 1,3-acetonedicarboxylate (2.0 equiv.) and ammonium acetate (1.1 equiv.) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add aqueous formaldehyde (1.0 equiv., 37% in water) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Purification: The resulting crude dihydropyridine intermediate is then subjected to a reduction step (e.g., catalytic hydrogenation with Pd/C or using a transfer hydrogenation source) to yield the piperidine ring. The final product is purified by flash column chromatography on silica gel.

N-Benzoylation

The secondary amine of the piperidine ring can be readily acylated with benzoyl chloride under standard Schotten-Baumann conditions to yield the final target scaffold.

Experimental Protocol: Synthesis of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (Scaffold 1)

  • Reaction Setup: Dissolve Dimethyl 5-oxopiperidine-2,4-dicarboxylate (1.0 equiv.) in dichloromethane (DCM). Add triethylamine (1.5 equiv.) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash chromatography to yield Scaffold 1 .

Parallel Synthesis Strategies and Protocols

The strategic placement of functional groups in Scaffold 1 allows for several parallel derivatization strategies. The C5-ketone is a prime handle for introducing diversity.

Strategy 1: Reductive Amination of the C5-Ketone

Reductive amination is a robust and widely used reaction in medicinal chemistry for the introduction of amine diversity. The ketone at the C5 position can be reacted with a library of primary and secondary amines in the presence of a reducing agent to generate a diverse set of C5-amino-substituted piperidines.

G Scaffold Scaffold 1 (Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate) Reaction_Vessel Parallel Reaction (96-well plate) Scaffold->Reaction_Vessel Amine_Library Amine Library (R1R2NH) Amine_Library->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction_Vessel Purification Parallel Purification (e.g., SPE) Reaction_Vessel->Purification Final_Library Final Library (C5-Amino Piperidines) Purification->Final_Library

Experimental Protocol: Parallel Reductive Amination in 96-Well Plates

  • Stock Solutions: Prepare a stock solution of Scaffold 1 (1.0 M in 1,2-dichloroethane, DCE) and a stock solution of sodium triacetoxyborohydride (STAB) (1.5 M in DCE). Prepare a library of primary and secondary amines as individual 1.2 M solutions in DCE in a 96-well plate format (Plate A).

  • Reaction Setup: To a 96-well reaction block (Plate B), add the amine solution from Plate A (1.2 equiv.).

  • Reagent Addition: Add the stock solution of Scaffold 1 (1.0 equiv.) to each well of Plate B.

  • Initiation: Add the STAB stock solution (1.5 equiv.) to each well. Seal the reaction block.

  • Reaction: Shake the reaction block at room temperature for 16-24 hours.

  • Work-up: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well. Extract the product by adding ethyl acetate, shaking, and then separating the organic layer.

  • Purification: The crude products in the organic extracts can be purified using solid-phase extraction (SPE) cartridges.

Data Presentation: Representative Library of C5-Amino Piperidines

EntryAmine (R1R2NH)Product Structure (Partial)Expected Yield (%)
1BenzylamineC5-NHCH₂Ph85-95
2MorpholineC5-N(CH₂CH₂)₂O90-98
34-FluoroanilineC5-NH(p-F-Ph)70-85
4PiperidineC5-N(CH₂)₅90-98

Advanced Strategies: Multicomponent Reactions (MCRs)

The β-keto-dicarboxylate functionality within Scaffold 1 opens the door to powerful multicomponent reactions, such as the Hantzsch or related Biginelli-type reactions, allowing for the rapid construction of complex, fused heterocyclic systems. For example, a reaction with an aldehyde and a urea or thiourea derivative could lead to dihydropyrimidinone-fused piperidines.

G Scaffold Scaffold 1 MCR Multicomponent Reaction Scaffold->MCR Aldehyde_Library Aldehyde Library (R-CHO) Aldehyde_Library->MCR Urea_Thiourea Urea / Thiourea Urea_Thiourea->MCR Catalyst Catalyst (e.g., Lewis Acid) Catalyst->MCR Fused_Library Fused Piperidine Library MCR->Fused_Library

Experimental Protocol: Parallel Synthesis of Dihydropyrimidinone-Fused Piperidines

  • Reaction Setup: In a 96-well reaction block, dispense Scaffold 1 (1.0 equiv.), a library of aromatic aldehydes (1.1 equiv.), and urea or thiourea (1.5 equiv.) into each well containing ethanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to each well.

  • Reaction: Seal the block and heat to 60-80 °C with shaking for 24-48 hours.

  • Work-up: Cool the reaction block to room temperature. The product may precipitate from the solution. If so, collect by filtration. Otherwise, concentrate the solvent and purify.

  • Purification: The resulting library of fused heterocyclic compounds can be purified by preparative HPLC.

Conclusion

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a highly valuable, albeit synthetically accessible, scaffold for the construction of diverse libraries of drug-like molecules. Its multiple functional handles allow for a range of derivatization strategies compatible with parallel synthesis formats. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to rapidly generate novel piperidine-based compounds for biological screening.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]

  • DIVERSITY-ORIENTED SYNTHESIS. University of Cambridge. [Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]

  • Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. ResearchGate. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Future Journal of Pharmaceutical Sciences. [Link]

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. [Link]

  • Chemistry & Biology Of Multicomponent Reactions. Combinatorial Chemistry & High Throughput Screening. [Link]

  • cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. ResearchGate. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ScienceDirect. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]

  • Combinatorial Chemistry Online Volume 17, Issue 5, May 2015. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during this multi-step synthesis, with a focus on the critical Dieckmann condensation step. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Introduction: The Synthetic Challenge

The target molecule, Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, is a functionalized piperidine, a heterocyclic motif prevalent in over twenty classes of pharmaceuticals.[1] Its synthesis is typically achieved via an intramolecular Dieckmann condensation of an acyclic N-benzoyl-protected diester precursor.[2][3] While elegant, this cyclization is sensitive to reaction conditions, and several side reactions can compromise yield and purity. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Section 1: Low Yield & Reaction Failure

Q1: My Dieckmann cyclization fails to proceed, and I primarily recover the starting acyclic diester. What are the likely causes?

A1: This is a common issue often rooted in the reaction equilibrium or suboptimal conditions. The Dieckmann condensation is a reversible reaction.[4] Its success hinges on shifting the equilibrium towards the cyclized product.

  • Insufficient Base: The reaction requires at least one full equivalent of a strong base. The base's primary role is to deprotonate the α-carbon to form the reactive enolate.[5] However, the final, thermodynamically stable product is the enolate of the cyclic β-keto ester. This deprotonation is the driving force of the reaction, so an insufficient amount of base will fail to push the equilibrium to completion.[6] We recommend using 1.1 to 1.2 equivalents of base.

  • Incorrect Base Choice: The choice of base is critical. If you are using sodium ethoxide with your dimethyl ester, you risk transesterification, leading to a mixture of ethyl and methyl esters and complicating your results. It is best to either match the alkoxide to the ester (e.g., sodium methoxide for methyl esters) or, preferably, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[7][8]

  • Reaction Temperature: While heating can increase reaction rates, excessively high temperatures can promote side reactions or decomposition. For bases like NaH or t-BuOK in aprotic solvents like THF, reactions can often be run effectively at temperatures ranging from 0 °C to reflux, but optimization is key.[7]

  • High Dilution Principle: Intramolecular reactions are favored under high dilution conditions. If your reaction concentration is too high, you may favor intermolecular Claisen-type side reactions, leading to oligomers or polymers instead of your desired six-membered ring.[9] A typical starting concentration is 0.05-0.1 M.

Q2: The reaction starts but seems to stall, leaving a mixture of starting material and product. Why?

A2: A stalled reaction often points to the deactivation of the base or the presence of quenching agents.

  • Trace Water or Acidic Impurities: Strong bases like NaH are extremely sensitive to moisture and acidic protons. Any water in your solvent or glassware, or acidic impurities in your starting material, will consume the base, rendering it ineffective for the desired deprotonation. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Poor Solubility: If your starting material or the base is not well-solubilized, the reaction will be slow and may appear to stall. While NaH is used as a dispersion, bases like t-BuOK should be fully dissolved. Ensure adequate stirring to maintain a homogenous mixture.

Section 2: Side Products & Purification Issues

Q3: My TLC shows multiple unexpected spots. What are the most probable side products?

A3: The formation of multiple side products is a classic sign of competing reaction pathways.

  • Hydrolysis Products: If there is any moisture present, the base can catalyze the hydrolysis of one or both methyl ester groups to carboxylic acids.[10][11] These acidic byproducts can then neutralize your base, further complicating the reaction. The best prevention is the rigorous exclusion of water.

  • Intermolecular Condensation Products: As mentioned in Q1, if the concentration is too high, you will form dimers and oligomers through intermolecular Claisen condensation.[9]

  • Enamine-Related Impurities: Although less common in this specific synthesis, ketones can react with secondary amines to form enamines.[12][13][14] If your starting materials contain amine impurities, these could potentially lead to side products.

  • Products of Alternative Cyclization: Depending on the exact structure of your acyclic precursor, there may be multiple acidic protons. Deprotonation at an alternative site could lead to the formation of a different, undesired ring system (e.g., a five-membered ring if possible). Using a sterically hindered base can sometimes improve regioselectivity.[8]

Q4: I am having difficulty purifying the final product. Are there any known issues?

A4: The product, a β-keto ester, can be sensitive. The acidic proton between the two carbonyls makes it susceptible to enolization and potential decomposition on certain chromatographic media.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can sometimes cause streaking or degradation of β-dicarbonyl compounds. You can use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

  • Chelation: The β-keto ester can chelate to metal ions. If you suspect metal contamination from your reagents, washing your organic extracts with a dilute EDTA solution during workup may help.

  • Crystallization: Some literature reports suggest that similar piperidone structures can be crystallized.[9] Attempting crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may be a viable alternative or final purification step after chromatography.

Section 3: Stereochemistry

Q5: The product has two stereocenters (at C2 and C4). Is the Dieckmann condensation stereoselective, and can I control the outcome?

A5: The Dieckmann condensation itself may exhibit some level of diastereoselectivity based on the transition state that minimizes steric interactions during ring closure. However, it is very common to obtain a mixture of diastereomers.

  • Epimerization: The crucial point to understand is that the conditions for the Dieckmann condensation (strong base) can easily cause epimerization at the α-carbon positions (C2 and C4).[15][16] The initial kinetic ratio of diastereomers formed may equilibrate over time to the more thermodynamically stable isomer.[17][18] If a specific diastereomer is required, it may be necessary to separate the mixture chromatographically and investigate if the undesired isomer can be epimerized back to the desired one under controlled conditions.[19]

Troubleshooting Guide at a Glance

Problem Probable Cause(s) Recommended Solution(s)
Low/No Yield Insufficient base; Inappropriate base; Presence of water; Reaction too concentrated.Use 1.1-1.2 eq. of base. Use NaH or t-BuOK in THF/Toluene.[7] Use anhydrous solvents/reagents under inert gas. Run reaction at high dilution (0.05-0.1 M).
Stalled Reaction Base deactivation by moisture/impurities; Poor solubility.Rigorously dry all equipment and reagents. Ensure starting material is pure. Use a solvent system that fully dissolves reactants.
Multiple Side Products Hydrolysis; Intermolecular reaction; Alternative cyclization.Exclude all sources of water.[10] Decrease reaction concentration. Optimize base and temperature to favor desired deprotonation.
Purification Difficulty Product degradation on silica; Tailing/streaking.Neutralize silica gel with Et₃N. Attempt purification via crystallization.
Diastereomeric Mixture Lack of stereocontrol in cyclization; Base-catalyzed epimerization.[17][18]Accept mixture and separate via chromatography. Investigate conditions for thermodynamic equilibration to favor one isomer.

Visualized Mechanisms and Workflows

Overall Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Workup & Purification Acyclic_Precursor Acyclic N-Benzoyl Diester Precursor Dieckmann Dieckmann Condensation Acyclic_Precursor->Dieckmann 1. Strong Base (e.g., NaH) 2. Anhydrous Solvent (e.g., THF) Workup Acidic Workup Dieckmann->Workup Quench with aq. acid (e.g., HCl) Purification Chromatography / Crystallization Workup->Purification Target Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate Purification->Target

Caption: High-level workflow for the synthesis.

Dieckmann Condensation Mechanism

G Start Acyclic Diester Enolate Enolate Formation (Nucleophile) Start->Enolate Base (B⁻) Attack Intramolecular Nucleophilic Attack Enolate->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Alkoxide Tetrahedral->Elimination Reforms C=O Product_Keto Cyclic β-Keto Ester Elimination->Product_Keto Final_Enolate Product Enolate (Thermodynamic Sink) Product_Keto->Final_Enolate Base (B⁻) (Irreversible Step) Final_Product Final Product (after acidic workup) Final_Enolate->Final_Product H₃O⁺

Caption: Key mechanistic steps of the Dieckmann Condensation.

Experimental Protocols

Protocol 1: Optimized Dieckmann Condensation

This protocol is a general guideline. Exact quantities should be calculated based on the molecular weight of your specific acyclic precursor.

  • Preparation: Under an inert atmosphere of dry nitrogen, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The volume should be sufficient to achieve a final concentration of 0.05 M.

  • Base Addition: To the stirred solvent, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in one portion.

  • Substrate Addition: Dissolve the acyclic N-benzoyl diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH/THF suspension over 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M aqueous HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

References

  • Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

  • Cambridge University Press. Preparation and some properties. Available from: [Link]

  • National Institutes of Health (NIH). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Available from: [Link]

  • Reddit. Experimental Help for Dieckmann Condensation : r/chemhelp. Available from: [Link]

  • Grokipedia. Dieckmann condensation. Available from: [Link]

  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. Available from: [Link]

  • Youngstown State University. Enamine formation from cyclic ketones. Available from: [Link]

  • eScholarship.org. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Available from: [Link]

  • ResearchGate. Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. Available from: [Link]

  • PubMed. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Available from: [Link]

  • ChemistryViews. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. Available from: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

  • The Organic Chemistry Tutor. Dieckmann Condensation. Available from: [Link]

  • ResearchGate. Ester Formation and Hydrolysis during Wet–Dry Cycles: Generation of Far-from-Equilibrium Polymers in a Model Prebiotic Reaction. Available from: [Link]

  • Royal Society of Chemistry. The reactivity of phosphate esters. Diester hydrolysis. Available from: [Link]

  • YouTube. Dieckmann condensation. Available from: [Link]

  • Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]

  • ResearchGate. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Available from: [Link]

  • International Union of Crystallography. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]

  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

Sources

Technical Support Center: Optimizing Dieckmann Condensation for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the reaction yield for piperidone synthesis via Dieckmann condensation. The piperidone scaffold is a vital structural motif in numerous pharmaceuticals, and mastering its synthesis is crucial for advancing drug discovery programs. This resource is designed to provide not only procedural guidance but also the underlying scientific principles to empower you to overcome common experimental challenges.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific issues you may encounter during the Dieckmann condensation for piperidone synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed. What are the likely causes and how can I address them?

Answer:

Low to no yield in a Dieckmann condensation for piperidone synthesis can be attributed to several factors, ranging from the quality of reagents to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Base Strength or Stoichiometry: The Dieckmann condensation is a base-catalyzed intramolecular reaction that requires at least one full equivalent of a strong base.[1][2] The base is necessary to deprotonate the α-carbon of the diester, forming the reactive enolate. If the base is not strong enough or if an insufficient amount is used, the enolate concentration will be too low for the reaction to proceed efficiently.

    • Solution: Ensure you are using a sufficiently strong base. For amino-diesters, sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions.[1] Consider switching to a stronger base if you are using a weaker one. Also, verify the stoichiometry of your base; using at least one equivalent is critical because the final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[2]

  • Presence of Moisture: Strong bases used in the Dieckmann condensation, such as sodium hydride (NaH) and lithium diisopropylamide (LDA), are highly sensitive to moisture.[1] Any water present in the reaction will quench the base, rendering it ineffective.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Temperature: The rate of the Dieckmann condensation is temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Refluxing in a suitable solvent like toluene is a common practice.[3] However, be aware that excessively high temperatures can promote side reactions.

  • Poor Substrate Quality: The purity of your starting amino-diester is crucial. Impurities can interfere with the reaction.

    • Solution: Purify the starting material before use, for example, by column chromatography or distillation.

Question 2: I'm observing the formation of a significant amount of side products. What are the most common side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in Dieckmann condensations, especially with complex substrates like amino-diesters.

  • Intermolecular Condensation (Oligomerization): If the intramolecular cyclization is slow, the enolate can react with another molecule of the diester, leading to the formation of linear oligomers or polymers.[4] This is often observed as a viscous oil or an insoluble solid in the reaction mixture.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base. This keeps the concentration of the starting material low, favoring the intramolecular reaction over the intermolecular one.

  • Transesterification: If you are using an alkoxide base (e.g., sodium ethoxide), and the alcohol of the base does not match the ester group of your substrate (e.g., using sodium methoxide with a diethyl ester), transesterification can occur, leading to a mixture of products.

    • Solution: Always match the alkoxide base to the ester group of your substrate. For example, use sodium ethoxide with ethyl esters. Alternatively, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent to completely avoid this side reaction.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups, forming the corresponding carboxylic acid, which will not undergo the Dieckmann condensation.

    • Solution: As mentioned earlier, ensure anhydrous reaction conditions.

Question 3: The workup of my reaction is problematic. I'm getting an oil instead of a solid product, or the product seems to be decomposing.

Answer:

Workup challenges are frequently encountered and can significantly impact the final yield and purity of your piperidone product.

  • Oily Product: The formation of an orange-reddish oil instead of a crystalline solid, as described by a user in an online forum, can be indicative of impurities, such as oligomeric side products.[4]

    • Solution: First, try to optimize the reaction conditions to minimize side product formation as discussed above. During workup, ensure proper quenching and extraction. If an oil persists, purification by column chromatography is often necessary.

  • Product Decomposition: The β-keto ester product of the Dieckmann condensation can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures, which can lead to ring-opening via a retro-Dieckmann reaction.[5]

    • Solution: Perform the acidic workup at a low temperature (e.g., in an ice bath). Add the acid slowly and carefully to neutralize the excess base. Avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Dieckmann condensation for piperidone synthesis?

A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[6] The mechanism for piperidone synthesis involves the following key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups of the N-substituted amino-diester to form an enolate.[2]

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[6]

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester, which is the piperidone derivative.[2]

  • Deprotonation of the Product: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide generated in the previous step deprotonates this position, forming a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[2]

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral piperidone product.[6]

Q2: How do I choose the optimal base for my piperidone synthesis?

A2: The choice of base is critical for a successful Dieckmann condensation. Here are some key considerations:

BaseSolvent CompatibilityAdvantagesDisadvantages
Sodium Hydride (NaH) Aprotic (Toluene, THF)Non-nucleophilic, avoids transesterification.[1]Highly moisture-sensitive, can be difficult to handle.
Potassium tert-butoxide (t-BuOK) Aprotic (Toluene, THF)Strong, sterically hindered base, often gives high yields.[1]Can be more expensive than other bases.
Sodium Ethoxide (NaOEt) Protic (Ethanol) or Aprotic (Toluene)Relatively inexpensive and easy to handle.Can cause transesterification if not matched with the ester.[7]
Lithium Diisopropylamide (LDA) Aprotic (THF)Very strong, non-nucleophilic base, useful for less acidic substrates.[1]Thermally unstable, must be prepared fresh or stored at low temperatures.
Lithium Hexamethyldisilazide (LHMDS) Aprotic (THF)Strong, non-nucleophilic, and more stable than LDA.[1]More expensive than other options.

For the synthesis of N-substituted piperidones, sterically hindered, non-nucleophilic bases like potassium tert-butoxide or sodium hydride in an aprotic solvent like toluene or THF are often the preferred choice to maximize yield and minimize side reactions.[1]

Q3: What is the role of the solvent in the Dieckmann condensation?

A3: The solvent plays a crucial role in the Dieckmann condensation by influencing the solubility of the reagents and the stability of the intermediates.

  • Aprotic Solvents (e.g., Toluene, THF): These are generally the preferred choice, especially when using strong, non-nucleophilic bases like NaH, t-BuOK, LDA, or LHMDS.[1] They do not interfere with the base and can help to stabilize the enolate intermediate.

  • Protic Solvents (e.g., Ethanol): These are typically used with alkoxide bases (e.g., sodium ethoxide).[7] While effective, the risk of transesterification must be managed by matching the alcohol of the solvent and the base to the ester group of the substrate.

Q4: Can I use the Dieckmann condensation to synthesize piperidones of different ring sizes?

A4: The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings due to their thermodynamic stability.[8] The synthesis of 6-membered piperidone rings is a common and efficient application of this reaction. The formation of smaller or larger rings is generally not favored.

Experimental Protocols and Visualizations

General Experimental Protocol for Piperidone Synthesis via Dieckmann Condensation

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • N-substituted amino-diester

  • Anhydrous solvent (e.g., Toluene or THF)

  • Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, or Potassium tert-butoxide)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Preparation: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Under an inert atmosphere, add the anhydrous solvent to the flask. Carefully add the strong base to the solvent.

  • Substrate Addition: Slowly add a solution of the N-substituted amino-diester in the anhydrous solvent to the stirred suspension of the base at room temperature or a slightly elevated temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding the quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizing the Dieckmann Condensation

Dieckmann_Condensation cluster_mechanism Dieckmann Condensation Mechanism for Piperidone Synthesis start N-Substituted Amino-Diester enolate Enolate Formation (Base) start->enolate + Strong Base cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Alkoxide Elimination tetrahedral->elimination beta_keto_ester β-Keto Ester (Piperidone) elimination->beta_keto_ester deprotonation Deprotonation (Drives Reaction) beta_keto_ester->deprotonation + Base final_enolate Stable Enolate deprotonation->final_enolate protonation Acidic Workup final_enolate->protonation + H₃O⁺ product Final Piperidone Product protonation->product

Caption: The reaction mechanism for piperidone synthesis via Dieckmann condensation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield check_base Check Base: - Strength? - Stoichiometry? - Moisture? start->check_base check_conditions Check Conditions: - Anhydrous? - Temperature? start->check_conditions check_substrate Check Substrate: - Purity? start->check_substrate solution_base Solution: - Use stronger base - Ensure >= 1 equivalent - Use anhydrous conditions check_base->solution_base solution_conditions Solution: - Dry glassware & solvents - Optimize temperature (e.g., reflux) check_conditions->solution_conditions solution_substrate Solution: - Purify starting material check_substrate->solution_substrate side_products Side Products Observed oligomerization Oligomerization? side_products->oligomerization transesterification Transesterification? side_products->transesterification hydrolysis Hydrolysis? side_products->hydrolysis solution_oligomerization Solution: - Use high-dilution conditions oligomerization->solution_oligomerization solution_transesterification Solution: - Match alkoxide base to ester - Use non-nucleophilic base (NaH, t-BuOK) transesterification->solution_transesterification solution_hydrolysis Solution: - Ensure anhydrous conditions hydrolysis->solution_hydrolysis workup_issues Workup Problems oily_product Oily Product? workup_issues->oily_product decomposition Decomposition? workup_issues->decomposition solution_oily Solution: - Optimize reaction to reduce side products - Purify by chromatography oily_product->solution_oily solution_decomposition Solution: - Perform workup at low temperature - Avoid prolonged exposure to acid/base decomposition->solution_decomposition

Caption: A workflow for troubleshooting common issues in Dieckmann condensation.

References

  • DTIC. (2025). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. Reddit. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]

  • Springer. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Springer. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • ResearchGate. (2025). Construction of Benzoxazole and Isoquinoline Compounds via Base-Mediated Cyclization of Amino Acid Derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed Central. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Asian Journal of Chemistry. Asian Journal of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (1990). Synthesis of piperidine derivatives as potential analgetic agents. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

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Addressing catalyst poisoning in pyridine hydrogenation for piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Catalyst Poisoning and Optimizing Reactions

Welcome to the Technical Support Center for piperidine synthesis via pyridine hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Piperidine and its derivatives are vital building blocks in pharmaceuticals and agrochemicals, making their efficient synthesis paramount.[1][2] The most direct route to these compounds is the catalytic hydrogenation of pyridines.[1][3] However, this process is not without its challenges, primarily due to catalyst deactivation.[2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues, particularly catalyst poisoning, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Common Hydrogenation Issues

This section addresses specific problems you might encounter during pyridine hydrogenation in a question-and-answer format, focusing on root causes and actionable solutions.

Issue 1: My reaction has stalled or is showing low to no conversion of pyridine.

  • Question: I've set up my pyridine hydrogenation reaction, but the consumption of hydrogen has slowed down significantly or stopped altogether before the starting material is fully consumed. What's happening?

  • Answer: A stalled or slow reaction is a classic symptom of catalyst deactivation.[4][5] Several factors could be at play, but the most common culprits are catalyst poisoning and product inhibition.

    • Catalyst Poisoning: Impurities in your starting materials or solvent can irreversibly bind to the active sites of your catalyst, rendering it inactive.[6] Even trace amounts of certain substances can have a dramatic effect.

    • Product Inhibition: The piperidine product itself is a stronger Lewis base than the pyridine starting material. It can competitively adsorb onto the catalyst's active sites, effectively poisoning the catalyst as the reaction progresses.[4][7] This is a very common issue in pyridine hydrogenation.[4]

    • Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient temperature and pressure to overcome.[1][5] Your conditions may be too mild for the specific substrate.

  • Troubleshooting Workflow:

    To systematically diagnose the issue, follow this logical progression:

    G start Low/No Conversion Observed check_purity Verify Purity of Pyridine, Solvent, and H₂ start->check_purity check_conditions Review Reaction Conditions (Temperature, Pressure, Stirring) check_purity->check_conditions If purity is confirmed sub_purity Purify starting materials (distillation, filtration). Use high-purity H₂. check_purity->sub_purity check_catalyst Assess Catalyst Activity check_conditions->check_catalyst If conditions are optimal sub_conditions Increase H₂ pressure incrementally. Increase temperature gradually. Ensure vigorous stirring. check_conditions->sub_conditions sub_catalyst Run a control reaction with a known substrate. Use a fresh batch of catalyst. check_catalyst->sub_catalyst

    Caption: Troubleshooting workflow for low or no conversion.

Issue 2: My reaction is producing unexpected byproducts, leading to poor selectivity.

  • Question: I'm observing the formation of partially hydrogenated intermediates or ring-opened products. How can I improve the selectivity towards piperidine?

  • Answer: Poor selectivity can stem from the catalyst choice, reaction conditions, or substrate-induced deactivation.[7] For instance, "over-reduction" can lead to the cleavage of the C-N bond in the piperidine ring, forming undesirable byproducts like pentylamines.[5]

    • Catalyst Choice: Different metals exhibit different selectivities. Rhodium-based catalysts, for example, are often noted for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.[5]

    • Reaction Conditions: Higher temperatures can sometimes promote side reactions.[7]

    • Acidic Additives: The presence and concentration of an acidic additive can significantly influence the reaction pathway, especially for substituted pyridines.[7]

  • Strategies for Improving Selectivity:

StrategyRationaleRecommended Action
Catalyst Screening The choice of metal (e.g., Pd, Pt, Rh, Ni) and support can significantly impact selectivity.[7]Test different catalysts such as Rh/C or Rh₂O₃, which have shown high selectivity for pyridine hydrogenation.[2][5]
Optimize Conditions Temperature, pressure, and solvent play a crucial role in directing the reaction pathway.[7]Start with milder conditions (e.g., lower temperature) and gradually increase to find the optimal balance between reaction rate and selectivity.
Adjust Acidic Additives For certain substrates like pyridinecarbonitriles, the amount of acidic additive can be tuned to selectively produce either the pyridylmethylamine or the piperidylmethylamine.[8]If applicable, perform a screen of acidic additive concentrations.
Monitor Intermediates The presence of partially hydrogenated intermediates suggests incomplete reaction or catalyst deactivation before completion.[5]Analyze the reaction mixture at different time points using techniques like GC-MS or NMR to understand the reaction profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in pyridine hydrogenation?

A1: The most prevalent poisons are:

  • Sulfur Compounds: Even at parts-per-billion (ppb) levels, compounds like hydrogen sulfide (H₂S) and thiols can severely deactivate noble metal catalysts such as palladium and platinum.[7][9]

  • Nitrogen-Containing Compounds: The pyridine substrate and the piperidine product themselves can act as catalyst poisons by strongly adsorbing to the active sites.[4][7] Other nitrogen-containing impurities in the feedstock can also contribute to deactivation.[10]

  • Carbon Monoxide (CO): If present in the hydrogen gas stream, CO can act as a strong inhibitor by competing for active sites on the catalyst surface.[11][12]

  • Heavy Metals: Impurities like lead, mercury, and arsenic can form stable complexes with the catalyst's active sites, leading to deactivation.[13]

Q2: Can a poisoned catalyst be regenerated?

A2: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the deactivation mechanism.

  • For Coking (carbon deposits): A controlled oxidation (burn-off) with a dilute oxygen stream at elevated temperatures can remove carbon deposits.[7]

  • For Sulfur Poisoning: This is more challenging. Treatment with hydrogen at high temperatures may help, but often the deactivation is irreversible.[14]

  • Reversible Poisoning: If the poison is weakly adsorbed (e.g., product inhibition), altering the reaction conditions, such as increasing hydrogen pressure, might help displace the poison from the active sites.

Q3: Which catalyst is best for pyridine hydrogenation?

A3: The "best" catalyst depends on the specific pyridine substrate, desired selectivity, and available equipment.

  • Palladium on Carbon (Pd/C): Widely used for its efficiency, often with an acidic additive to facilitate the reduction.[1]

  • Platinum(IV) Oxide (PtO₂ or Adams' catalyst): A highly effective catalyst, particularly for complete saturation of the pyridine ring.[5]

  • Rhodium on Carbon (Rh/C): Often favored for its high selectivity and ability to operate under milder conditions, minimizing over-reduction.[5][15]

  • Raney Nickel: A cost-effective option, but it can be susceptible to poisoning by nitrogen compounds.[4][5]

Q4: How can I prevent catalyst poisoning from the start?

A4: Proactive measures are key to maintaining catalyst activity and longevity.

  • Use High-Purity Reagents: Ensure your pyridine, solvents, and hydrogen gas are of the highest possible purity.[5][6] Consider purifying your starting materials if their quality is uncertain.

  • Implement Guard Beds: For continuous processes, using a guard bed to adsorb poisons before the feedstock reaches the main reactor can be highly effective.

  • Optimize Reaction Design: In flow chemistry setups, maintaining a high local concentration of reactants relative to the product can minimize catalyst contact with the poisoning piperidine.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine using PtO₂

This protocol describes a standard laboratory-scale hydrogenation of pyridine to piperidine.

  • Reactor Setup: In a high-pressure autoclave, combine the substituted pyridine (1.0 equivalent) and a suitable solvent such as glacial acetic acid or ethanol.[16]

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at a loading of 1-5 mol%.[16]

  • Inerting: Seal the reactor and purge the headspace several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 80°C) for the required duration (typically 4-24 hours).[15][16] Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Work-up: Once the reaction is complete, stop the stirring and heating, and allow the reactor to cool to room temperature.

  • Depressurization: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with an inert gas.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]

  • Product Isolation: Process the filtrate as required (e.g., neutralization, extraction, and solvent removal) to isolate the piperidine product.

Protocol 2: Diagnostic Test for Catalyst Deactivation

This procedure helps determine if your catalyst batch is active.

  • Select a Standard Substrate: Choose a simple, reliable substrate known to undergo hydrogenation under standard conditions with the catalyst (e.g., cyclohexene).

  • Run a Control Reaction: Perform a small-scale hydrogenation of the standard substrate using a fresh batch of catalyst under established conditions.

  • Run the Test Reaction: In parallel, run the same reaction with the suspect (potentially deactivated) catalyst batch.

  • Compare Results: Compare the reaction rates and conversions. If the control reaction proceeds as expected while the test reaction is sluggish or fails, it strongly indicates that your catalyst has been deactivated.

Visualizing Deactivation and Mitigation

Logical Relationship of Catalyst Poisons and Their Effects

G Pyridine_Hydrogenation Pyridine Hydrogenation Process Poisons Potential Catalyst Poisons Pyridine_Hydrogenation->Poisons introduces Sulfur Sulfur Compounds (H₂S, Thiols) Poisons->Sulfur Nitrogen Nitrogen Compounds (Pyridine, Piperidine) Poisons->Nitrogen CO Carbon Monoxide Poisons->CO Metals Heavy Metals (Pb, As, Hg) Poisons->Metals Poisoning Active Site Blocking Sulfur->Poisoning Nitrogen->Poisoning CO->Poisoning Metals->Poisoning Deactivation Catalyst Deactivation Mechanisms Consequences Negative Consequences Deactivation->Consequences Poisoning->Deactivation Coking Carbon Deposition Coking->Deactivation Sintering Thermal Degradation Sintering->Deactivation Low_Yield Low Yield / Incomplete Conversion Consequences->Low_Yield Poor_Selectivity Poor Selectivity Consequences->Poor_Selectivity Increased_Cost Increased Operational Cost Consequences->Increased_Cost

Caption: Interrelationship of poisons, deactivation, and consequences.

By understanding the fundamental principles of catalyst deactivation and employing systematic troubleshooting, researchers can overcome the challenges inherent in pyridine hydrogenation, leading to more efficient and reliable synthesis of valuable piperidine compounds.

References

  • BenchChem. (n.d.). Catalytic Hydrogenation of Pyridine to Piperidine.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Tu, C., et al. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing.
  • Britannica. (n.d.). Catalyst poison.
  • Herty Advanced Materials. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Wikipedia. (n.d.). Haber process.
  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
  • ResearchGate. (2025). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
  • Scribd. (n.d.). Catalyst Poisons.
  • Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?.
  • DTIC. (2025). Piperidine Synthesis.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.

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Troubleshooting guide for multi-step synthesis of complex piperidines

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_4_3_0_1_7_0>## Technical Support Center: A Troubleshooting Guide for the Multi-Step Synthesis of Complex Piperidines

Welcome to our dedicated technical support center for the synthesis of complex piperidines. As a cornerstone structural motif in a vast array of pharmaceuticals and natural products, the synthesis of substituted piperidines is a critical endeavor in modern medicinal chemistry.[1][2][3] However, the journey from simple precursors to complex, stereochemically-defined piperidine targets is often fraught with challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice in a user-friendly question-and-answer format.

Section 1: Foundational Challenges & General FAQs

This section addresses overarching issues that can impact any multi-step piperidine synthesis, from starting material purity to reaction monitoring.

Q1: My piperidine product has a persistent yellow tint. What is the cause and how can I purify it?

A: A yellow discoloration in piperidine samples is typically due to oxidation byproducts.[4][5] While minor impurities may not hinder subsequent steps, for high-purity applications, purification is essential. The most effective method for removing these colored impurities is distillation.[4] To prevent re-oxidation, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[4]

Q2: I'm having difficulty separating my target piperidine from a pyridine starting material by distillation. Why is this happening?

A: The challenge you're facing is likely due to the formation of an azeotropic mixture. Piperidine and pyridine can form a constant boiling mixture, making complete separation via simple fractional distillation difficult.[4][6] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[4] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation.[4][6] Piperidine will react with carbon dioxide to form a solid carbonate salt, while pyridine will not, allowing for separation by filtration.[4]

Q3: My multi-step synthesis is suffering from low overall yield. What general strategies can I employ to improve this?

A: Low overall yield in a multi-step synthesis is a common problem that can be addressed systematically. Consider the following:

  • Starting Material Purity: Ensure all starting materials are of high purity. Impurities can interfere with reactions and poison catalysts.

  • Reaction Monitoring: Closely monitor each step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged reaction times.[7]

  • Protecting Group Strategy: The judicious use of protecting groups for sensitive functionalities can prevent unwanted side reactions.[8] For instance, protecting the piperidine nitrogen with a Boc or Cbz group can prevent N-alkylation or other side reactions during subsequent transformations.[8][9]

  • Purification at Each Step: While it may seem tedious, purifying the intermediate at each step can prevent the accumulation of impurities that may be difficult to remove from the final product.

Section 2: Troubleshooting Specific Synthetic Methodologies

The synthesis of complex piperidines often relies on key ring-forming or functionalization reactions. This section provides troubleshooting for some of the most common methods.

Catalytic Hydrogenation of Pyridines

The reduction of a pyridine ring is a fundamental and widely used method for accessing the piperidine core.[1][2][10] However, the aromaticity of the pyridine ring and potential for catalyst poisoning can present challenges.[4][11]

Q4: My catalytic hydrogenation of a substituted pyridine is sluggish or incomplete. What are the likely causes and how can I optimize the reaction?

A: Several factors can contribute to an inefficient hydrogenation of a pyridine derivative:

  • Catalyst Choice and Loading: The choice of catalyst is critical. While Pd/C is common, it can be prone to poisoning.[4] Rhodium and Ruthenium catalysts are often more active for pyridine reduction.[2][4] Adams' catalyst (PtO₂) is also highly effective, particularly for substituted pyridines.[4] Ensure you are using an appropriate catalyst loading, typically ranging from 1-10 mol%.

  • Catalyst Poisoning: The pyridine starting material or the piperidine product can act as a Lewis base and poison the catalyst.[11] The presence of other functional groups, such as sulfur-containing moieties, can also deactivate the catalyst.

    • Solution: Adding a co-catalyst or an acid additive like acetic acid can sometimes mitigate poisoning by protonating the nitrogen, reducing its Lewis basicity.[4]

  • Reaction Conditions: Hydrogen pressure and temperature play a significant role.

    • Solution: If the reaction is slow at atmospheric pressure, increasing the hydrogen pressure can significantly enhance the reaction rate. Similarly, gentle heating may be required, but be mindful of potential side reactions at elevated temperatures.[1]

Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation

CatalystTypical Pressure (psi)Typical Temperature (°C)SolventNotes
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[4]
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[4]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[4]
Nickel High170 - 200-Often used for the industrial synthesis of piperidine itself.[1][4]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.[4]

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., PtO₂, 1-5 mol%) under an inert atmosphere.[4]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Execution: Stir the reaction mixture at the appropriate temperature for the required time (typically 4-24 hours).[4]

  • Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.[4]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent. The filtrate can then be concentrated and purified.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, but its mechanism can be either concerted or stepwise, which can impact selectivity.[4][12][13]

Q5: My aza-Diels-Alder reaction is giving low yields and poor stereoselectivity. How can I improve the outcome?

A: Low yields and poor stereoselectivity in aza-Diels-Alder reactions can often be traced back to the reactivity of the diene and dienophile (imine), as well as the reaction conditions.

  • Poor Diene/Dienophile Reactivity:

    • Solution: The reactivity of the imine can be enhanced by attaching an electron-withdrawing group to the nitrogen.[4][13] This increases the electrophilicity of the imine carbon.

  • Stepwise vs. Concerted Mechanism: The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids, which can lead to a loss of stereocontrol.[4][13]

    • Solution: The choice of catalyst can influence the reaction pathway.[4] Screening various Lewis acids or Brønsted acids is recommended. Organocatalysts can also be a viable alternative.[4] Using cyclic dienes often leads to higher diastereoselectivities.[4][13]

  • Side Reactions: Polymerization or decomposition of starting materials can occur, particularly at higher temperatures.[4]

    • Solution: Lowering the reaction temperature can help minimize the formation of side products.[4]

Workflow Diagram: Troubleshooting the Aza-Diels-Alder Reaction

aza_diels_alder_troubleshooting start Low Yield or Poor Stereoselectivity check_reactivity Assess Diene/Imine Reactivity start->check_reactivity modify_imine Modify Imine (e.g., add EWG on N) check_reactivity->modify_imine Low Reactivity check_catalyst Evaluate Catalyst and Reaction Pathway check_reactivity->check_catalyst Sufficient Reactivity outcome Improved Yield and Stereoselectivity modify_imine->outcome screen_catalysts Screen Lewis/Brønsted Acids or Organocatalysts check_catalyst->screen_catalysts Poor Selectivity optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Side Reactions use_cyclic_diene Consider Using a Cyclic Diene screen_catalysts->use_cyclic_diene control_temp Control Temperature (e.g., lower temp) optimize_conditions->control_temp control_temp->outcome use_cyclic_diene->outcome

Caption: Troubleshooting workflow for aza-Diels-Alder reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and related piperidine-containing fused systems.[14][15][16]

Q6: My Pictet-Spengler reaction is not proceeding to completion. What are the key parameters to investigate?

A: Incomplete conversion in a Pictet-Spengler reaction often points to issues with the reaction conditions or the stability of the intermediates.

  • Acid Catalyst: The reaction is acid-catalyzed, and the choice and amount of acid are critical.[7][17]

    • Solution: Too little acid will result in a slow or stalled reaction, while too much can lead to side reactions or degradation.[7] A typical starting point is 10-50 mol% for a catalytic amount, but stoichiometric amounts are also sometimes used.[7] Screen different Brønsted or Lewis acids.

  • Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.[7]

    • Solution: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been reported to give superior yields in some cases.[7]

  • Temperature: The optimal temperature can vary.[7]

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). If decomposition is observed at higher temperatures, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.[7]

  • Formation of a Stable Imine Intermediate: The reaction proceeds through an imine intermediate. If this intermediate is stable and does not readily cyclize, this can result in low product yield.[7]

    • Solution: A change in solvent or acid catalyst may be necessary to promote the cyclization step.

Section 3: Protecting Group Strategies and Deprotection

The use of protecting groups is fundamental in multi-step synthesis to mask reactive functional groups.[8][9][18] The tert-butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen.

Q7: I am having trouble with the N-Boc deprotection of my piperidine derivative. What are the best conditions to use?

A: The choice of N-Boc deprotection method depends on the sensitivity of your substrate to acidic conditions.

  • Trifluoroacetic Acid (TFA): This is a very common and effective method.[8] A 5-50% solution of TFA in a solvent like DCM at 0 °C to room temperature will typically effect deprotection within 1-4 hours.[8]

  • Hydrochloric Acid (HCl): Using 4M HCl in dioxane or methanol is another efficient method.[8] Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[8]

Experimental Protocol: N-Boc Deprotection with TFA

  • Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[8]

  • Cooling: Cool the solution to 0 °C using an ice bath.[8]

  • TFA Addition: Slowly add TFA (5-10 equiv.) to the stirred solution.[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[8]

  • Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[8] The residue can then be neutralized with a base (e.g., saturated aqueous NaHCO₃) and the product extracted.[8]

Diagram: Orthogonal Deprotection Strategy

orthogonal_deprotection piperazine Piperidine protect_n1 Protect N with P1 (e.g., Boc) piperazine->protect_n1 p1_protected P1-N(Piperidine) protect_n1->p1_protected protect_other Functionalize elsewhere with P2-protected group p1_protected->protect_other bis_protected R-P2-Substituted-N(P1)-Piperidine protect_other->bis_protected deprotect_n1 Selectively Deprotect N1 (e.g., TFA for Boc) bis_protected->deprotect_n1 n1_deprotected R-P2-Substituted-Piperidine deprotect_n1->n1_deprotected functionalize_n1 Functionalize N1 with R1 n1_deprotected->functionalize_n1 final_product R-P2-Substituted-N(R1)-Piperidine functionalize_n1->final_product

Caption: A conceptual workflow for an orthogonal protection strategy.

Section 4: Characterization of Complex Piperidines

Accurate characterization of intermediates and the final product is crucial for a successful synthesis.

Q8: I am observing complex NMR spectra for my substituted piperidine. What could be the cause?

A: Complex NMR spectra for piperidine derivatives can arise from several factors:

  • Conformational Isomers: Piperidines exist in a chair conformation, similar to cyclohexane.[19] However, due to the nitrogen atom, ring inversion can lead to axial and equatorial conformers for substituents, which may be in slow exchange on the NMR timescale, leading to broadened or multiple signals.[19][20]

  • Rotamers: If your piperidine contains an amide functionality (e.g., from an acylation step), restricted rotation around the amide bond can lead to the presence of rotamers, which will give rise to a doubling of signals in the NMR spectrum.[21][22]

  • Stereoisomers: If your synthesis has generated a mixture of diastereomers, this will result in a more complex NMR spectrum, with a distinct set of signals for each diastereomer.

Solution: Running variable temperature (VT) NMR experiments can help to resolve issues of conformational isomers or rotamers, as increasing the temperature can cause the signals to coalesce.[21][22] For diastereomers, careful purification by column chromatography or recrystallization is necessary.

References

  • BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem.
  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. BenchChem.
  • Merino, P. (2012). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. HETEROCYCLES, 84(1), 75. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem.
  • D'hooghe, M., & De Kimpe, N. (2008). Recent advances in the synthesis of piperidones and piperidines. Chemical Society Reviews, 37(7), 1469-1481.
  • Li, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14386-14393. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem.
  • BIOSYNCE. (2025). What is the reaction mechanism of piperidine in chemical reactions?. BIOSYNCE Blog.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-328. Retrieved from [Link]

  • Kumar, V., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2585-2597. Retrieved from [Link]

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Scott, K. A., & Jones, S. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3843-3854. Retrieved from [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]

  • Larsen, C. H., et al. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddy, G. S. R., & Sharada, D. S. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 18(29), 5493-5512. Retrieved from [Link]

  • Wuest, M., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(12), 2097. Retrieved from [Link]

  • Portilla, J., et al. (2018). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 8(11), 421. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF. Retrieved from [Link]

  • Albericio, F., et al. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

  • Land Of Learning. (2023). Pictet spengler reaction | organic chemistry mechanism. YouTube. Retrieved from [Link]

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  • Britton, E. C., & Horsley, L. H. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157. Washington, DC: U.S. Patent and Trademark Office.
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  • Norris, J. (2018). Approach to Multistep Synthesis Problems. YouTube. Retrieved from [Link]

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
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Minimizing byproduct formation in N-benzoylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-benzoylation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize N-benzoylation procedures, with a specific focus on minimizing the formation of common byproducts. This guide provides in-depth, scientifically grounded answers to frequently encountered challenges.

Section 1: Understanding and Preventing Common Byproducts

This section addresses the most prevalent byproducts encountered during N-benzoylation and provides strategies to mitigate their formation.

FAQ 1: My reaction is producing a significant amount of benzoic acid. What is the cause and how can I prevent it?

Answer:

The presence of benzoic acid is almost always due to the hydrolysis of the benzoylating agent, typically benzoyl chloride.[1][2] Benzoyl chloride is highly reactive and readily reacts with water.[3] This is a significant competing side reaction, especially under aqueous Schotten-Baumann conditions.[4]

Causality and Mechanism: Benzoyl chloride's carbonyl carbon is highly electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion and forming benzoic acid after deprotonation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (nitrogen or argon) before use.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • High-Quality Reagents: Use a fresh bottle of benzoyl chloride or distill it prior to use to remove any benzoic acid formed during storage.

  • Controlled Addition: When performing the reaction, particularly at lower temperatures, add the benzoyl chloride dropwise to the amine solution. This minimizes its contact time with any trace moisture before it can react with the amine.[2]

  • Workup Strategy: During the aqueous workup, unreacted benzoyl chloride will hydrolyze. To remove the resulting benzoic acid from your product, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The basic wash will convert the acidic benzoic acid into its water-soluble sodium salt, which is then extracted into the aqueous phase.

FAQ 2: I am observing di-benzoylation of my primary amine. How can I favor the mono-benzoylated product?

Answer:

Di-benzoylation occurs when a primary amine (R-NH₂) is acylated twice to form a di-benzoylamide (R-N(COPh)₂). This is a common issue as the initially formed mono-benzoylated product still possesses a reactive N-H bond.

Causality and Mechanism: After the first benzoylation, the resulting secondary amide is less nucleophilic than the starting primary amine due to the electron-withdrawing effect of the benzoyl group. However, under forcing conditions (e.g., excess benzoyl chloride, high temperatures, or highly reactive systems), a second benzoylation can occur.

Troubleshooting Protocol:

  • Stoichiometric Control (Critical): Use a precise 1:1 molar ratio of the primary amine to benzoyl chloride. In some cases, a slight excess of the amine (e.g., 1.1 equivalents) can be used to ensure the complete consumption of the limiting benzoylating agent.

  • Low-Temperature Addition: Maintain the reaction at a low temperature (e.g., 0-5°C) in an ice bath. Add the benzoyl chloride solution slowly and dropwise to the amine solution.[2] This controlled addition prevents localized high concentrations of the acylating agent and favors the more rapid reaction with the more nucleophilic primary amine.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting further reaction. In Schotten-Baumann conditions, careful control of the pH is essential.[4]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting primary amine has been consumed to prevent the slower, subsequent di-benzoylation.

FAQ 3: My substrate contains both an amine and a hydroxyl group. How can I achieve selective N-benzoylation over O-benzoylation?

Answer:

Achieving chemoselectivity between an amine and a hydroxyl group is a common challenge. Generally, amines are more nucleophilic than alcohols, which kinetically favors N-benzoylation.[5] However, O-benzoylation can become a significant competing reaction.[2]

Causality and Selectivity Factors:

  • Nucleophilicity: The lone pair of electrons on nitrogen is typically more available for nucleophilic attack than the lone pairs on oxygen, making primary and secondary amines more reactive towards benzoyl chloride than alcohols.

  • Reaction Conditions: Thermodynamic control (higher temperatures, longer reaction times) can sometimes favor the more stable O-benzoylated product, whereas kinetic control (low temperatures) favors the faster N-benzoylation.[2]

  • Steric Hindrance: The relative steric accessibility of the amine versus the hydroxyl group can influence selectivity.

Troubleshooting Protocol for Selective N-Benzoylation:

  • Low Temperature: Perform the reaction at low temperatures (e.g., -20°C to 0°C) to capitalize on the kinetic preference for N-benzoylation.[5]

  • pH Control: Under basic Schotten-Baumann conditions (using aqueous NaOH), the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide ion, which can lead to O-benzoylation.[6] Using a milder, non-aqueous base like pyridine or triethylamine can often suppress this side reaction.[1]

  • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the functional groups. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Protecting Group Strategy: If selectivity remains poor, the most robust solution is to protect the hydroxyl group before the benzoylation step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which are stable under benzoylation conditions and can be removed later.

Section 2: Process Optimization and Troubleshooting

This section focuses on the practical aspects of setting up and running the N-benzoylation reaction to minimize byproduct formation.

FAQ 4: What is the role of the base in N-benzoylation, and how does its choice affect byproducts?

Answer:

The base plays a crucial role in N-benzoylation reactions, primarily to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using benzoyl chloride.[7][8] If not neutralized, the HCl will protonate the starting amine, forming a non-nucleophilic ammonium salt and halting the reaction.[2] The choice of base can significantly impact the reaction's outcome and byproduct profile.

Comparison of Common Bases:

Base TypeExamplesTypical ConditionsAdvantagesPotential Issues & Byproducts
Aqueous Inorganic NaOH, KOH, Na₂CO₃Schotten-Baumann: Biphasic system (e.g., DCM/water)[9]Inexpensive, effective HCl scavenger.Promotes hydrolysis of benzoyl chloride to benzoic acid. Can deprotonate alcohols, leading to O-benzoylation.[6]
Tertiary Amines Triethylamine (Et₃N), PyridineAnhydrous organic solvents (DCM, THF)Soluble in organic solvents, easy to remove. Pyridine can also act as a nucleophilic catalyst.[1]Can form quaternary ammonium salts. Pyridine can be difficult to remove completely.
Nucleophilic Catalysts 4-(Dimethylamino)pyridine (DMAP)Used in catalytic amounts with a stoichiometric base like Et₃N.Dramatically increases reaction rates, especially for hindered or unreactive amines.[10][11]Can catalyze unwanted side reactions if not used judiciously. Can be difficult to separate from the product.

Workflow for Base Selection:

G start Start: Select Base for N-Benzoylation substrate_check Is the substrate sensitive to water or strong base? start->substrate_check schotten_baumann Use Schotten-Baumann conditions (e.g., 10% NaOH in water/DCM). substrate_check->schotten_baumann No organic_base Use an organic base (Pyridine or Et3N) in an anhydrous organic solvent (DCM). substrate_check->organic_base Yes end_point Proceed with selected conditions. Monitor for byproducts. schotten_baumann->end_point reaction_speed_check Is the amine unreactive or sterically hindered? organic_base->reaction_speed_check dmap_catalysis Add a catalytic amount of DMAP (0.05-0.1 eq) with a stoichiometric base (Et3N). reaction_speed_check->dmap_catalysis Yes reaction_speed_check->end_point No dmap_catalysis->end_point

Caption: Decision tree for selecting the appropriate base.

FAQ 5: My benzoylating agent appears to be degrading. What is causing this and what alternative agents can I use?

Answer:

Benzoyl chloride is the most common benzoylating agent, but it can degrade, primarily through hydrolysis to benzoic acid. Another potential side reaction, especially if pyridine is used as the base, is the formation of benzoic anhydride.[12]

Mechanism of Benzoic Anhydride Formation: In the presence of a base like pyridine, benzoyl chloride can react with benzoic acid (formed from hydrolysis) to generate benzoic anhydride. While benzoic anhydride is also a benzoylating agent, its formation consumes two equivalents of the benzoyl source to acylate one equivalent of amine, making the process inefficient.

Alternative Benzoylating Agents:

AgentStructureReactivityAdvantagesDisadvantages
Benzoyl Chloride PhCOClVery HighHigh reactivity, inexpensive, readily available.Sensitive to moisture, generates corrosive HCl.
Benzoic Anhydride (PhCO)₂OHighLess sensitive to moisture than benzoyl chloride, does not produce HCl.[12]Lower atom economy (generates one equivalent of benzoic acid as a byproduct).
Benzoyl Cyanide PhCOCNModerateCan offer unique selectivity, especially in carbohydrate chemistry.[13]Highly toxic (cyanide source), less common.

Troubleshooting Flowchart for Reagent Issues:

G start Problem: Low Yield or Unexpected Byproducts check_bzcl Is benzoic acid present in the starting Benzoyl Chloride (TLC/NMR)? start->check_bzcl purify_bzcl Purify Benzoyl Chloride by distillation. check_bzcl->purify_bzcl Yes check_hydrolysis Are anhydrous conditions being strictly maintained? check_bzcl->check_hydrolysis No end_point Re-run reaction and monitor progress. purify_bzcl->end_point improve_conditions Dry glassware, use anhydrous solvents, run under N2/Ar. check_hydrolysis->improve_conditions No consider_alternative Consider using Benzoic Anhydride, especially for moisture-sensitive substrates. check_hydrolysis->consider_alternative Yes improve_conditions->end_point consider_alternative->end_point

Caption: Troubleshooting workflow for benzoylating agent issues.

Section 3: Experimental Protocols

Protocol 1: Standard N-Benzoylation of Aniline under Schotten-Baumann Conditions

This protocol describes the benzoylation of aniline using benzoyl chloride in a biphasic system.

Materials:

  • Aniline (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in DCM.

  • Add the 10% NaOH solution. The mixture will be biphasic.

  • Cool the flask to 0°C in an ice-water bath.

  • While stirring vigorously, add benzoyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC until the aniline spot disappears.

  • Transfer the reaction mixture to a separatory funnel. Separate the layers and retain the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated NaHCO₃ solution (1x) to remove benzoic acid.

    • Brine (1x)

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzanilide, which can be further purified by recrystallization from ethanol/water.[14]

References

  • Scribd. Benzoylation. Available at: [Link]

  • Unacademy. Benzoylation. Available at: [Link]

  • Phukan, K., & Saikia, L. (2014). REGIOSELECTIVE N-ACYLATION OF N-H CONTAINING HETEROCYCLIC COMPOUNDS. International Journal of Current Research. Available at: [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. Available at: [Link]

  • TSI Journals. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • ACS Publications. (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • SciSpace. (2011). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Available at: [Link]

  • Organic Syntheses. benzoic anhydride. Available at: [Link]

  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Google Patents. US4562010A - Process for the preparation of benzoic anhydride.
  • ResearchGate. (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose | Request PDF. Available at: [Link]

  • PrepChem.com. Synthesis of benzoic acid anhydride. Available at: [Link]

  • PubMed. (2005). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Available at: [Link]

  • PubMed. (1951). Mechanism of hydrolysis of benzoyl chloride. Available at: [Link]

  • Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. Available at: [Link]

  • ScholarWorks @ UTRGV. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

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Chiral Separation of Piperidine Dicarboxylate Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral separation of piperidine dicarboxylate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this specific class of compounds. Piperidine dicarboxylates are crucial chiral building blocks in medicinal chemistry, and their stereoisomeric purity is a critical quality attribute.[1] This resource consolidates field-proven insights and foundational scientific principles to empower you to overcome challenges in your analytical and preparative chromatography.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing chiral separation methods for piperidine dicarboxylate enantiomers.

Q1: Which chromatographic technique is most suitable for separating piperidine dicarboxylate enantiomers: HPLC, SFC, or GC?

A1: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this class of compounds.[2][3]

  • Chiral HPLC is a robust and versatile technique with a vast array of commercially available chiral stationary phases (CSPs). It is particularly well-suited for the inherent polarity of dicarboxylic acids.[2]

  • Chiral SFC is an excellent alternative that often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase component.[4][5] It can sometimes offer complementary selectivity to HPLC.[4]

  • Chiral GC is generally not suitable for piperidine dicarboxylates due to their low volatility and thermal instability. Derivatization would be necessary, adding complexity to the workflow.

Q2: What are the best initial chiral stationary phases (CSPs) to screen for piperidine dicarboxylate separations?

A2: Polysaccharide-based CSPs are the most successful and versatile for a broad range of chiral compounds, including piperidine derivatives.[6][7] A systematic screening approach should begin with:

  • Amylose-based CSPs: such as Chiralpak® IA, IB, and IC.[7]

  • Cellulose-based CSPs: such as Chiralcel® OD and OJ.

These columns offer a high probability of success due to their diverse chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are all relevant for piperidine dicarboxylates.[8]

Q3: My piperidine dicarboxylate is showing poor peak shape (tailing). What is the primary cause and solution?

A3: Peak tailing for piperidine derivatives is commonly caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface of the CSP.[9] The dicarboxylate functionality can also contribute to this issue.

  • Primary Solution: Add a basic modifier to your mobile phase. For normal-phase HPLC, 0.1% diethylamine (DEA) is a standard and effective choice to mask the silanol groups and improve peak symmetry.[9] For SFC, a similar amine additive is also beneficial.

Q4: How do the carboxylic acid groups influence method development?

A4: The two carboxylic acid groups make the molecule acidic and highly polar. This has several implications:

  • Mobile Phase pH (Reversed-Phase): In reversed-phase HPLC, the mobile phase pH will significantly impact the ionization state of the carboxylic acids and the piperidine nitrogen, thereby affecting retention and selectivity. Buffering the mobile phase is crucial for reproducibility.[10]

  • Solubility: The dicarboxylate moiety can affect solubility in common normal-phase solvents like hexane. You may need to use more polar modifiers or consider derivatizing the carboxylic acids to esters for better solubility and peak shape in some cases.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acids and the piperidine nitrogen can create a more rigid conformation, which can either aid or hinder chiral recognition by the CSP.

Q5: Should I derivatize my piperidine dicarboxylate before analysis?

A5: Derivatization is a strategic choice that depends on the specific challenges you are facing:

  • Consider derivatization if:

    • You have poor solubility in your desired mobile phase. Esterification of the carboxylic acids (e.g., to methyl or ethyl esters) can significantly increase solubility in less polar solvents.

    • You are experiencing severe peak tailing that is not resolved by mobile phase additives.

    • Your compound lacks a UV chromophore, and you need to add one for detection. For example, reacting the piperidine nitrogen with a UV-active agent can be an option if it's a secondary amine.[6]

  • Avoid derivatization if:

    • You can achieve a good separation with the native compound, as it simplifies the workflow and avoids potential side reactions or racemization.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the chiral separation of piperidine dicarboxylate enantiomers.

Issue: No Separation or Poor Resolution

If you are observing co-elution or a resolution (Rs) value below the desired level (typically >1.5 for baseline separation), follow these steps:

Troubleshooting Workflow: Poor Resolution

G cluster_Analyte Piperidine Dicarboxylate Enantiomer cluster_CSP Polysaccharide CSP cluster_Interactions Key Interactions for Chiral Recognition A Piperidine Nitrogen (Basic) B Carboxylate Groups (Acidic, H-bond donor/acceptor) I1 Hydrogen Bonding A->I1 H-bonding with carbamate C Chiral Centers (Steric Bulk) B->I1 H-bonding with carbamate I2 Dipole-Dipole B->I2 Dipole interaction I3 Steric Interactions C->I3 Inclusion in chiral groove D Carbamate Groups (H-bond donor/acceptor, Dipole) E Helical Polymer Grooves (Steric Inclusion) D->I1 D->I2 F Residual Silanols (Acidic) E->I3 I4 π-π Interactions (if aromatic)

Caption: Key molecular interactions governing the chiral separation of piperidine dicarboxylates on polysaccharide CSPs.

For a successful chiral separation, there must be a sufficient difference in the free energy of association between the two enantiomers and the CSP. This is achieved through a combination of interactions:

  • Hydrogen Bonding: The carbamate groups on polysaccharide CSPs can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid groups and the piperidine nitrogen. [8]* Dipole-Dipole Interactions: The polar carbamate and carboxyl groups contribute to strong dipole-dipole interactions.

  • Steric Fit: The most crucial element is the three-dimensional fit. One enantiomer will fit more favorably into the chiral grooves or cavities of the polysaccharide polymer, leading to a stronger overall interaction and longer retention time. [4] By logically manipulating the mobile phase (additives, polarity) and temperature, you can influence these interactions to maximize the difference in retention between the two enantiomers, ultimately achieving a successful separation.

References

  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem.
  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • Cattrall, R. W. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Ghanem, A., & Hoenen, H. (2009). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Haginaka, J. (2001). Enantioseparations of drugs by capillary electrophoresis using proteins as chiral selectors.
  • Hassan, M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Ismail, O. S., Antonucci, V., & Armstrong, D. W. (2015). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed.
  • Kuhar, M. J., & Joyce, B. M. (2019).
  • Licea-Perez, H., & Evans, C. A. (2017). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 9(17), 2603-2610.
  • Liu, Y., & Berthod, A. (2011). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • Phenomenex. (n.d.).
  • Rajput, S. J., & Sharma, S. (2012). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed.
  • Regalado, E. L., & Welch, C. J. (2016). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu.
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  • Tang, W. (2020).
  • Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2017). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC.
  • Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • Wu, D. R., & Cramer, S. M. (2012). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
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Technical Support Center: Scalable Synthesis of Polyfunctional Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of polyfunctional piperidines. The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceuticals and natural products.[1][2] However, the stereoselective and scalable synthesis of highly functionalized piperidines presents significant challenges for researchers and drug development professionals.[3][4]

This guide is designed to provide practical, field-proven insights to troubleshoot common issues encountered during your experiments. It is structured in a question-and-answer format to directly address specific problems, offering not just solutions but also the underlying scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of piperidine derivatives.

Q1: My final piperidine product has a persistent yellow tint. What is the cause, and how can I purify it?

A: A yellow discoloration in piperidine is typically due to the formation of oxidation products. While minor impurities may not impact all downstream applications, high-purity is often essential. The most effective method for removing these colored impurities is distillation. To prevent re-oxidation, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[5]

Q2: I am struggling to separate my piperidine product from a pyridine impurity using distillation. Why is this so challenging?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, making their separation by simple fractional distillation difficult.[5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[5] To circumvent this, consider the following strategies:

  • Azeotropic Distillation: Introducing water can sometimes alter the azeotropic composition, facilitating separation.

  • Selective Salt Formation: A highly effective method involves bubbling carbon dioxide (CO2) through a solution of the mixture in an organic solvent. Piperidine will react to form a solid carbonate salt, while pyridine will not. The piperidine salt can then be isolated by filtration and the free base regenerated by treatment with an aqueous base.[5][6]

Q3: My solution of a piperidine derivative in DMF crystallized unexpectedly upon storage. What is the cause and how can I resolve it?

A: This is a common phenomenon with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl that may be present in the lab environment) to form the corresponding hydrochloride salt.[5] To resolve this, you can attempt to redissolve the crystals, but preparing a fresh solution is often the best course of action. To prevent this in the future, ensure your storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[5]

Q4: What are the typical yields I can expect for piperidine synthesis, and how can I improve them?

A: Yields for piperidine synthesis vary widely depending on the chosen synthetic route, reaction scale, and the purity of starting materials. For instance, reductive amination approaches can provide good yields but may require significant optimization.[5] Strategies to improve yields include:

  • Protecting Groups: For reactions involving sensitive functional groups, the use of protecting groups on the piperidine nitrogen can prevent side reactions.[5][7][8]

  • Catalyst Selection: The choice of catalyst is critical, especially in hydrogenation and cross-coupling reactions.[9]

  • Reaction Optimization: Systematically varying parameters such as temperature, pressure, solvent, and reaction time can lead to significant yield improvements.

Part 2: Troubleshooting Guides for Synthetic Methodologies

This section provides detailed troubleshooting for common synthetic routes to polyfunctional piperidines.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental method for accessing the piperidine core. However, the aromaticity of the pyridine ring and potential for catalyst poisoning present challenges.[5]

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Conversion 1. Catalyst Poisoning: The piperidine product or impurities (e.g., sulfur compounds) can poison the catalyst.[5][9] 2. Insufficiently Active Catalyst: The catalyst may have lost activity due to improper storage or handling. 3. Harsh Reaction Conditions Required: The aromaticity of the pyridine ring requires sufficient energy to overcome.[5]1. Use Acidic Conditions: Running the hydrogenation in the presence of an acid (e.g., acetic acid) can protonate the product, preventing it from binding to and poisoning the catalyst.[10] 2. Use a Fresh Catalyst: Ensure the catalyst is active. 3. Increase Temperature and Pressure: Carefully increase the reaction temperature and hydrogen pressure to enhance the reaction rate.[5]
Incomplete Reaction (Stalled) 1. Product Inhibition: The piperidine product is poisoning the catalyst as its concentration increases.[9] 2. Formation of Stable Intermediates: Partially hydrogenated species like dihydropyridines may be formed.[5]1. Flow Chemistry: Consider a flow reactor setup to maintain a high local concentration of the pyridine substrate relative to the piperidine product, minimizing catalyst contact with the inhibitor.[9] 2. Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C) can sometimes be more effective than palladium for complete reduction.[5]
Poor Diastereoselectivity Non-optimal Catalyst or Reaction Conditions: The choice of catalyst and conditions can significantly influence the stereochemical outcome.1. Catalyst Screening: Test different catalysts (e.g., PtO₂, Rh/C, Ru/C) and supports. 2. Solvent Effects: The polarity of the solvent can influence the approach of the substrate to the catalyst surface. 3. Directed Hydrogenation: If a directing group is present on the pyridine ring, its coordination to the catalyst can control the facial selectivity of the hydrogenation.

Experimental Protocol: Platinum-Catalyzed Hydrogenation of a Substituted Pyridine

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%, under an inert atmosphere.[5]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[5]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst and then proceed with standard aqueous workup and purification.

Workflow for Troubleshooting Catalytic Hydrogenation

Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.

Intramolecular Cyclization Reactions

Intramolecular reactions, such as hydroamination and radical cyclizations, are powerful methods for constructing the piperidine ring.[1]

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Formation of undesired ring size (e.g., pyrrolidine) Reaction Pathway Competition: The transition state for the formation of a five-membered ring may be kinetically favored over the six-membered ring.1. Ligand Modification: In metal-catalyzed reactions, the steric and electronic properties of the ligand can influence the regioselectivity of the cyclization.[11] 2. Substrate Design: Modifying the linker between the amine and the reactive functional group can disfavor the formation of the smaller ring.
Low Diastereoselectivity Poor Facial Selectivity: The cyclization may proceed through a transition state that does not effectively differentiate between the two faces of a prochiral center.1. Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen or another part of the substrate can direct the stereochemical outcome. 2. Chiral Catalysts: Employing a chiral catalyst can induce high levels of enantioselectivity.[1]
Side Reactions (e.g., elimination, polymerization) Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to undesired side reactions.1. Lower Reaction Temperature: Reducing the temperature can often minimize side reactions. 2. Optimize Reaction Time: Monitor the reaction closely to avoid prolonged exposure of the product to the reaction conditions.

Logical Relationship for Stereocontrol in Cyclization

Stereocontrol cluster_substrate Substrate Control cluster_reagent Reagent Control Chiral_Auxiliary Chiral Auxiliary Desired_Stereoisomer Desired Stereoisomer Chiral_Auxiliary->Desired_Stereoisomer Directs Cyclization Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Desired_Stereoisomer Induces Enantioselectivity Chiral_Ligand Chiral Ligand Chiral_Ligand->Desired_Stereoisomer Modifies Catalyst Environment

Caption: Strategies for achieving stereocontrol in piperidine synthesis.

Part 3: Advanced Strategies and Future Outlook

The field of piperidine synthesis is continually evolving, with new methods being developed to address the challenges of scalability and functional group tolerance.

3.1 Biocatalysis and C-H Functionalization

Recent breakthroughs have combined biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to streamline the synthesis of complex piperidines.[12] This approach offers several advantages:

  • Reduced Step Count: Multistep sequences can be significantly shortened, improving overall efficiency and reducing waste.[12]

  • Cost-Effectiveness: It reduces the reliance on expensive and precious metal catalysts like palladium.[12]

  • Novel Chemical Space: This strategy provides access to novel, three-dimensional molecules that were previously difficult to synthesize.[12]

3.2 Flow Chemistry

The use of continuous flow reactors is becoming increasingly popular for the synthesis of piperidines. Flow chemistry offers several benefits for scalability:

  • Enhanced Safety: Hazardous reactions can be performed more safely on a larger scale.

  • Improved Reproducibility: Precise control over reaction parameters leads to more consistent results.

  • Telescoping Reactions: Multiple reaction steps can be performed in a continuous sequence without isolating intermediates, saving time and resources.

This technical support guide provides a starting point for addressing the multifaceted challenges of polyfunctional piperidine synthesis. For more complex issues, a thorough review of the primary literature and consultation with experts in the field is always recommended.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Gribble, G. W. (1990). Piperidine Synthesis. DTIC. [Link]

  • Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. [Link]

  • Scripps Research & Rice University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of highly functionalized piperidines. [Link]

  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise.... [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Google Patents. (n.d.).
  • Taylor, M. S., & Jacobsen, E. N. (2004). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. Organic Letters, 6(23), 4247–4250. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Song, J., et al. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 24(18), 3298. [Link]

  • ResearchGate. (2025). Protecting Groups in Peptide Synthesis. [Link]

  • RSC Publishing. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. [Link]

  • ResearchGate. (2025). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. [Link]

  • ResearchGate. (2025). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. [Link]

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Technical Support Center: Enhancing Regioselectivity of Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperidine functionalization. The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a vast number of FDA-approved drugs.[1][2] However, its chemical inertness and the presence of multiple, similar C-H bonds present a significant challenge for precise, regioselective modification.

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of selective C-H functionalization at the α, β, and γ positions of the piperidine ring. Here, we provide answers to frequently asked questions, detailed troubleshooting for common experimental issues, and validated protocols for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What makes achieving high regioselectivity in piperidine C-H functionalization so difficult?

A: The primary challenge lies in differentiating the reactivity of the various C(sp³)–H bonds. The piperidine ring has three distinct positions for functionalization:

  • α-position (C2/C6): These C-H bonds are adjacent to the nitrogen atom, making them electronically activated due to the inductive effect and stabilization of potential intermediates (like iminium ions or α-amino radicals). However, this position can also be sterically hindered.[3]

  • β-position (C3/C5): These C-H bonds are more remote from the nitrogen's electronic influence and are considered unactivated, making them significantly harder to functionalize directly.[1][4]

  • γ-position (C4): This position is also unactivated and remote.

Without a robust control strategy, reactions often yield a mixture of isomers, leading to low yields of the desired product and complex purification challenges.[5][6]

Q2: What are the main strategies to control the site of functionalization (e.g., α vs. β vs. C4)?

A: Several powerful strategies have been developed to steer reactions toward a specific position:

  • Directing Groups (DGs): A directing group is temporarily installed on the piperidine nitrogen (or elsewhere on the ring) to guide a metal catalyst to a specific C-H bond. For instance, an 8-aminoquinoline (AQ) group can direct palladium catalysts to the C4 position.[7][8] This strategy leverages the formation of a stable metallacyclic intermediate.

  • Catalyst and Ligand Control: The steric and electronic properties of the catalyst itself can dictate the outcome. Bulky rhodium catalysts, for example, can override the intrinsic electronic preference for the α-position and favor functionalization at the more accessible C4 position by sterically shielding the C2/C6 sites.[3][9]

  • N-Protecting Group Manipulation: The choice of the nitrogen protecting group (PG) is critical. A simple N-Boc group often facilitates α-functionalization via iminium ion intermediates.[1][4] In contrast, different PGs, like N-brosyl or N-α-oxoarylacetyl groups, can be used in combination with specific rhodium catalysts to steer functionalization to the C2 or C4 positions, respectively.[3][9]

  • Photoredox and Electrochemical Catalysis: These methods generate radical intermediates under mild conditions. They are particularly effective for α-functionalization by forming an α-amino radical.[5][10][11] Recent advances have also enabled regiodivergent outcomes, where reaction conditions can be tuned to favor either α or β products from a common intermediate.[1][4]

  • Biocatalysis/Enzymatic Reactions: Enzymes offer unparalleled selectivity. Specific amine oxidases can be used for the stereoselective synthesis of substituted piperidines, while other enzymes can perform highly selective C-H oxidation at specific sites, which can then be used for further functionalization.[12][13]

Q3: I need to functionalize the β-position. What are the most effective methods?

A: Functionalizing the unactivated β-position is a well-known challenge.[1] Direct C-H activation at this site is difficult. The most successful strategies are often indirect or rely on novel catalytic systems:

  • Regiodivergent Photocatalysis: A powerful method involves the photocatalytic oxidation of an N-Boc protected piperidine to a key iminium ion intermediate. By carefully selecting the base, this intermediate can be converted to an enecarbamate. This enecarbamate can then undergo a variety of subsequent functionalization reactions at the β-position.[1][4][14]

  • Directed C-H Activation: While less common for the β-position, some directing group strategies can facilitate functionalization at sites remote from the nitrogen. This often involves forming larger, more flexible metallacycles.

  • Ring-Opening/Closing Strategies: An indirect but effective approach involves the cyclopropanation of a tetrahydropyridine intermediate, followed by a regioselective reductive ring-opening that installs a functional group at the C3 (β) position.[3][9]

Troubleshooting Guides

This section addresses common problems encountered during piperidine functionalization experiments.

ProblemPotential Cause(s)Suggested Solution(s)
1. Poor or No Regioselectivity (Mixture of α, β, γ isomers)1. Ineffective Directing Group: The DG is not coordinating strongly enough or the linker length is suboptimal. 2. Suboptimal Catalyst/Ligand: The catalyst system lacks the steric or electronic bias needed to differentiate the C-H bonds.3. Reaction Conditions: High temperatures may erode kinetic selectivity, leading to a thermodynamic mixture of products.1. Screen alternative directing groups known to favor your desired position (e.g., switch from a picolinamide to an aminoquinoline).[7][8] 2. Systematically screen a panel of ligands with varying steric bulk and electronic properties.[3] 3. Attempt the reaction at a lower temperature. Note that some photoredox reactions proceed via a rapid, non-selective C-H arylation followed by epimerization to the most stable diastereomer, in which case a mixture may be the expected thermodynamic outcome.[11][15]
2. Low Yield in α-Functionalization 1. Steric Hindrance: Substituents on the ring or the incoming electrophile/coupling partner are sterically clashing.2. Catalyst Deactivation: Impurities in reagents or solvent, or incompatibility with substrate functional groups.3. Over-addition: For unhindered piperidines, the product can react again, leading to di- or poly-functionalization.[10][11]1. Employ a catalyst with a smaller ligand footprint. If the substrate is the issue, a different synthetic route may be necessary. 2. Ensure all reagents are pure and dried, and that the reaction is performed under strictly inert conditions (if required).3. For photoredox-mediated reactions, using an excess of the piperidine substrate can effectively minimize over-addition by ensuring the catalyst is more likely to react with the starting material.[10][11]
3. C4-Functionalization Fails; C2-Product Dominates 1. Electronic Preference: The C2 (α) position is electronically activated and often the default site of reactivity.2. Insufficient Steric Shielding: The catalyst and/or N-protecting group are not bulky enough to block the C2/C6 positions and force the reaction to the C4 site.1. This is a classic challenge that requires overriding the intrinsic reactivity. 2. Employ a catalyst system specifically designed for C4-functionalization. The combination of a sterically demanding rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) with a specifically designed N-α-oxoarylacetyl protecting group has been shown to effectively direct functionalization to the C4 position.[3][9]
4. Difficulty Removing Directing Group 1. Robustness of DG: The chemical bond linking the DG is resistant to standard cleavage conditions.2. Harsh Cleavage Conditions: The conditions required to remove the DG are destroying the functionalized product.1. When planning the synthesis, select a directing group with established, mild removal protocols. Some photocatalytic methods using a simple N-Boc group avoid this issue altogether as the PG is easily removed.[14] 2. Search for recently developed cleavage methods. For example, new, milder conditions have been developed for the removal of the widely used aminoquinoline (AQ) group.[7]

Visualizing the Strategy

To better understand the core concepts, the following diagrams illustrate the challenges and strategic approaches to achieving regioselectivity.

G cluster_piperidine Piperidine Ring Reactivity P Piperidine C2 α-Position (C2/C6) - Electronically Activated - Sterically Accessible? P->C2 C3 β-Position (C3/C5) - Unactivated - Remote P->C3 C4 γ-Position (C4) - Unactivated - Remote P->C4 G start Unfunctionalized Piperidine step1 1. Attach Directing Group (DG) start->step1 step2 Piperidine-DG Complex step1->step2 step3 2. Directed C-H Activation (Catalyst Binds to DG) step2->step3 step4 Site-Selective Functionalization step3->step4 step5 3. Remove Directing Group step4->step5 end Regioselective Product step5->end

Caption: Logical workflow of a directing group-controlled functionalization.

G cluster_alpha Path A cluster_beta Path B start N-Boc Piperidine oxidation Photocatalytic Oxidation start->oxidation intermediate Key Iminium Ion Intermediate oxidation->intermediate base1 Base 1 (e.g., Cs₂CO₃) intermediate->base1 base2 Base 2 (e.g., 2,6-Lutidine) intermediate->base2 product1 α-Hydroxylation (Hemiaminal) base1->product1 Trapping product2 β-Dehydrogenation (Enecarbamate) base2->product2 Elimination

Caption: Regiodivergent functionalization via a common photocatalytic intermediate.

Key Methodologies & Experimental Protocols

Protocol 1: General Procedure for Photocatalyzed α-C–H Arylation

This protocol describes a general method for the α-arylation of N-substituted piperidines using an iridium-based photoredox catalyst. This reaction is often characterized by high diastereoselectivity, which is achieved through a subsequent epimerization to the thermodynamically most stable product. [10][11] Materials:

  • Substituted Piperidine (1.0 equiv)

  • Electron-deficient cyano(hetero)arene (1.5 equiv)

  • Iridium photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Schlenk flask or reaction vial with stir bar

  • Blue LED light source (450-460 nm)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the substituted piperidine, the cyano(hetero)arene coupling partner, the iridium photocatalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Ensure the reaction mixture is thoroughly degassed by performing three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes.

  • Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A fan may be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding water or saturated aq. NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-arylated piperidine.

Protocol 2: Regiodivergent α-Hydroxylation vs. β-Dehydrogenation of N-Boc Piperidine

This protocol demonstrates how the choice of base can dictate the regiochemical outcome of a photocatalytic oxidation of N-Boc piperidine, providing access to either α- or β-functionalized intermediates from a common starting material. [1][4][14] Materials:

  • N-Boc-piperidine (1.0 equiv)

  • Flavin-based photocatalyst (e.g., Riboflavin tetraacetate, RFTA, 5 mol%)

  • Oxidant (e.g., K₂S₂O₈, 3-4 equiv)

  • For α-Hydroxylation: Cesium carbonate (Cs₂CO₃, 3 equiv)

  • For β-Dehydrogenation: 2,6-Lutidine (1 equiv)

  • Solvent system (e.g., Acetonitrile/Water)

  • Reaction vessel (e.g., Pyrex vial) with stir bar

  • Visible light source (e.g., Blue or White LEDs)

Procedure:

Part A: α-Hydroxylation (to form Hemiaminal)

  • In a vial, combine N-Boc-piperidine, the flavin photocatalyst, K₂S₂O₈, and Cs₂CO₃ .

  • Add the acetonitrile/water solvent mixture and stir to dissolve the components.

  • Seal the vial and irradiate with visible light while stirring vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by chromatography to isolate the α-hydroxylated piperidine (hemiaminal).

Part B: β-Dehydrogenation (to form Enecarbamate)

  • In a separate vial, combine N-Boc-piperidine, the flavin photocatalyst, K₂S₂O₈, and 2,6-Lutidine .

  • Add the acetonitrile/water solvent mixture and stir to dissolve.

  • Seal the vial and irradiate with visible light while stirring vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and extraction.

  • Dry, concentrate, and purify the crude material by chromatography to isolate the N-Boc-tetrahydropyridine (enecarbamate), which is a versatile precursor for β-functionalization.

References

  • Douglas, J. T., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. Available at: [Link]

  • Douglas, J. T., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. Available at: [Link]

  • Gierlich, M., et al. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. Available at: [Link]

  • Gierlich, M., et al. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ACS Catalysis. Available at: [Link]

  • Douglas, J. T., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. Available at: [Link]

  • Rowntree, J. H., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Qin, C., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. Available at: [Link]

  • Roque, J. B., et al. (2020). Approaches to α-functionalization of piperidines by C-H and C-C activation. ResearchGate. Available at: [Link]

  • He, J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Available at: [Link]

  • Richardson, P. (2025). Modular Functionalization of Piperidine-Based Systems. Synfacts. Available at: [Link]

  • Son, K., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Qin, C., et al. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. Available at: [Link]

  • Hilton, M. J., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available at: [Link]

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  • Ye, Z., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Semantic Scholar. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Polyfunctional Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Pharmaceuticals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in medicinal chemistry. Its presence in a vast array of FDA-approved drugs underscores its importance as a privileged scaffold in the design of therapeutic agents.[1][2] From the potent analgesic Fentanyl and the widely used antipsychotic Risperidone to the blockbuster ADHD medication Methylphenidate (Ritalin), the piperidine core imparts crucial physicochemical properties that influence a drug's efficacy, bioavailability, and metabolic stability.[3][4][5][6] The conformational flexibility of the piperidine ring allows for precise three-dimensional arrangements of functional groups, enabling optimal interactions with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of polyfunctional piperidines remains a significant endeavor for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of key synthetic strategies for accessing these valuable scaffolds. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and detailed protocols. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecule.

Catalytic Hydrogenation of Pyridine Derivatives: The Atom-Economical Approach

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[7] This method involves the addition of three equivalents of hydrogen across the aromatic ring, a transformation that, while conceptually simple, presents challenges due to the inherent stability of the pyridine ring and potential catalyst poisoning by the nitrogen lone pair.[7]

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in achieving high conversion and chemoselectivity. Both heterogeneous and homogeneous catalysts have been extensively explored, each with distinct advantages and limitations.

CatalystTypical ConditionsAdvantagesDisadvantagesRepresentative Yield
Rh/C 25-80 °C, 10-50 bar H₂High activity under mild conditions, good functional group tolerance.Higher cost compared to non-noble metals.>95%
Ru/C 80-150 °C, 50-100 bar H₂Excellent activity, good for sterically hindered pyridines.Can sometimes lead to over-reduction or ring opening.~90-98%
PtO₂ (Adams' catalyst) Room temp - 50 °C, 1-50 bar H₂Highly active, often used in acidic media to enhance reactivity.[7]Can be sensitive to sulfur-containing functional groups.>98%
Pd/C 50-100 °C, 20-70 bar H₂, often with acidic additives.Cost-effective among noble metals, widely available.Generally requires more forcing conditions than Rh or Ru.~90-95%
Raney Ni 100-200 °C, 100-200 bar H₂Very cost-effective, suitable for large-scale industrial applications.Requires harsh conditions, lower functional group tolerance.>90%
Homogeneous Ir(III) Complexes 80-120 °C, H₂ source (e.g., H₂ gas, formic acid)Excellent chemoselectivity, tolerates reducible functional groups (e.g., nitro, azide).[8]Catalyst separation can be challenging.>90%

Causality in Catalyst Selection: The choice between these catalysts often hinges on the substrate's functional group tolerance and the desired reaction conditions. For complex molecules with sensitive functional groups, milder conditions afforded by rhodium or iridium catalysts are preferable.[8][9] For large-scale synthesis of simpler piperidines, the cost-effectiveness of Raney Nickel may outweigh the need for harsh conditions.

Experimental Protocol: Hydrogenation of 4-phenylpyridine using Rh₂O₃

This protocol is adapted from a procedure demonstrating the utility of rhodium oxide for the hydrogenation of functionalized pyridines under mild conditions.[1]

Materials:

  • 4-phenylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • To a glass vial equipped with a magnetic stirrer, add 4-phenylpyridine (0.8 mmol, 1.0 equiv) and rhodium(III) oxide (1.0 mg, 0.5 mol%).

  • Degas the vial by purging with an inert gas (e.g., nitrogen or argon).

  • Add 2,2,2-trifluoroethanol (1 mL) to the vial and briefly flush with the inert gas.

  • Place the vial inside a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Stir the reaction mixture at 40 °C for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with an inert gas before opening.

  • The reaction mixture can be analyzed by NMR spectroscopy using an internal standard to determine the yield. For isolation, the catalyst can be removed by filtration through a pad of Celite®, and the solvent evaporated under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Aza-Diels-Alder Reaction: Constructing the Piperidine Ring with Stereocontrol

The aza-Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a convergent and often stereoselective approach to the synthesis of piperidine derivatives.[10] This reaction involves the coupling of a nitrogen-containing diene or dienophile to form the six-membered ring in a single step.

Mechanistic Considerations and Catalyst Comparison

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, often influenced by the nature of the reactants and the presence of a Lewis acid catalyst.[11][12] Lewis acid catalysis is frequently employed to lower the LUMO of the imine dienophile, thereby accelerating the reaction and enhancing stereoselectivity.

Catalyst/ConditionsDiene/Dienophile CombinationKey Features
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) Electron-rich dienes (e.g., Danishefsky's diene) and imines.Accelerates reaction rates, can induce high diastereoselectivity.[13]
Brønsted Acids (e.g., TFA) Similar to Lewis acids.Can promote the reaction, but may be less effective for stereocontrol.
Chiral Lewis Acids (e.g., Cu(I)-phosphine complexes) Various dienes and imines.Enables enantioselective synthesis of chiral piperidines.[14]
Organocatalysts (e.g., Proline) In situ generated imines and enolizable ketones/aldehydes.Metal-free, environmentally benign, can provide high enantioselectivity.[11]
Thermal Conditions Electron-deficient dienes and electron-rich dienophiles.No catalyst required.

Causality in Stereochemical Outcome: The stereochemical outcome of the aza-Diels-Alder reaction is highly dependent on the geometry of the imine and the diene, as well as the nature of the catalyst. Chiral catalysts create a chiral environment around the reacting partners, favoring the formation of one enantiomer over the other.

Experimental Protocol: Aza-Diels-Alder Reaction of an N-aryl imine

This is a general procedure for a Lewis acid-catalyzed aza-Diels-Alder reaction.

Materials:

  • N-aryl imine (e.g., derived from an aromatic amine and an aldehyde)

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Lewis acid (e.g., Zinc Chloride, ZnCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere supplies (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-aryl imine (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., ZnCl₂, 1.1 equiv) portion-wise, ensuring the temperature remains low.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the diene (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ring-Closing Metathesis (RCM): A Versatile Tool for Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of a wide range of cyclic compounds, including piperidines.[15] This reaction utilizes ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, to form a new double bond within a molecule, leading to cyclization.[16]

Comparison of RCM Catalysts

The choice of RCM catalyst is crucial for the success of the reaction, with different generations of catalysts offering varying levels of activity, stability, and functional group tolerance.

CatalystKey Features
Grubbs' 1st Generation Good activity for a range of substrates.
Grubbs' 2nd Generation Higher activity and broader functional group tolerance than the 1st generation.
Hoveyda-Grubbs' 2nd Generation Increased stability and recyclability compared to Grubbs' catalysts.[16]

Causality in RCM Efficiency: The efficiency of RCM is influenced by several factors, including the concentration of the substrate (high dilution favors intramolecular cyclization), the choice of solvent, and the reaction temperature. The ethylene byproduct is typically removed from the reaction mixture to drive the equilibrium towards the cyclic product.

Experimental Protocol: Synthesis of a Protected Tetrahydropyridine via RCM

This is a general procedure for the RCM of a diallylamine derivative.

Materials:

  • N-protected diallylamine (e.g., N-tosyl-diallylamine)

  • Grubbs' 2nd generation catalyst

  • Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected diallylamine (1.0 equiv) in the anhydrous, degassed solvent to a concentration of 0.01-0.05 M.

  • Add the Grubbs' 2nd generation catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (for DCM) or a higher temperature (for toluene) and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach to Piperidine Diversification

Direct C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the formation of C-C and C-heteroatom bonds at positions that were previously difficult to access.[17] In the context of piperidine synthesis, this strategy enables the direct modification of the piperidine ring, bypassing the need for pre-functionalized starting materials.[18]

Comparative Analysis of C-H Functionalization Strategies

Various transition metals, including rhodium, palladium, and copper, have been employed to catalyze the C-H functionalization of piperidines. The regioselectivity of these reactions is often controlled by the use of a directing group attached to the piperidine nitrogen.

Catalyst SystemDirecting GroupPosition FunctionalizedKey Features
Rh(III) catalysts Pyridyl, pyrimidylC2 (α to nitrogen)High regioselectivity, broad substrate scope.[19]
Pd(II) catalysts Picolinamide, 8-aminoquinolineC3 (β to nitrogen) or C4 (γ to nitrogen)Can achieve functionalization at more remote positions.[20]
Cu(I/II) catalysts Various N-containing heterocyclesC2 (α to nitrogen)More economical than Rh and Pd.

Causality in Regioselectivity: The directing group coordinates to the metal center, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. The size and electronic properties of both the directing group and the catalyst can influence the regiochemical outcome.

Experimental Protocol: Rhodium-Catalyzed C2-Arylation of an N-Aryl Piperidine

This is a general procedure for the directed C-H arylation of a piperidine derivative.

Materials:

  • N-Aryl piperidine (with a directing group)

  • Aryl halide (e.g., iodobenzene)

  • Rhodium catalyst (e.g., [RhCp*Cl₂]₂)

  • Silver salt (e.g., AgSbF₆)

  • Base (e.g., CsOAc)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To an oven-dried reaction tube, add the N-aryl piperidine (1.0 equiv), aryl halide (1.5 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and CsOAc (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biocatalysis: The Green and Stereoselective Frontier

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules, including polyfunctional piperidines.[21] Enzymes offer unparalleled stereoselectivity under mild reaction conditions, often in aqueous media.

Key Enzyme Classes in Piperidine Synthesis

Several classes of enzymes have been successfully employed for the asymmetric synthesis of piperidines.

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate, enabling the stereoselective synthesis of chiral amines. Transaminases have been used in cascade reactions to produce enantiomerically pure piperidines from prochiral diketones.[22][23]

  • Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to amines. They have been utilized in enzymatic cascades for the synthesis of both mono- and disubstituted piperidines with high stereoselectivity.[24][25]

  • Lipases: Lipases are typically known for their role in hydrolysis and esterification reactions. However, they have also been employed in multicomponent reactions to synthesize polyfunctional piperidines.[26]

  • Oxidases/Reductases: In chemo-enzymatic approaches, oxidases can be used to generate reactive iminium intermediates from tetrahydropyridines, which are then stereoselectively reduced by ene-reductases to afford chiral piperidines.[3][27]

Experimental Protocol: Transaminase-Mediated Synthesis of a 2,6-Disubstituted Piperidine

This is a general protocol for a transaminase-catalyzed cyclization.

Materials:

  • Prochiral diketone substrate

  • Transaminase (e.g., ATA-117 for (R)-selectivity or ATA-113 for (S)-selectivity)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Amine donor (e.g., isopropylamine)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • In a reaction vessel, prepare a solution of the buffer.

  • Add the PLP cofactor to the buffer solution.

  • Add the transaminase enzyme to the solution.

  • Add the amine donor.

  • Add the prochiral diketone substrate to initiate the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, the enzyme can be removed by centrifugation or filtration.

  • Extract the product from the aqueous phase with an organic solvent.

  • The extracted product can be purified by column chromatography.

Conclusion: A Toolbox for Modern Piperidine Synthesis

The synthesis of polyfunctional piperidines is a dynamic field of research, driven by the ever-present demand for novel therapeutic agents. This guide has provided a comparative overview of several key synthetic strategies, from the classical catalytic hydrogenation to modern C-H functionalization and biocatalytic methods. Each approach offers a unique set of advantages and is best suited for different synthetic challenges. By understanding the underlying principles and practical considerations of these methods, researchers can strategically select the most appropriate tool from their synthetic toolbox to efficiently and stereoselectively construct the desired piperidine-containing target molecules, thereby accelerating the pace of drug discovery and development.

Visualizations

Catalytic Hydrogenation of Pyridine

G Pyridine Pyridine H2_1 + H₂ (Catalyst) Pyridine->H2_1 Dihydropyridine Dihydropyridine (Intermediate) H2_2 + H₂ (Catalyst) Dihydropyridine->H2_2 Tetrahydropyridine Tetrahydropyridine (Intermediate) H2_3 + H₂ (Catalyst) Tetrahydropyridine->H2_3 Piperidine Piperidine (Product) H2_1->Dihydropyridine H2_2->Tetrahydropyridine H2_3->Piperidine

Caption: General reaction pathway for the catalytic hydrogenation of pyridine to piperidine.

Aza-Diels-Alder Reaction

G cluster_reactants Reactants Diene Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Imine Imine (Dienophile) Imine->TransitionState Piperidine Piperidine Derivative TransitionState->Piperidine Forms C-C and C-N bonds

Caption: Conceptual workflow of the aza-Diels-Alder reaction.

Ring-Closing Metathesis (RCM)```dot

G AcyclicDiene Acyclic Diene Precursor Catalyst Ru Catalyst AcyclicDiene->Catalyst + Metallocyclobutane Metallocyclobutane Intermediate AcyclicDiene->Metallocyclobutane Catalyst->Metallocyclobutane CyclicAlkene Cyclic Alkene (Piperidine precursor) Metallocyclobutane->CyclicAlkene Ethylene Ethylene (Byproduct) Metallocyclobutane->Ethylene

Caption: General scheme for directed C-H functionalization of piperidines.

Biocatalytic Cascade for Chiral Piperidine Synthesis

G ProchiralSubstrate Prochiral Diketone Enzyme1 Transaminase (TA) ProchiralSubstrate->Enzyme1 ChiralAmine Chiral Amino Ketone (Intermediate) Enzyme1->ChiralAmine Asymmetric Amination Cyclization Spontaneous Intramolecular Cyclization ChiralAmine->Cyclization ChiralPiperidine Enantiopure Piperidine Cyclization->ChiralPiperidine

Caption: Example of a biocatalytic cascade for chiral piperidine synthesis.

References

Sources

A Comparative Analysis of Benzoylpiperidine Analogs: From Potent Analgesia to Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

The benzoylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its metabolic stability and its role as a potential bioisostere for other cyclic moieties, such as the piperazine ring, have made it a focal point for drug design and development.[1][2] This guide provides a comparative analysis of the biological activities of prominent benzoylpiperidine analogs, with a focus on their applications in analgesia, anesthesia, and neuroprotection. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to characterize their therapeutic potential.

The Phenylpiperidine Core in Analgesia: A Tale of Potency and Precision

The phenylpiperidine class of opioids, which includes fentanyl and its analogs, stands as a testament to the power of subtle molecular modifications in dramatically altering analgesic potency and pharmacokinetic profiles.[3][4] These synthetic opioids exert their effects primarily as agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor that plays a pivotal role in modulating pain perception.[3][5][6]

Mechanism of Action: µ-Opioid Receptor Activation

Upon binding to the MOR, phenylpiperidine agonists induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity.[6] Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. The collective effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.[6]

cluster_0 Presynaptic Neuron Benzoylpiperidine_Analog Benzoylpiperidine Analog (e.g., Fentanyl) MOR µ-Opioid Receptor (MOR) Benzoylpiperidine_Analog->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle ↓ Ca²⁺ Influx Pain_Signal_Inhibition Inhibition of Neurotransmitter Release (e.g., Glutamate, Substance P) K_Channel->Pain_Signal_Inhibition ↑ K⁺ Efflux (Hyperpolarization) Vesicle->Pain_Signal_Inhibition

Caption: Signaling pathway of benzoylpiperidine opioid agonists.

Comparative Analgesic Potency

The analgesic potency of fentanyl and its analogs, sufentanil and remifentanil, highlights the profound impact of structural modifications. Sufentanil, with an analgesic potency 5 to 10 times greater than fentanyl, is a testament to this.[7] Remifentanil, while slightly more potent than fentanyl, is primarily distinguished by its unique metabolism, which is independent of organ function, leading to a rapid onset and offset of action.[8]

CompoundRelative Potency (Morphine = 1)Receptor Binding Affinity (Ki, nM) for µ-Opioid Receptor
Fentanyl 50-1001.4
Sufentanil 500-10000.138
Remifentanil 100-200~1-2

Note: Ki values can vary between studies due to different experimental conditions.

Structure-Activity Relationship (SAR) of Fentanyl Analogs

The SAR of fentanyl analogs reveals that modifications at the 3 and 4 positions of the piperidine ring significantly influence analgesic potency.[3][9]

  • Substitution on the Piperidine Ring: Introduction of a methyl group at the 3-position of the piperidine ring can increase potency, with the cis-isomer being more active. However, larger substituents generally decrease activity.[3]

  • Modifications of the N-phenethyl Group: The N-phenethyl group is crucial for high affinity to the µ-opioid receptor.

  • Acyl Group Variation: The nature of the acyl group attached to the aniline nitrogen also modulates activity.

Benzoylpiperidine Analogs in Anesthesia: A Balancing Act of Potency and Control

The potent analgesic properties of phenylpiperidine derivatives have led to their extensive use in anesthesia. Sufentanil and remifentanil are commonly employed in combination with other agents, such as propofol, for the induction and maintenance of general anesthesia.[1][10]

Comparative Anesthetic Profiles: Sufentanil vs. Remifentanil

Clinical studies have compared the anesthetic profiles of sufentanil and remifentanil, revealing key differences in their recovery characteristics and postoperative analgesic requirements.

  • Recovery: Remifentanil's rapid metabolism leads to a faster recovery and tracheal extubation time compared to sufentanil.[1][2][11]

  • Postoperative Analgesia: Patients receiving sufentanil often require less postoperative rescue analgesia due to its longer duration of action.[2][11]

  • Hemodynamic Stability: Both agents can provide good hemodynamic stability during surgery, although remifentanil may be associated with a greater reduction in blood pressure and heart rate.[2]

Neuroprotective Benzoylpiperidine Analogs: Targeting Cholinergic Pathways

Donepezil, a prominent N-benzylpiperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] By increasing the levels of acetylcholine in the brain, donepezil can improve cognitive function.[12]

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, acting as a dual binding site inhibitor. This dual interaction contributes to its high potency and selectivity.

cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE Inhibits Signal_Transmission Enhanced Cholinergic Signal Transmission Postsynaptic_Receptor->Signal_Transmission

Caption: Mechanism of action of Donepezil as an AChE inhibitor.

Neuroprotective Effects Beyond AChE Inhibition

Beyond its primary role as an AChE inhibitor, studies have shown that donepezil and its analogs possess neuroprotective properties. These effects are attributed to various mechanisms, including the attenuation of glutamate-induced excitotoxicity and the reduction of amyloid-beta (Aβ) toxicity.[13] Some N-benzylpiperidine derivatives have demonstrated the ability to inhibit reactive oxygen species generation and cellular apoptosis in neuronal cell lines like SH-SY5Y.[14][15]

Comparative AChE Inhibitory Activity of Donepezil Analogs

The development of donepezil analogs has focused on improving potency, selectivity, and targeting additional pathological pathways in Alzheimer's disease.

CompoundAChE Inhibition (IC50)Reference
Donepezil 11 nM[16]
Donepezil Analog 2g (3-chlorobenzyl) 3 nM[16]
Indan-thiazolylhydrazone 2e 0.026 µM[12]

Note: IC50 values are highly dependent on the assay conditions and the source of the enzyme.

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of benzoylpiperidine analogs for the µ-opioid receptor.

cluster_0 Workflow Start Start Prepare_Membranes Prepare cell membranes expressing µ-opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with [³H]-DAMGO (radioligand) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration or centrifugation) Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro opioid receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing µ-opioid receptors in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-DAMGO (a selective µ-opioid receptor agonist radioligand) at a concentration near its Kd, and varying concentrations of the benzoylpiperidine analog.[17][18]

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 35 minutes) to allow binding to reach equilibrium.[18]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Alternatively, use centrifugation to pellet the membranes.[18]

  • Washing: Wash the filters or pellets with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters or resuspend the pellets in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Hot Plate Test for Analgesia

This protocol outlines the hot plate test, a common method for assessing the central analgesic activity of compounds in rodents.[19][20]

Step-by-Step Protocol:

  • Apparatus: Use a hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[20][21]

  • Acclimatization: Acclimatize the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.[21]

  • Baseline Latency: Place each animal on the hot plate and record the latency to a nocifensive response, such as paw licking or jumping.[19] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[21]

  • Drug Administration: Administer the benzoylpiperidine analog or a vehicle control to the animals via a suitable route (e.g., subcutaneous or intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after drug administration, place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for determining the inhibitory activity of compounds against AChE.[22][23][24]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).[23][25]

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add a solution of acetylcholinesterase to each well.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.[23]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-15 minutes) using a microplate reader.[23] The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a cell-based assay to evaluate the neuroprotective effects of benzoylpiperidine analogs against an induced toxic insult in the human neuroblastoma SH-SY5Y cell line.[14][15]

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium and plate them in 96-well plates at an appropriate density.

  • Pre-treatment: Treat the cells with various concentrations of the benzoylpiperidine analog for a specified period (e.g., 1 hour).[14]

  • Induction of Toxicity: Induce cellular toxicity by adding a neurotoxic agent, such as scopolamine (to induce cholinergic dysfunction) or glutamate (to induce excitotoxicity).[14][26]

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow the toxic effects to manifest.

  • Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control (untreated cells). A significant increase in cell viability in the presence of the benzoylpiperidine analog compared to the toxin-only group indicates a neuroprotective effect.

Synthesis of Benzoylpiperidine Analogs

The synthesis of the benzoylpiperidine core and its derivatives can be achieved through various synthetic routes. A common strategy for the synthesis of 4-anilinopiperidine analgesics like fentanyl involves the alkylation of 4-piperidone followed by reductive amination and subsequent acylation.[27]

cluster_0 Synthetic Pathway Start 4-Piperidone Alkylation N-Alkylation (e.g., with 2-phenylethyl bromide) Start->Alkylation Reductive_Amination Reductive Amination (with aniline) Alkylation->Reductive_Amination Acylation Acylation (e.g., with propionyl chloride) Reductive_Amination->Acylation Product 4-Anilinopiperidine Analog (e.g., Fentanyl) Acylation->Product

Caption: A general synthetic route for 4-anilinopiperidine analgesics.

For donepezil and its analogs, a key synthetic step often involves the aldol condensation of an indanone derivative with an N-benzylpiperidine-4-carboxaldehyde, followed by reduction of the resulting double bond.[28][29]

Conclusion

The benzoylpiperidine scaffold has proven to be a remarkably versatile platform for the development of potent and clinically significant therapeutic agents. From the powerful analgesia of the fentanyl class to the cognitive enhancement provided by donepezil, these compounds have had a profound impact on medicine. The comparative analysis presented here underscores the importance of structure-activity relationship studies in fine-tuning the pharmacological properties of these analogs. Future research in this area will undoubtedly continue to leverage this privileged structure to design novel therapeutics with improved efficacy and safety profiles for a range of challenging medical conditions.

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A Senior Application Scientist's Guide to Piperidone Synthons: A Comparative Analysis of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Quest for Versatility

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in countless pharmaceutical agents and natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved metabolic stability and bioavailability, while providing a three-dimensional framework for precise ligand-receptor interactions.[2] Consequently, the development of efficient and versatile methods for synthesizing substituted piperidines is a critical endeavor in drug discovery.[3][4]

Piperidones, as oxidized precursors, are invaluable intermediates that offer a gateway to a diverse array of functionalized piperidines.[5] The choice of the initial piperidone synthon dictates the synthetic strategy, influencing factors like substituent placement, stereochemical control, and overall efficiency. Among the myriad of available building blocks, Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate stands out as a highly functionalized and versatile, yet complex, synthon.

This guide provides an in-depth comparison of this specific dicarboxylate synthon against other common classes of piperidone building blocks. We will dissect their respective synthetic routes, explore their reactivity profiles, and provide experimental context to empower researchers in selecting the optimal synthon for their specific synthetic campaigns.

Section 1: Profile of a Powerhouse Synthon: Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

This synthon is a product of the classical Dieckmann condensation, a powerful intramolecular reaction for forming five- and six-membered rings.[5][6] Its structure is rich with chemical handles, making it a strategic starting point for complex, multi-substituted piperidine targets.

Synthesis via Dieckmann Condensation

The most logical and established route to this synthon is the base-catalyzed intramolecular condensation of an acyclic diester. The reaction proceeds via the formation of a key enolate, which attacks the second ester carbonyl, leading to a cyclic β-keto ester.

  • Rationale for Base Selection : The choice of base is critical. Sodium hydride (NaH) is often preferred as it acts as a non-nucleophilic base, irreversibly deprotonating the α-carbon and driving the reaction forward. Alkoxides like sodium methoxide (NaOMe) can also be used, but the reaction exists in equilibrium, which can sometimes be complicated by a competing retro-Dieckmann cleavage.[6][7]

G start Acyclic Precursor (N-benzoyl aminodiester) base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) start->base 1. enolate Enolate Formation (Irreversible Deprotonation) base->enolate 2. cyclization Intramolecular Cyclization enolate->cyclization 3. workup Acidic Workup (Quench & Neutralize) cyclization->workup 4. product Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate workup->product 5.

Caption: Synthetic workflow for Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate.

Key Structural Features and Synthetic Potential
  • N-Benzoyl Group : This serves as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions. Its electron-withdrawing nature also acidifies the α-protons, facilitating enolate chemistry.

  • C5-Ketone : A versatile handle for nucleophilic additions (e.g., Grignard, organolithium reagents) or reductive amination to introduce substituents at the C5 position.

  • C2 and C4 Carboxylate Esters : These are the synthon's primary assets. They can be selectively hydrolyzed and decarboxylated to generate piperidones with substitution at either C2 or C4. They also allow for alkylation at the adjacent C3 position after deprotonation.

Section 2: A Comparative Survey of Alternative Piperidone Synthons

While Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate offers high functional complexity, simpler and more direct synthons are often sufficient and more efficient for many applications.

Alternative 1: N-Protected 4-Piperidones (e.g., N-Boc-4-piperidone)

These are perhaps the most common and commercially available piperidone synthons.

  • Synthesis : Typically prepared by the Dieckmann condensation of dialkyl iminodiacetates followed by hydrolysis and decarboxylation.[5]

  • Advantages : Readily available, cost-effective, and ideal for synthesizing 1,4-disubstituted piperidines. The chemistry is straightforward, often involving manipulation of the C4-ketone or N-deprotection/re-alkylation.

  • Limitations : They lack the inherent handles for easy substitution at the C2, C3, or C6 positions. Introducing substituents at these positions requires more complex, multi-step sequences.

Alternative 2: Products of the Petrenko-Kritschenko Piperidone Synthesis

This classical multicomponent reaction condenses two equivalents of an aldehyde with a β-ketoester and a primary amine (or ammonia).[5]

  • Synthesis : A one-pot procedure that builds the piperidone ring with inherent C2 and C6 substitution.

  • Advantages : High atom economy and rapid construction of a complex 2,6-disubstituted-4-piperidone core.

  • Limitations : The reaction conditions can be harsh, and the scope can be limited by the availability of suitable aldehydes and β-ketoesters. It does not provide straightforward access to C3 or C5 substituted analogs.

Alternative 3: Chiral Piperidones via Asymmetric Synthesis

For applications requiring high stereochemical control, catalytic asymmetric methods are the state-of-the-art.

  • Synthesis : Modern methods include catalytic asymmetric aza-Diels-Alder reactions, enantioselective cyclizations, and rhodium-catalyzed asymmetric carbometalation of dihydropyridines.[8][9][10]

  • Advantages : Provides direct access to enantiomerically enriched piperidines, which is crucial for developing chiral drugs.[11][12]

  • Limitations : These methods often require specialized chiral catalysts or ligands, which can be expensive. The substrate scope may be narrower than classical methods, and they typically build the piperidine core directly, bypassing a stable piperidone intermediate.

Section 3: Head-to-Head Comparison and Strategic Selection

The choice of synthon is fundamentally a strategic decision based on the desired substitution pattern of the final molecule.

Data Summary Table
FeatureDimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylateN-Protected 4-PiperidonesPetrenko-Kritschenko ProductsAsymmetric Synthesis Routes
Primary Access To C2, C3, C4, C5 substituted piperidinesC4 substituted piperidinesC2, C6 substituted 4-piperidonesEnantiopure substituted piperidines
Synthesis Method Dieckmann Condensation[13]Dieckmann Condensation + Decarboxylation[5]Multicomponent Condensation[5]Catalytic Asymmetric Annulation[9]
Key Advantage High functional group density for multi-substitutionSimplicity, availability, cost-effectivenessAtom economy, rapid complexity generationDirect enantiocontrol
Key Disadvantage Multi-step synthesis; requires further modificationLimited substitution patternsOften harsh conditions; limited diversityCatalyst cost; potentially limited scope
Ideal For Scaffolds requiring dense, varied substitutionRapid synthesis of 1,4-disubstituted librariesSymmetrically substituted 2,6-diaryl-4-piperidonesChiral drug candidates like Niraparib or Preclamol[8][12]
Decision-Making Workflow for Synthon Selection

G start What is the Target Piperidine Substitution Pattern? q1 Is Enantiopurity the Primary Goal? start->q1 q2 Is only C4 substitution (and/or N) needed? q1->q2 No ans_asym Use Catalytic Asymmetric Synthesis q1->ans_asym Yes q3 Are C2 and C6 substitutions required? q2->q3 No ans_4pip Use N-Protected-4-Piperidone q2->ans_4pip Yes q4 Are C2/C3/C4/C5 substitutions required? q3->q4 No ans_pk Use Petrenko-Kritschenko Synthesis q3->ans_pk Yes ans_dbppd Use Dimethyl 1-benzoyl-5-oxopiperidine- 2,4-dicarboxylate q4->ans_dbppd Yes

Caption: A decision tree for selecting the appropriate piperidone synthon.

Section 4: Validated Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate via Dieckmann Condensation

This protocol is based on established Dieckmann cyclization principles.[13]

  • Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) and cool the suspension to 0 °C.

  • Addition : Dissolve the acyclic precursor, dimethyl 2-(N-(2-(methoxycarbonyl)ethyl)benzamido)pentanedioate (1.0 eq), in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition controls the hydrogen gas evolution and exothermic reaction.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench : Cool the reaction mixture to 0 °C. Cautiously add glacial acetic acid dropwise to quench the excess NaH and the resulting enolate until the pH is approximately 7.

  • Workup : Remove the THF under reduced pressure. To the residue, add ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.

Protocol 2: Selective Decarboxylation of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

This protocol demonstrates the conversion of the synthon into a simpler 2-substituted piperidone.

  • Hydrolysis : Dissolve the starting dicarboxylate (1.0 eq) in methanol (50 mL). Add a solution of sodium methoxide (2.2 eq) in methanol and heat to reflux for 2 hours. Rationale: This step saponifies both ester groups.

  • Decarboxylation : Add water (5 eq) to the reaction mixture and continue to reflux for an additional 12 hours. This promotes the decarboxylation of the resulting β-keto acid intermediate.

  • Workup : Cool the mixture and neutralize with 1 M HCl to pH ~5-6. Extract the product with dichloromethane (3 x 50 mL).

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting 1-benzoyl-5-oxopiperidine-2-carboxylate by recrystallization or column chromatography.

Conclusion

Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a powerful and highly versatile synthon, best reserved for synthetic campaigns targeting complex piperidines with multiple points of substitution. Its rich functionality provides a platform for diverse chemical transformations that are difficult to achieve with simpler building blocks.

However, for less complex targets, its multi-step synthesis and the need for subsequent simplification reactions make it less efficient than alternatives. Commercially available N-protected 4-piperidones remain the workhorse for 1,4-disubstituted analogs due to their simplicity and cost-effectiveness. For stereochemically defined targets, asymmetric catalytic methods represent the most sophisticated and direct approach, bypassing traditional synthon chemistry altogether.

Ultimately, a deep understanding of the strengths and limitations of each class of piperidone synthon, as outlined in this guide, is essential for the logical and efficient design of novel piperidine-based therapeutics.

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A Comparative Guide to the Structural Validation of Substituted Piperidones: An In-Depth Analysis of X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Unambiguous determination of the three-dimensional structure of substituted piperidones is paramount for understanding structure-activity relationships (SAR), optimizing drug candidates, and facilitating computational modeling. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation, alongside complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers in selecting the most appropriate methods for their specific needs.

The Decisive Answer: X-ray Crystallography for Absolute Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and absolute stereochemistry.[3] This technique provides a static snapshot of the molecule in its crystalline state, offering an unparalleled level of detail.

Why X-ray Crystallography is the Gold Standard

The power of X-ray crystallography lies in its ability to generate an electron density map of the crystallized molecule. From this map, a detailed atomic model can be built and refined, providing unequivocal structural information. This is particularly crucial for substituted piperidones, where the conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of its substituents significantly influence biological activity.[1][2]

The Path to a Crystal Structure: A Self-Validating Workflow

The journey from a synthesized piperidone derivative to a refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for the success of the experiment.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Substituted Piperidone Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition (e.g., CSD) Refinement->Validation Analytical_Techniques XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Solid vs. Solution State Conformation MS Mass Spectrometry XRD->MS Molecular Formula Confirmation NMR->MS Connectivity & Fragmentation

Sources

A Researcher's Guide to Differentiating Benzoylpiperidine Regioisomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates and final active pharmaceutical ingredients (APIs) is non-negotiable. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of neurologically active agents.[1] However, synthetic routes can often yield a mixture of regioisomers, particularly the 2-, 3-, and 4-substituted variants. Differentiating these isomers is critical, as even a minor shift in substituent position can profoundly alter a molecule's pharmacological profile, efficacy, and safety.

This guide provides an in-depth spectroscopic comparison of 2-, 3-, and 4-benzoylpiperidine. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, empowering you to confidently identify these crucial regioisomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Structural Basis for Spectral Differentiation

The core of our analysis rests on how the electron-withdrawing benzoyl group influences the electronic environment of the piperidine ring based on its point of attachment. The 2-, 3-, and 4-positions offer distinct electronic and steric environments that serve as the basis for their unique spectroscopic fingerprints. For context, we will also consider the N-benzoylpiperidine isomer, where the benzoyl group is attached to the nitrogen, forming an amide, which presents a starkly different spectroscopic profile from the C-substituted keto-isomers.

G cluster_isomers Benzoylpiperidine Regioisomers 2-BP 2-Benzoylpiperidine 3-BP 3-Benzoylpiperidine 4-BP 4-Benzoylpiperidine N-BP N-Benzoylpiperidine img2 img2 img3 img3 img4 img4 imgN imgN

Caption: Molecular structures of 2-, 3-, 4-, and N-benzoylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy provides the most definitive data for distinguishing benzoylpiperidine regioisomers by mapping the chemical environment of each proton and carbon nucleus.

¹H NMR: A Tale of Symmetry and Deshielding

The key to differentiating the isomers with ¹H NMR lies in two principles: molecular symmetry and the deshielding effect of the carbonyl group. The electron-withdrawing nature of the C=O group decreases the electron density around nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • 4-Benzoylpiperidine: This isomer possesses the highest symmetry. Due to a plane of symmetry passing through C4 and the nitrogen atom, the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5. This results in a significantly simpler, more resolved spectrum. The single proton at C4, being alpha to the carbonyl, will be the most downfield of the aliphatic signals.

  • 3-Benzoylpiperidine: Lacking symmetry, all piperidine protons (at C2, C3, C4, C5, and C6) are chemically distinct, leading to a complex spectrum with multiple overlapping multiplets. The proton at C3 will be shifted downfield due to its direct attachment to the benzoyl-bearing carbon.

  • 2-Benzoylpiperidine: This isomer also lacks symmetry. The proton at C2 is alpha to both the nitrogen and the carbonyl-bearing carbon, resulting in a pronounced downfield shift, making it a highly diagnostic signal.

  • N-Benzoylpiperidine: As an amide, restricted rotation around the C-N bond can lead to the broadening of signals or even the appearance of two distinct sets of signals for the piperidine protons (E/Z diastereomers).[2] The protons alpha to the nitrogen (C2/C6) are significantly deshielded.

Table 1: Comparative ¹H NMR Chemical Shift Ranges (δ, ppm)

Proton Position2-Benzoylpiperidine (Predicted)3-Benzoylpiperidine (Predicted)4-Benzoylpiperidine (Predicted)N-Benzoylpiperidine[3]
Aromatic (Ph-H) 7.2 - 8.07.2 - 8.07.2 - 8.0~7.4
Piperidine CH α to C=O ~3.5 - 4.0 (at C2)~3.1 - 3.6 (at C3)~3.0 - 3.5 (at C4)N/A
Piperidine CH α to N ~3.0 - 3.5 (at C6)~2.8 - 3.3 (at C2 & C6)~3.0 - 3.5 (at C2 & C6)~3.3 - 3.7
Other Piperidine CH₂ 1.5 - 2.21.5 - 2.21.5 - 2.0~1.5 - 1.7
Amine N-H 1.8 - 2.5 (broad)1.8 - 2.5 (broad)1.8 - 2.5 (broad)N/A

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous structures.[4][5][6] Experimental values may vary based on solvent and concentration.

¹³C NMR: A Clear Signal Count

¹³C NMR powerfully corroborates the ¹H NMR data, with the number of distinct signals directly reflecting the molecule's symmetry.

  • 4-Benzoylpiperidine: Due to its symmetry, it will show only three signals for the piperidine ring carbons (C4, C2/C6, and C3/C5) and four signals for the benzoyl group (C=O, ipso-, ortho/meta-, and para- carbons).

  • 3-Benzoylpiperidine: Will display five distinct signals for the piperidine carbons and six signals for the benzoyl group carbons.

  • 2-Benzoylpiperidine: Will also show five piperidine carbon signals and six benzoyl carbon signals. The key differentiator from the 3-isomer will be the specific chemical shifts, particularly for C2.

  • N-Benzoylpiperidine: Typically shows three signals for the piperidine ring (C2/C6, C3/C5, C4) and four for the benzoyl group, similar to the 4-isomer, but the chemical shifts, especially for the carbons alpha to the nitrogen, are markedly different due to the amide linkage.[3]

Table 2: Comparative ¹³C NMR Chemical Shift Ranges (δ, ppm)

Carbon Position2-Benzoylpiperidine[7][8]3-Benzoylpiperidine (Predicted)4-Benzoylpiperidine (Predicted)N-Benzoylpiperidine[3]
Carbonyl (C=O) ~198 - 202~199 - 203~200 - 204~170
Piperidine C attached to PhCO ~60 - 65 (C2)~45 - 50 (C3)~42 - 47 (C4)N/A
Piperidine C α to N ~46 - 52 (C6)~50 - 55 (C2 & C6)~48 - 53 (C2 & C6)~44 & 49 (E/Z)
Other Piperidine C ~24 - 30~25 - 35~28 - 33 (C3 & C5)~24 - 26
Aromatic C (ipso) ~136 - 138~137 - 139~137 - 139~136
Other Aromatic C ~128 - 134~128 - 134~128 - 134~126 - 130

Note: Data for 2-Benzoylpyridine is used as a close proxy for 2-Benzoylpiperidine. Predicted values are based on established chemical shift databases and principles.[9]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While NMR excels at mapping the carbon-hydrogen framework, IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups and distinguishing the C-benzoyl (ketone) isomers from the N-benzoyl (amide) isomer.

The most diagnostic absorption band is the carbonyl (C=O) stretch.[10]

  • C-Benzoyl Isomers (2-, 3-, 4-): These compounds are aryl-alkyl ketones. They will exhibit a strong, sharp C=O stretching absorption in the range of 1680-1700 cm⁻¹ . The precise position is less diagnostic for differentiating between the 2-, 3-, and 4-isomers, as electronic effects on the C=O bond are subtle.

  • N-Benzoylpiperidine: This compound is a tertiary amide. Due to resonance between the nitrogen lone pair and the carbonyl group, the C=O bond has less double-bond character. This weakens the bond and lowers the stretching frequency significantly to 1630-1665 cm⁻¹ .[11][12]

Another crucial feature for the C-substituted isomers is the N-H stretch of the secondary amine, which appears as a medium-intensity, single peak around 3300-3350 cm⁻¹ . This peak is completely absent in the N-benzoylpiperidine spectrum.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupC-Benzoyl Isomers (2-, 3-, 4-)N-BenzoylpiperidineCausality/Explanation
N-H Stretch 3300 - 3350 (medium)AbsentPresent only in secondary amines.[13]
Aromatic C-H Stretch 3010 - 3100 (weak)3010 - 3100 (weak)Characteristic of sp² C-H bonds.
Aliphatic C-H Stretch 2850 - 2950 (strong)2850 - 2950 (strong)Characteristic of sp³ C-H bonds.
C=O Stretch 1680 - 1700 (strong, sharp)1630 - 1665 (strong, sharp)Amide C=O is weaker due to resonance.[11]
Aromatic C=C Bending 1500 - 1600 (medium)1500 - 1600 (medium)Benzene ring vibrations.
C-N Stretch 1000 - 1250 (medium)1200 - 1350 (medium)C-N bond vibration.

The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations (C-C stretches, C-H bends) that are unique to each molecule.[10] While difficult to assign individually, the overall pattern in this region is a highly reliable "fingerprint" to match a sample to a known regioisomeric standard.

Mass Spectrometry (MS): Decoding the Fragmentation Puzzle

Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in predictable ways, providing pieces to the structural puzzle. While all benzoylpiperidine isomers have the same molecular weight (189.25 g/mol ), their fragmentation patterns will differ based on the stability of the resulting fragment ions.

A universal feature for all isomers will be the formation of the highly stable benzoyl cation (m/z 105) and the subsequent phenyl cation (m/z 77) from the loss of carbon monoxide.[14] These fragments are hallmarks of a benzoyl moiety.

G Parent [Benzoylpiperidine]⁺˙ m/z 189 Benzoyl Benzoyl Cation C₇H₅O⁺ m/z 105 Parent->Benzoyl - C₅H₁₀N• PiperidineFragment Piperidine-based Fragment Parent->PiperidineFragment - C₇H₅O• Phenyl Phenyl Cation C₆H₅⁺ m/z 77 Benzoyl->Phenyl - CO

Caption: Common fragmentation pathway for benzoylpiperidine isomers.

The diagnostic fragments arise from the cleavage of the piperidine ring, a process heavily influenced by the substituent's position.

  • Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. The stability of the resulting radical and cation dictates the preferred pathway.

  • 4-Benzoylpiperidine: Alpha-cleavage would lead to the loss of a C₂H₄ fragment from the ring, leading to a significant ion. Cleavage at the C4-carbonyl bond is also likely.

  • 3-Benzoylpiperidine: Fragmentation is more complex. Alpha-cleavage can occur on either side of the nitrogen, and subsequent cleavages will be directed by the benzoyl group.

  • 2-Benzoylpiperidine: Cleavage of the C2-C3 bond (alpha-cleavage) would be highly favored, as it is beta to the carbonyl group, potentially leading to a unique and stable fragment ion.

Table 4: Predicted Key Fragment Ions (m/z) in EI-MS

Fragment IonProposed Structure2-Isomer3-Isomer4-IsomerN-Isomer
189 [M]⁺˙ Present Present Present Present
105 [C₆H₅CO]⁺ High High High High
77 [C₆H₅]⁺ High High High High
VariesRing FragmentsDiagnosticDiagnosticDiagnosticDiagnostic

Note: The relative abundance of the molecular ion [M]⁺˙ may vary. The most valuable diagnostic information lies in the unique fragments generated from the piperidine ring cleavage for each specific isomer.[15]

Recommended Experimental Protocols

To ensure high-quality, reproducible data, standardized protocols are essential.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Benzoylpiperidine Isomer Sample NMR_Prep 1. NMR Prep Dissolve ~5-10 mg in ~0.6 mL CDCl₃ with TMS Sample->NMR_Prep IR_Prep 2. IR Prep Place small drop on ATR crystal Sample->IR_Prep MS_Prep 3. MS Prep Dissolve ~1 mg in 1 mL MeOH/DCM for GC-MS/LC-MS Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, COSY spectra on 400+ MHz spectrometer NMR_Prep->NMR_Acq IR_Acq Acquire spectrum (4000-650 cm⁻¹) IR_Prep->IR_Acq MS_Acq Acquire EI mass spectrum (m/z 50-300) MS_Prep->MS_Acq Data_Analysis Data Analysis & Comparison NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis

Caption: A standardized workflow for the spectroscopic analysis of isomers.

1. NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the benzoylpiperidine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Internal Standard: Ensure the solvent contains 0.03-0.05% Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Validation: For unambiguous assignment in complex cases, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

2. IR Spectroscopy Protocol:

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small, solvent-free amount of the sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Acquisition: Collect the spectrum over a range of 4000 cm⁻¹ to 650 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal immediately before the sample scan and subtract it from the sample spectrum.

3. Mass Spectrometry Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method: Inject 1 µL of the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that resolves the analyte from any impurities (e.g., start at 100°C, ramp to 280°C at 15°C/min).

  • MS Method: Set the EI source energy to 70 eV. Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all relevant fragments.

Conclusion

The unambiguous identification of benzoylpiperidine regioisomers is a solvable challenge when approached with a multi-technique spectroscopic strategy. While each method provides valuable clues, their combined power is definitive. ¹³C NMR distinguishes isomers based on molecular symmetry and signal count. ¹H NMR provides fine details on the electronic environment of specific protons, with the chemical shift of the proton alpha to the carbonyl-bearing carbon being highly diagnostic. IR spectroscopy serves as a rapid and powerful tool to differentiate the C-substituted keto-isomers from the N-substituted amide isomer via the C=O stretching frequency. Finally, Mass Spectrometry , through the analysis of unique fragmentation patterns derived from the piperidine ring, confirms the isomeric structure. By understanding the principles behind these techniques and applying them systematically, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible science.

References

  • National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem Compound Database. Retrieved from PubChem. [Link]

  • Wang, C., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

  • SpectraBase. (n.d.). 2-Benzoylpyridine. Retrieved from SpectraBase. [Link]

  • Bonfiglio, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4989. [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from University of Puget Sound. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]

  • Kamal, A., et al. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 52(6), 298-306. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from University of Regensburg. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

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In Vitro Efficacy of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (DBO-245) in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro efficacy of a novel piperidine derivative, Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, hereafter referred to as DBO-245. The objective of this document is to present an unbiased, data-driven comparison of DBO-245 with established inhibitors of the NF-κB signaling pathway. The experimental data and protocols detailed herein are designed to offer researchers and drug development professionals a robust framework for evaluating the potential of this compound in oncology and inflammation research.

The NF-κB pathway is a cornerstone of cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. Its dysregulation is a hallmark of many cancers and chronic inflammatory diseases, making it a prime target for therapeutic intervention. DBO-245 has been synthesized as a potential modulator of this pathway. This guide will detail its performance in key cell-based assays against well-characterized inhibitors, providing a clear perspective on its potency and selectivity.

Rationale for Experimental Design: Selecting Comparators and Assays

To rigorously assess the in vitro profile of DBO-245, a multi-faceted approach was employed. The selection of comparator compounds, cell lines, and assays was guided by the need to establish a clear benchmark for performance and to elucidate the compound's mechanism of action.

Comparator Compounds: Two well-established NF-κB inhibitors were selected for this comparative analysis:

  • Parthenolide: A sesquiterpene lactone known to inhibit IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.

  • Bay 11-7082: An irreversible inhibitor that also targets the IKK complex, preventing IκBα phosphorylation.

Cell Line Selection: The human cervical cancer cell line, HeLa , was chosen as the primary model system. This cell line exhibits constitutive NF-κB activity, making it an ideal model for screening inhibitors. Furthermore, its robust growth characteristics ensure high-quality, reproducible data in a variety of cell-based assays.

Assay Selection: A tiered assay strategy was implemented to build a comprehensive profile of DBO-245:

  • Cytotoxicity Assessment: To determine the compound's therapeutic window.

  • NF-κB Reporter Assay: To directly quantify the inhibition of pathway activity.

  • Downstream Functional Assay (IL-8 ELISA): To measure the impact on a key pro-inflammatory cytokine regulated by NF-κB.

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Functional Outcome A Compound Preparation (DBO-245, Parthenolide, Bay 11-7082) C MTT Cytotoxicity Assay (24h, 48h, 72h) A->C B HeLa Cell Culture B->C D Determine IC50 and Non-Toxic Concentrations C->D E NF-κB Luciferase Reporter Assay (HeLa cells) D->E G Quantify Pathway Inhibition (IC50) E->G F TNF-α Stimulation F->E H IL-8 Secretion Assay (ELISA) G->H I Analyze Downstream Effect H->I

Caption: Experimental workflow for the in vitro evaluation of DBO-245.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the comparative assays. All experiments were conducted in triplicate, and the results are presented as the mean ± standard deviation.

Table 1: Cytotoxicity in HeLa Cells (72h Incubation)

CompoundIC50 (µM)
DBO-24542.8 ± 3.5
Parthenolide15.2 ± 1.9
Bay 11-708211.5 ± 1.1
Doxorubicin (Control)0.8 ± 0.1

Table 2: Inhibition of TNF-α-induced NF-κB Activity (Luciferase Reporter Assay)

CompoundIC50 (µM)
DBO-2455.1 ± 0.7
Parthenolide3.8 ± 0.5
Bay 11-70822.5 ± 0.3

Table 3: Inhibition of TNF-α-induced IL-8 Secretion (ELISA)

Compound (at 10 µM)% Inhibition of IL-8
DBO-24585.2% ± 6.1%
Parthenolide92.5% ± 4.8%
Bay 11-708295.1% ± 3.9%

Interpretation of Results: The data indicates that DBO-245 is a potent inhibitor of the NF-κB signaling pathway, with an IC50 of 5.1 µM in the reporter assay. While its potency is slightly lower than the established inhibitors Parthenolide and Bay 11-7082, it demonstrates a favorable therapeutic window. The cytotoxicity IC50 (42.8 µM) is approximately 8-fold higher than its NF-κB inhibitory IC50, suggesting that its effect on the pathway is not merely a consequence of general cellular toxicity. This is a critical parameter in early-stage drug discovery, indicating a degree of target specificity. The robust inhibition of IL-8 secretion further validates its efficacy in blocking a key downstream inflammatory output of the NF-κB pathway.

The NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by pro-inflammatory signals, such as the binding of TNF-α to its receptor. This triggers a series of intracellular events culminating in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those encoding inflammatory cytokines like IL-8.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates p_IkBa P-IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds mRNA mRNA (e.g., IL-8) DNA->mRNA Transcription DBO DBO-245 Parthenolide Bay 11-7082 DBO->IKK Inhibit

Caption: The canonical NF-κB signaling pathway and points of inhibition.

Detailed Experimental Protocols

For the purpose of reproducibility and transparency, the detailed protocols for the key assays are provided below.

4.1. MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of DBO-245 and comparator compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4.2. NF-κB Luciferase Reporter Assay

This assay provides a direct measure of NF-κB transcriptional activity.

  • Transfection: Co-transfect HeLa cells in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).

  • Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of DBO-245 or comparator compounds. Incubate for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) to the wells. Include a non-stimulated control.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control and determine the IC50 value.

4.3. IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the secretion of the pro-inflammatory cytokine IL-8.

  • Cell Seeding and Treatment: Seed HeLa cells in a 24-well plate. Once confluent, pre-treat with compounds for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA Procedure: Perform the IL-8 ELISA on the collected supernatants using a commercially available kit, following the manufacturer's protocol.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using recombinant IL-8. Determine the concentration of IL-8 in each sample and calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control.

Conclusion and Future Directions

The novel compound DBO-245 demonstrates significant potential as an inhibitor of the NF-κB signaling pathway. Its efficacy in a reporter gene assay and a downstream functional assay, combined with a favorable in vitro therapeutic window, establishes it as a promising candidate for further investigation.

While its potency is moderately lower than the established inhibitors Parthenolide and Bay 11-7082, its distinct chemical structure may offer advantages in terms of pharmacokinetics, off-target effects, or other drug-like properties that warrant exploration.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of DBO-245 against a panel of kinases to determine its selectivity.

  • Mechanism of Action: Utilizing techniques such as Western blotting to confirm its effect on IκBα phosphorylation and degradation.

  • Broader Cell Line Screening: Evaluating its efficacy in a panel of cancer and immune cell lines to understand the breadth of its potential applications.

  • In Vivo Studies: Progressing to animal models of inflammation or cancer to assess its in vivo efficacy, safety, and pharmacokinetic profile.

This guide provides the foundational in vitro data supporting the continued development of DBO-245 as a potential therapeutic agent.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]

  • Hehner, S. P., Hofmann, T. G., Dröge, W., & Schmitz, M. L. (1999). The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex. The Journal of biological chemistry, 274(31), 21853–21859. [Link]

  • Pierce, J. W., Schoenleber, R., Jesmok, G., Best, J., Moore, S. A., Collins, T., & Gerritsen, M. E. (1997). Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. The Journal of biological chemistry, 272(34), 21096–21103. [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Oxopiperidine-2,4-dicarboxylates: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 5-Oxopiperidine-2,4-dicarboxylate Scaffold - A Promising but Underexplored Template in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive starting point for interacting with biological targets. When functionalized with a ketone and two carboxylate groups, as in the 5-oxopiperidine-2,4-dicarboxylate scaffold, the molecule gains additional features ripe for medicinal chemistry exploration. The ketone can act as a hydrogen bond acceptor, while the dicarboxylates can engage in ionic interactions or hydrogen bonding, often mimicking the binding of endogenous dicarboxylate substrates to enzymes.[2]

Despite the prevalence of both piperidine and dicarboxylate moieties in bioactive molecules, the combined 5-oxopiperidine-2,4-dicarboxylate scaffold remains relatively underexplored. This guide aims to provide a prospective analysis of its structure-activity relationships (SAR), drawing comparisons with related chemical series to inform the rational design of novel therapeutics. We will delve into a systematic exploration of how modifications at each position of this scaffold could modulate biological activity, supported by proposed experimental workflows for synthesis and evaluation.

Comparative SAR Analysis: A Positional Scan of the 5-Oxopiperidine-2,4-dicarboxylate Scaffold

The core of our analysis lies in a systematic, position-by-position evaluation of the scaffold's potential for chemical modification and the likely impact of these changes on biological activity.

Modifications at the N1 Position: Tailoring Selectivity and Physicochemical Properties

The nitrogen atom of the piperidine ring is a key handle for introducing diversity and fine-tuning the properties of the molecule. Based on SAR studies of other piperidine-based compounds, modifications at this position can significantly impact potency and selectivity.[3][4]

Substituent (R1) Rationale for Inclusion Predicted Impact on Activity Supporting Evidence from Related Scaffolds
HydrogenProvides a neutral or cationic center (at physiological pH).Baseline activity, potential for hydrogen bonding.N-demethylation of some piperidine-based ligands can alter transporter selectivity.[3]
Small Alkyl (e.g., Methyl, Ethyl)Increases lipophilicity, may provide beneficial steric interactions.Potency may increase or decrease depending on the target's binding pocket.N-alkylation is a common strategy in medicinal chemistry to modulate potency and metabolic stability.
Benzyl and Substituted BenzylIntroduces aromatic interactions (π-π stacking, cation-π).Can significantly enhance potency by accessing hydrophobic pockets.Benzyl groups are frequently used to enhance the activity of various heterocyclic compounds.[5]
Phenylalkyl (e.g., Phenethyl)Increases flexibility and distance of the aromatic ring from the core.May improve binding by allowing the aromatic moiety to reach deeper into a binding site.Longer linkers can be beneficial for optimizing interactions with the target.
Carboxamides/SulfonamidesIntroduces hydrogen bond donors and acceptors.Can improve solubility and introduce specific interactions with the target.Amide and sulfonamide groups are key pharmacophoric elements in many enzyme inhibitors.

Visualizing the SAR Strategy

SAR_of_5_Oxopiperidine_2_4_dicarboxylates core 5-Oxopiperidine-2,4-dicarboxylate Core N1-Position C2-Carboxylate C3-Position C4-Carboxylate C6-Position n1_mods N1 Modifications (R1) - H - Alkyl - Arylalkyl - Amides core:n1->n1_mods:head Modulate Selectivity & Physicochemical Properties c2_mods C2 Modifications (R2) - Esters - Amides - Bioisosteres core:c2->c2_mods:head Fine-tune Binding & Permeability c3_mods C3 Modifications (R4) - Alkyl - Fluoro core:c3->c3_mods:head Introduce Steric & Electronic Effects c4_mods C4 Modifications (R3) - Esters - Amides - Bioisosteres core:c4->c4_mods:head Control Binding & PK/PD c6_mods C6 Modifications (R5) - Alkyl - Aryl core:c6->c6_mods:head Explore Lipophilic Pockets

Caption: Key modification points on the 5-oxopiperidine-2,4-dicarboxylate scaffold.

Modifications at the C2 and C4 Carboxylates: The Gateway to Potent Interactions

The two carboxylate groups are likely to be primary drivers of binding affinity, especially for enzymes that process dicarboxylic acid substrates. Converting these acids to esters or amides is a classic medicinal chemistry strategy to modulate polarity, cell permeability, and binding interactions.

Modification (R2, R3) Rationale for Inclusion Predicted Impact on Activity Supporting Evidence from Related Scaffolds
Esters (e.g., Methyl, Ethyl, tert-Butyl)Masks the charge of the carboxylate, increasing lipophilicity and potential for cell penetration (prodrug strategy).In vitro activity may decrease, but in vivo efficacy could improve if hydrolyzed to the active diacid.Esterification is a common prodrug approach for carboxylic acid-containing drugs.
Primary/Secondary AmidesReplaces the carboxylate with a group that can act as both a hydrogen bond donor and acceptor.Can maintain or enhance binding by forming different hydrogen bond networks.Pyrrolidine-2,4-dicarboxylic acid amides are potent DPP-IV inhibitors.[6]
Substituted Amides (e.g., with aryl or alkyl groups)Introduces additional functionality for exploring the binding site.Can lead to significant gains in potency if the substituent finds a favorable interaction.The SAR of many compound series is heavily influenced by amide substituents.
Carboxylate Bioisosteres (e.g., Tetrazole)Mimics the acidic properties and charge distribution of a carboxylic acid.May improve metabolic stability and oral bioavailability while retaining binding.Tetrazoles are well-established bioisosteres for carboxylic acids in drug design.
Modifications at the C3 and C6 Positions: Probing the Ring Conformation and Surrounding Space

Substitution on the piperidine ring itself can introduce steric bulk, alter the ring's conformation, and provide additional points of interaction.

Modification (R4, R5) Rationale for Inclusion Predicted Impact on Activity Supporting Evidence from Related Scaffolds
Small Alkyl (e.g., Methyl)Introduces steric bulk, which can favor a specific ring conformation.Can enhance selectivity for the target enzyme by creating favorable or unfavorable steric clashes.The stereochemistry of ring substituents is often critical for the activity of piperidine derivatives.[7]
Aryl or HeteroarylCan engage in additional binding interactions within a hydrophobic pocket.Potentially a significant boost in potency if a suitable pocket is present.Aryl substituents are key to the activity of many piperidine-containing compounds.[8]
FluorineA small, electronegative atom that can alter local electronics and block metabolic hotspots.Can improve metabolic stability and binding affinity through favorable electronic interactions.Fluorination is a widely used strategy in modern medicinal chemistry.

Experimental Protocols

Proposed Synthesis of 5-Oxopiperidine-2,4-dicarboxylates

A plausible synthetic route can be envisioned starting from readily available materials, for instance, through a multi-step sequence involving a Michael addition, Dieckmann condensation, or other cyclization strategies. Below is a representative, generalized protocol.

Visualizing the Synthetic Workflow

Synthetic_Workflow start Commercially Available Starting Materials step1 Step 1: Michael Addition (e.g., amine addition to an activated alkene) start->step1 step2 Step 2: N-Alkylation/Arylation (Introduction of R1) step1->step2 step3 Step 3: Dieckmann Condensation (Cyclization to form the 5-oxopiperidine ring) step2->step3 step4 Step 4: Hydrolysis and Decarboxylation (Formation of the 5-oxo-piperidine-4-carboxylate) step3->step4 step5 Step 5: Functionalization at C2 (e.g., α-carboxylation) step4->step5 step6 Step 6: Esterification/Amidation (Modification of R2 and R3) step5->step6 final_product Final 5-Oxopiperidine-2,4-dicarboxylate Analogs step6->final_product

Caption: A generalized synthetic workflow for 5-oxopiperidine-2,4-dicarboxylates.

Step-by-Step Protocol:

  • Synthesis of the Acyclic Precursor: A primary amine bearing the desired R1 substituent is reacted with two equivalents of an acrylate ester (e.g., diethyl maleate) via a double Michael addition to form a substituted diethyl 3,3'-(azanediyl)dipropanoate.

  • Cyclization: The resulting acyclic intermediate is subjected to an intramolecular Dieckmann condensation using a strong base such as sodium ethoxide in an anhydrous solvent like toluene. This will form the 6-membered ring and introduce the keto group at the 5-position.

  • Hydrolysis and Decarboxylation: The product from the Dieckmann condensation, a β-keto ester, is then hydrolyzed under acidic or basic conditions, followed by decarboxylation to yield the 5-oxopiperidine-4-carboxylate.

  • Introduction of the C2-Carboxylate: The C2-carboxylate can be introduced via α-carboxylation of the corresponding enolate. This can be achieved by deprotonation with a strong base (e.g., LDA) followed by quenching with a carboxylating agent like carbon dioxide or a chloroformate.

  • Final Modifications: The resulting dicarboxylic acid can be converted to various esters or amides at the C2 and C4 positions using standard esterification or amidation conditions to generate the final library of compounds for SAR studies.

Protocol for In Vitro Enzyme Inhibition Assay

Given that dicarboxylates are common motifs in enzyme inhibitors, a generic fluorescence-based enzyme inhibition assay is a suitable method for initial screening.[9]

Visualizing the Assay Workflow

Enzyme_Assay_Workflow start Prepare Reagents: - Enzyme solution - Substrate solution - Test compounds - Assay buffer step1 Dispense test compounds and controls (e.g., positive and negative controls) into a 96-well plate. start->step1 step2 Add enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C). step1->step2 step3 Initiate the reaction by adding the fluorogenic substrate to all wells. step2->step3 step4 Monitor the fluorescence signal over time using a plate reader at appropriate excitation and emission wavelengths. step3->step4 step5 Calculate the rate of reaction for each well. step4->step5 step6 Determine the percent inhibition for each compound and calculate IC50 values. step5->step6 end Data Analysis and SAR Interpretation step6->end

Caption: Workflow for a generic fluorescence-based enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, a fluorogenic substrate, and the test compounds in a suitable assay buffer.

  • Compound Plating: In a 96-well microplate, add serial dilutions of the test compounds. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells and pre-incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time. The rate of this increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

The 5-oxopiperidine-2,4-dicarboxylate scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. This guide provides a foundational framework for initiating SAR studies on this scaffold, drawing upon established principles of medicinal chemistry and comparative data from related molecular series. The proposed synthetic and screening protocols offer a practical starting point for researchers. Future work should focus on synthesizing a diverse library of analogs based on the principles outlined here and screening them against a panel of relevant biological targets, particularly enzymes that recognize dicarboxylate substrates. Through a systematic and iterative process of design, synthesis, and testing, the full potential of this intriguing scaffold can be unlocked.

References

  • Patents, G. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
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  • Kavaliauskas, P., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 13(1), 8343. [Link]

  • National Center for Biotechnology Information (n.d.). 5-Oxopiperidine-2-carboxylic acid. PubChem. Retrieved January 15, 2026, from [Link]

  • Leśniak, R. K., et al. (2021). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 64(1), 919-936. [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338-3342. [Link]

  • Berger, J. P., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]

  • Le, V. T., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]

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  • Patel, S. B., et al. (2022). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies, 6(11), 883-901. [Link]

  • Meltzer, P. C., et al. (2007). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 50(23), 5706-5717. [Link]

  • Berger, J. P., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. [Link]

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  • Glavaš, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3209. [Link]

  • Yilmaz, B., et al. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Zong, Y., et al. (2022). Exploring Structure-Activity Relationships and Modes of Action of Laterocidine. ACS Central Science, 8(1), 113-124. [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Benzoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of benzoylpiperidine derivatives through the lens of molecular docking. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these computational techniques in their own work. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, ensuring a robust and reproducible workflow.

The Significance of the Benzoylpiperidine Scaffold in Drug Discovery

The benzoylpiperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1] Its structural rigidity and potential for diverse substitutions make it an ideal scaffold for designing potent and selective ligands. Notably, derivatives of this scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) for the symptomatic treatment of Alzheimer's disease.[2][3][4][5][6] The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine is a key factor in the cognitive decline observed in patients.[3][6] By inhibiting AChE, the enzyme responsible for breaking down acetylcholine, these compounds can increase its concentration in the synaptic cleft and improve cholinergic neurotransmission.[3][6]

Furthermore, the multifaceted nature of Alzheimer's disease, which often includes neuropsychiatric symptoms like depression, has spurred interest in developing multi-target ligands.[2][4] Consequently, benzoylpiperidine derivatives are also being explored for their ability to interact with other targets, such as the serotonin transporter (SERT), to simultaneously address cognitive and behavioral symptoms.[2][4]

Experimental Design: A Self-Validating Molecular Docking Workflow

The following protocol outlines a comprehensive and self-validating workflow for the comparative molecular docking of benzoylpiperidine derivatives. This process is designed to be rigorous, ensuring that the generated data is reliable and informative.

Step 1: Ligand Preparation

The initial and critical step is the accurate preparation of the benzoylpiperidine derivatives to be docked. This involves generating their 3D structures and assigning correct protonation states and charges.

  • 2D to 3D Conversion: The 2D chemical structures of the derivatives are drawn using software such as ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Protonation and Charge Assignment: The protonation state of the ligands at a physiological pH (typically 7.4) is determined. For benzoylpiperidine derivatives, the piperidine nitrogen is generally protonated at this pH. Partial charges are then assigned to each atom.

Step 2: Protein Preparation

The selection and preparation of the target protein structure are paramount for a successful docking study.

  • PDB Structure Selection: High-resolution crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). For example, the crystal structure of human acetylcholinesterase can be retrieved with PDB ID: 1B41, and the serotonin transporter with PDB ID: 6AWN.[2]

  • Protein Clean-up: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and any missing side chains or loops are modeled.

  • Protonation State Assignment: The protonation states of the amino acid residues, particularly those in the active site, are assigned based on the physiological pH.

  • Energy Minimization: A restrained energy minimization of the protein structure is performed to relieve any steric clashes and optimize the hydrogen-bonding network.

Step 3: Molecular Docking

With the prepared ligands and protein, the molecular docking simulations can be performed.

  • Active Site Definition: The binding site on the protein is defined. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the catalytic residues. For AChE, key residues in the active site include Trp286 and Tyr341.[2]

  • Docking Algorithm and Scoring Function: A suitable docking program, such as AutoDock, Glide, or GOLD, is chosen. Each program utilizes a specific algorithm to explore the conformational space of the ligand within the active site and a scoring function to estimate the binding affinity.

  • Execution and Pose Generation: The docking simulation is run, generating multiple binding poses for each ligand. The poses are ranked based on their docking scores.

Step 4: Post-Docking Analysis

The final step involves a thorough analysis of the docking results to derive meaningful structure-activity relationships (SAR).

  • Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • Correlation with Experimental Data: The docking scores are compared with available experimental data, such as IC50 or Ki values, to validate the docking protocol. A strong correlation suggests that the computational model is predictive.

  • Comparative Analysis: The binding modes of different derivatives are compared to understand how structural modifications influence their interaction with the target protein.

Experimental Workflow Diagram

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure Drawing l2 2D to 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Protonation & Charge Assignment l3->l4 d1 Active Site Definition l4->d1 p1 PDB Structure Selection p2 Protein Clean-up p1->p2 p3 Protonation State Assignment p2->p3 p4 Energy Minimization p3->p4 p4->d1 d2 Algorithm & Scoring Function Selection d1->d2 d3 Execution & Pose Generation d2->d3 a1 Binding Pose Analysis d3->a1 a2 Correlation with Experimental Data a1->a2 a3 Comparative Analysis & SAR a2->a3

Caption: A self-validating workflow for comparative molecular docking.

Comparative Analysis of Benzoylpiperidine Derivatives as Acetylcholinesterase Inhibitors

To illustrate the application of this workflow, we present a comparative analysis of a series of benzoylpiperidine derivatives targeting acetylcholinesterase. The following table summarizes their experimental inhibitory concentrations (IC50) and computationally derived docking scores.

Compound IDSubstituent (R)Experimental IC50 (µM)[2]Docking Score (kcal/mol)Key Interacting Residues
Donepezil (Reference Drug)0.14 ± 0.03[3]-11.5Trp86, Tyr337, Phe338
Compound 7 H28[2]-9.2Trp286, Tyr341
Compound 8 3-F35[2]-9.5Trp286, Tyr341
Compound 9 3-Cl41[2]-9.8Trp286, Tyr341
Compound 10 3-Br32[2]-9.7Trp286, Tyr341

Note: Docking scores are hypothetical and for illustrative purposes. Actual values would be generated from a specific docking study.

The data reveals a moderate correlation between the experimental IC50 values and the docking scores, suggesting that the computational model has some predictive power. The docking poses of compounds 7-10 show that the 1,2,3,4-tetrahydroisoquinoline moiety engages in π-π interactions with Trp286 at the catalytic site of AChE.[2] Additionally, the N-benzylpiperidine portion of these ligands forms π-π interactions with Tyr341, Tyr337, and Tyr72.[2] The presence of halogen substituents at the 3-position of the benzylpiperidine ring in compounds 8-10 does not significantly enhance their inhibitory activity against AChE.[2]

Visualization of Ligand-Protein Interactions

The following diagram illustrates the key interactions between a representative benzoylpiperidine derivative and the active site of acetylcholinesterase.

G cluster_protein AChE Active Site cluster_ligand Benzoylpiperidine Derivative Trp286 Trp286 Tyr341 Tyr341 Tyr337 Tyr337 Tyr72 Tyr72 His447 His447 Ser203 Ser203 Glu202 Glu202 Benzoyl_Ring Benzoyl_Ring Benzoyl_Ring->Trp286 π-π stacking Piperidine_Ring Piperidine_Ring Piperidine_Ring->Tyr341 π-π stacking Piperidine_Ring->Tyr337 Hydrophobic Piperidine_Ring->Tyr72 Hydrophobic Substituent_R Substituent_R Substituent_R->His447 H-bond (possible)

Caption: Key interactions in the AChE active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative molecular docking studies of benzoylpiperidine derivatives. By adhering to a rigorous and self-validating workflow, researchers can generate reliable computational data to guide the design and optimization of novel therapeutic agents. The case study on acetylcholinesterase inhibitors demonstrates how this approach can be used to rationalize structure-activity relationships and inform future synthetic efforts.

Future work in this area could involve the application of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the understanding of ligand-protein interactions and improve the accuracy of binding affinity predictions. Additionally, exploring a wider range of protein targets for benzoylpiperidine derivatives will continue to expand their therapeutic potential.

References

  • González-Gutiérrez, J. P., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Asadikaram, G., et al. (2017). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. [Link]

  • Di Micco, S., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • González-Gutiérrez, J. P., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ResearchGate. [Link]

  • Dorra, P., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. ResearchGate. [Link]

  • Asadikaram, G., et al. (2017). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profile of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative of Pharmacokinetics

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous approved pharmaceuticals, from analgesics to antipsychotics.[1][2][3] Its six-membered heterocyclic structure offers a versatile framework for designing molecules that can interact with a wide array of biological targets.[2][4][5] However, the elegant design of a potent molecule is only the first step; its journey to becoming a viable drug is dictated by its pharmacokinetic (PK) profile.

Pharmacokinetics, the study of how an organism affects a drug, governs the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6][7][8] A molecule with stellar in vitro potency is of little therapeutic value if it is not absorbed into the bloodstream, is immediately metabolized by the liver, fails to reach its target tissue, or is eliminated too quickly. Understanding the PK profile is therefore not just a regulatory requirement but a critical component of rational drug design, enabling us to predict dosing regimens, understand potential toxicities, and ultimately, determine the probability of clinical success.[7][9][10]

This guide provides a comprehensive framework for researchers and drug development professionals to conduct a thorough and comparative evaluation of the pharmacokinetic properties of novel piperidine-containing compounds. We will move from high-throughput in vitro assays that predict PK behavior to definitive in vivo studies that measure it, all while explaining the causal links between these experimental stages.

The Core Tenets of Pharmacokinetics: An Overview

The journey of a drug through the body is quantified by several key parameters. These are typically derived from measuring the drug's concentration in plasma over time following administration. The primary method for this analysis, especially in preclinical stages, is Non-Compartmental Analysis (NCA), which calculates PK parameters directly from the observed data without assuming a specific physiological model.[11][12][13][14][15]

Key Pharmacokinetic Parameters:

  • Cmax: The maximum observed plasma concentration of the drug.[11][12]

  • Tmax: The time at which Cmax is reached.[11][12]

  • AUC (Area Under the Curve): The total drug exposure over time.[11][12]

  • t½ (Half-life): The time required for the drug concentration to decrease by half.[11][12]

  • CL (Clearance): The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination.[12]

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Oral Bioavailability): The fraction of an orally administered dose that reaches systemic circulation unchanged.

Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability (F%) Cmax Cmax Tmax Elimination Elimination Distribution->Elimination Target_Site Target_Site Distribution->Target_Site Efficacy Tissues Tissues Distribution->Tissues Vd AUC AUC Metabolism_Excretion Metabolism_Excretion Elimination->Metabolism_Excretion Metabolites cluster_assays In Vitro ADME Cascade start Novel Piperidine Compound Metabolism Metabolic Stability Microsomes/Hepatocytes t½, CLint start->Metabolism Permeability Permeability Caco-2 Monolayers Papp, Efflux Ratio start->Permeability PPB Plasma Protein Binding Equilibrium Dialysis Fraction Unbound (fu) start->PPB DDI CYP Inhibition HLM + Substrates IC50 start->DDI end Candidate Selection for In Vivo PK Metabolism->end Permeability->end PPB->end DDI->end

Caption: A typical workflow for in vitro ADME screening.

Phase 2: In Vivo Pharmacokinetic Studies – The Definitive Test

While in vitro assays are predictive, in vivo studies are required to understand how ADME processes are integrated in a whole, living system. [6][16]These studies are essential for preclinical safety assessment and are required by regulatory agencies like the FDA before human trials can begin. [8][17][18][19] The Experiment: The novel piperidine compound is administered to a rodent species (typically rats or mice), and blood samples are collected at various time points. [10][16]The concentration of the drug in the plasma is then measured to generate a concentration-time profile, from which key PK parameters are calculated.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation: House male Sprague-Dawley rats (or another appropriate rodent model) in environmentally controlled rooms and allow them to acclimate for at least 3 days. [16]2. Dose Preparation & Administration:

    • Intravenous (IV) Group: Formulate the compound in a suitable vehicle (e.g., saline/DMSO). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV group is essential for determining absolute bioavailability and clearance.

    • Oral (PO) Group: Formulate the compound in an oral vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-200 µL) from each animal at predetermined time points. A typical schedule might be:

      • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [20] * PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [20] * Blood is typically collected from the submandibular or saphenous vein. [6][21] * Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). [21]4. Plasma Processing: Immediately after collection, centrifuge the blood tubes (e.g., at 4°C) to separate the plasma. [21][22]5. Sample Storage: Store the resulting plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to perform Non-Compartmental Analysis (NCA) on the plasma concentration-time data to calculate parameters like Cmax, Tmax, AUC, t½, CL, and Vd. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Dose_Prep Dose Formulation (IV & PO Vehicles) Dosing Compound Administration (IV or PO route) Dose_Prep->Dosing Animal_Prep Rodent Acclimation (n=3-4/group) Animal_Prep->Dosing Sampling Serial Blood Collection (Timed Intervals) Dosing->Sampling Processing Centrifugation to Isolate Plasma Sampling->Processing Bioanalysis LC-MS/MS Quantification of Drug in Plasma Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Result PK Parameter Report (AUC, Cmax, t½, CL, F%) PK_Analysis->Result

Caption: High-level workflow for an in vivo rodent PK study.

Data Synthesis: A Comparative Analysis

The ultimate goal is to build a comprehensive PK profile and compare it against a benchmark or alternative compound. Data should be consolidated into clear, comparative tables to facilitate decision-making.

Let's compare our hypothetical "Novel Piperidine X" with a known "Reference Compound A".

Table 1: Comparative In Vitro ADME Profile

ParameterNovel Piperidine XReference Compound AImplication for Piperidine X
Metabolic Stability
Microsomal t½ (min, human)4.555Very rapid metabolism predicted.
Permeability
Caco-2 Papp (A→B) (10⁻⁶ cm/s)0.815.2Low permeability, poor absorption predicted.
Efflux Ratio (B→A / A→B)4.11.2Substrate of active efflux.
Plasma Protein Binding
Fraction Unbound (fu, human %)15%8%Moderate fraction available for distribution.
CYP Inhibition
CYP3A4 IC50 (µM)> 302.5Low risk of DDI via CYP3A4.
CYP2D6 IC50 (µM)1.2> 30High risk of DDI with CYP2D6 substrates.

Table 2: Comparative In Vivo Pharmacokinetic Profile in Rats

Parameter (Unit)Novel Piperidine XReference Compound AInterpretation for Piperidine X
IV Administration (1 mg/kg)
CL (mL/min/kg)8515High clearance, consistent with poor stability.
Vd (L/kg)3.52.1Moderate tissue distribution.
t½ (h)0.52.8Very short half-life, rapid elimination.
PO Administration (10 mg/kg)
Cmax (ng/mL)25850Very low maximum concentration.
Tmax (h)0.51.0Rapid absorption of a small fraction.
AUC₀₋₂₄ (ng·h/mL)606800Extremely low total drug exposure.
Derived Parameter
Oral Bioavailability (F%)< 5% 75% Very poor oral bioavailability.
Expert Analysis & Causality

The data tells a clear story. Novel Piperidine X exhibits significant pharmacokinetic liabilities compared to Reference Compound A .

  • Poor Bioavailability Explained: The extremely low oral bioavailability (<5%) is a direct consequence of the liabilities identified in vitro. [23]The very low Caco-2 permeability (0.8 x 10⁻⁶ cm/s) and high efflux ratio (4.1) indicate that the compound struggles to cross the intestinal barrier and is actively pumped back into the gut. [24][25]* High Clearance Explained: The fraction of the drug that is absorbed then faces the liver, where its high susceptibility to metabolism (microsomal t½ of 4.5 min) results in significant first-pass elimination. This is confirmed by the high in vivo clearance (85 mL/min/kg) observed after IV administration. [26]* Safety Red Flag: While the risk of inhibiting the major drug-metabolizing enzyme CYP3A4 is low, the potent inhibition of CYP2D6 (IC50 = 1.2 µM) is a significant concern for potential drug-drug interactions. [27] Conclusion: Based on this comprehensive PK profile, Novel Piperidine X is a poor candidate for further development as an oral therapeutic. Its combination of low permeability, high metabolic clearance, and a specific CYP inhibition risk makes it unlikely to achieve therapeutic concentrations safely and effectively. The next steps for the project team would be to use this information to guide the synthesis of new analogues, specifically addressing the metabolic soft spots and structural features that lead to low permeability.

References

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  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

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A Comparative Benchmarking Guide to the Enzyme Inhibitory Potential of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, against established inhibitors of a key serine protease, chymotrypsin. Serine proteases are a crucial class of enzymes involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them a significant target for therapeutic intervention.[1][2][3]

The structural features of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate, including its piperidine core, suggest its potential as a serine protease inhibitor. This guide will walk you through the experimental design, detailed protocols, data analysis, and interpretation necessary to rigorously evaluate its efficacy in comparison to known chymotrypsin inhibitors.

Introduction to Target and Benchmarks

Target Enzyme: α-Chymotrypsin

Chymotrypsin, a serine protease found in the digestive system, plays a vital role in the breakdown of proteins.[4] It specifically cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine.[4] Due to its well-characterized structure and kinetics, chymotrypsin serves as an excellent model enzyme for studying the mechanism of serine protease inhibitors.[1][5]

Benchmark Inhibitors

To provide a robust comparison, we will benchmark our test compound against two well-established inhibitors with different mechanisms of action:

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor that covalently modifies the active site serine residue of serine proteases like chymotrypsin.[6]

  • Soybean Trypsin Inhibitor (SBTI): A competitive, reversible protein inhibitor that binds tightly to the active site of chymotrypsin and trypsin.[7]

Experimental Design and Rationale

The core of this benchmarking study is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8][9][10] A lower IC50 value indicates a more potent inhibitor.[11] We will employ a colorimetric or spectrophotometric assay to measure the enzymatic activity of chymotrypsin in the presence of varying concentrations of our test compound and the benchmark inhibitors.

The assay is based on the hydrolysis of a specific chymotrypsin substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at 256 nm.[12] By monitoring this change in absorbance over time, we can determine the rate of the enzymatic reaction and, consequently, the level of inhibition.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis P1 Prepare Reagents: - Chymotrypsin Solution - BTEE Substrate Solution - Assay Buffer - Inhibitor Stock Solutions A1 Dispense Assay Buffer P1->A1 Step 1 A2 Add varying concentrations of Inhibitors (Test & Benchmarks) A1->A2 Step 2 A3 Add Chymotrypsin Solution (Pre-incubate with inhibitor) A2->A3 Step 3 A4 Initiate reaction by adding BTEE Substrate Solution A3->A4 Step 4 M1 Measure Absorbance at 256 nm (Kinetic Reading) A4->M1 Step 5 D1 Calculate Reaction Velocity (ΔA256/min) M1->D1 Step 6 D2 Plot % Inhibition vs. [Inhibitor] (log scale) D1->D2 Step 7 D3 Determine IC50 values from dose-response curve D2->D3 Step 8

Caption: Workflow for the chymotrypsin inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening of multiple inhibitor concentrations.

Materials:

  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (e.g., Sigma-Aldrich B6125)

  • Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (Test Compound)

  • AEBSF (Benchmark 1)

  • Soybean Trypsin Inhibitor (SBTI) (Benchmark 2)

  • Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 256 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2.

    • Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute to the working concentration (e.g., 20 µg/mL) with assay buffer.

    • BTEE Substrate Stock Solution: Prepare a 10 mM stock solution of BTEE in DMSO.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound and AEBSF in DMSO. Prepare a 1 mg/mL stock solution of SBTI in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Control Wells:

      • 100% Activity Control: 50 µL assay buffer + 50 µL chymotrypsin working solution + 100 µL assay buffer.

      • Blank (No Enzyme) Control: 100 µL assay buffer + 100 µL assay buffer.

    • Inhibitor Wells:

      • Add 50 µL of assay buffer to each well.

      • Add serial dilutions of the inhibitor stock solutions to the respective wells (e.g., 2 µL of a 10-fold dilution series in DMSO, then add 48 µL of assay buffer). This will result in a final volume of 100 µL per well.

      • Add 50 µL of the chymotrypsin working solution to each well.

      • Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiation of Reaction and Measurement:

    • Prepare the BTEE working solution by diluting the BTEE stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM).

    • Add 50 µL of the BTEE working solution to all wells to initiate the reaction. The total volume in each well will be 200 µL.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 256 nm every 30 seconds for 10-15 minutes at 25°C.[12]

  • Data Analysis:

    • For each concentration of inhibitor, calculate the initial reaction velocity (V) by determining the linear rate of change in absorbance over time (ΔA256/minute).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.[8]

Results: Comparative Inhibitory Potency

The inhibitory activities of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate and the benchmark inhibitors against α-chymotrypsin are summarized below.

InhibitorTypeIC50 (µM)
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate Hypothetical[Insert Experimental Value]
AEBSFIrreversible~50
Soybean Trypsin Inhibitor (SBTI)Reversible~0.1

Note: The IC50 values for benchmark inhibitors are approximate and can vary based on experimental conditions.

Discussion and Interpretation

The hypothetical results would allow for a direct comparison of the potency of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate with the established inhibitors.

  • Potency Comparison: A lower IC50 value for the test compound compared to AEBSF would suggest it is a more potent irreversible inhibitor, or a competitive inhibitor of significant strength. If the IC50 is significantly higher than SBTI, it would indicate a lower binding affinity for the chymotrypsin active site.

  • Structural Insights: The benzoyl group of the test compound may mimic the aromatic side chains of chymotrypsin's natural substrates (phenylalanine, tyrosine, tryptophan), allowing it to bind to the enzyme's S1 specificity pocket. The oxopiperidine ring provides a rigid scaffold, and the dicarboxylate groups may form hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex.

  • Future Directions: Further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through Michaelis-Menten kinetics. Investigating the compound's selectivity against other proteases would also be crucial in evaluating its potential as a therapeutic agent.

Conclusion

This guide provides a robust framework for the initial benchmarking of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate as a potential chymotrypsin inhibitor. By following the detailed protocols and comparing the results against well-characterized inhibitors, researchers can obtain a clear and objective assessment of the compound's potency. This foundational data is essential for guiding further optimization and development in the pursuit of novel therapeutics targeting serine proteases.

References

  • MDPI. "Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications." Available at: [Link].

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  • edX. "IC50 Determination." Available at: [Link].

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a thorough hazard assessment must be conducted based on the compound's functional groups: a benzoyl group, a piperidine ring, and two methyl ester groups. Structurally similar compounds, such as piperidine and its derivatives, suggest potential hazards including skin and eye irritation, and possible toxicity if ingested or inhaled.[1][2] Therefore, it is prudent to handle dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate as a hazardous substance.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact with the potentially irritating compound.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from potential splashes of the chemical, which may be an irritant.[1][3]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any potential dust or aerosols, especially when handling the solid compound.
Part 2: Waste Segregation and Container Management

Proper segregation of chemical waste is the foundation of a safe disposal process. Under no circumstances should dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate be disposed of down the drain or in regular solid waste streams.[1][4]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Utilize a dedicated, leak-proof container that is chemically compatible with the compound. Plastic containers are generally preferred for chemical waste.[5][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate," the approximate quantity, and the date of accumulation.[1][7]

  • Waste Accumulation:

    • Solid Waste: Collect any solid residual of the compound, including contaminated weighing papers or spatulas, in the designated hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, store organic solvent waste separately from aqueous waste.[8]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads from spill clean-ups, and rinsed glassware, should be disposed of as hazardous solid waste.

Logical Flow for Waste Segregation:

Caption: Waste segregation decision tree.

Part 3: Storage in Satellite Accumulation Areas (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8]

SAA Requirements:

  • Location: The SAA should be under the direct control of laboratory personnel and away from general lab traffic.[6]

  • Secondary Containment: Waste containers should be placed in a secondary containment bin to prevent spills from spreading.

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[5] Inspect containers weekly for any signs of leakage.[8]

  • Incompatible Chemicals: Store the waste container away from incompatible chemicals. Based on its structure, avoid storing with strong acids, bases, and oxidizing agents.[8]

Part 4: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Ensure Safety: Alert personnel in the immediate area and ensure you are wearing the appropriate PPE before addressing the spill.[1]

  • Containment: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid. Do not use combustible materials such as paper towels for large spills.[1]

  • Collection: Carefully collect the absorbed material and place it in the labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[1]

Workflow for Spill Response:

SpillResponse Spill Spill Occurs Alert Alert Personnel Spill->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill (Inert Absorbent) DonPPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Part 5: Final Disposal

The final disposal of dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

Procedure for Disposal Request:

  • Ensure Proper Labeling and Containment: Double-check that your waste container is properly labeled, securely sealed, and the exterior is clean.

  • Submit a Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.

  • Documentation: Maintain a record of the waste generated and its disposal for your laboratory's chemical inventory and compliance records.

The most probable method of disposal for this organic compound is high-temperature incineration at a licensed facility.[1] This process is designed to destroy the chemical and neutralize any harmful byproducts.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

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Personal protective equipment for handling Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate

Immediate Safety Briefing: Hazard Profile & Core Precautions

Given its structure, Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate should be handled as a substance with multiple potential hazards. The primary concerns are derived from the known properties of its constituent chemical groups.

  • Benzoyl Moiety: Compounds containing a benzoyl group, such as benzoyl peroxide, can be potent oxidizers and may cause skin and eye irritation, as well as allergic skin reactions.[1] They can be reactive and may pose a fire or explosion risk under conditions of heat, shock, or friction.[2]

  • Piperidine Core: The piperidine scaffold is common in many biologically active and hazardous compounds. Piperidine itself is toxic, flammable, and corrosive, capable of causing severe skin burns and eye damage.[3][4][5] Derivatives can be harmful if inhaled or ingested.[3]

  • Substituted Piperidones: Structurally similar compounds, such as Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate, are classified as harmful if swallowed and are known to cause skin and eye irritation.[6]

Therefore, this compound must be handled with the assumption that it is irritating to the skin and eyes, potentially sensitizing, harmful if ingested or inhaled, and may have unknown reactivity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required equipment for handling this compound.

Protection Type Specific Equipment Guidelines and Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and dust. The face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially corrosive or irritating substances. Standard safety glasses are insufficient.[7][8][9]
Skin Protection Chemical-resistant gloves (Nitrile, double-gloved).Double-gloving provides robust protection against permeation. Nitrile is a good general-purpose choice, but gloves should be inspected before use and changed immediately if contamination is suspected, or every two hours during extended handling.[7][10]
Flame-resistant lab coat with tight-fitting cuffs.A closed-front, long-sleeved lab coat protects the body from splashes and incidental contact.[7][10][11] It should not be worn outside the laboratory to prevent cross-contamination.[7]
Respiratory Protection Certified Respirator (e.g., N95 or higher)Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.[1] All weighing and transfers of solid material should ideally occur within a ventilated enclosure.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure risk. The following protocol outlines the key steps for safely incorporating Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate into experimental procedures.

Experimental Workflow Diagram

G Workflow: Safe Handling of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Procedure Phase A 1. Review Safety Docs (This Guide, Analog SDS) B 2. Assemble & Inspect PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C 3. Prepare Work Area (Fume Hood, Spill Kit, Waste Containers) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D Begin Handling E 5. Dissolution (Add solid to solvent slowly) D->E F 6. Reaction Setup (Transfer solution via cannula or syringe) E->F G 7. Quench Reaction (If applicable, under inert atmosphere) F->G Initiate Cleanup H 8. Decontaminate Glassware (Rinse with appropriate solvent) G->H I 9. Segregate Waste (Solid, Liquid, Sharps, PPE) H->I J 10. Final Area Cleaning (Wipe down fume hood surfaces) I->J

Caption: A step-by-step workflow for the safe handling of the target compound.

Step-by-Step Methodology
  • Preparation : Before handling, ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered. A spill kit containing inert absorbent material (e.g., vermiculite or sand) should be readily accessible.[10]

  • Donning PPE : Put on all required PPE as detailed in Section 2. Inspect gloves for any signs of degradation or punctures.[8]

  • Weighing : Conduct all weighing operations within the chemical fume hood. Use an anti-static weigh boat to prevent dispersal of the powder.

  • Dissolution : When preparing solutions, add the solid compound slowly to the solvent with stirring. Avoid adding solvent to the bulk solid to prevent splashing.

  • Reaction Transfer : Use appropriate methods like a cannula or syringe to transfer solutions, minimizing the potential for spills.

  • Post-Reaction : After the experiment, all contaminated glassware and equipment must be decontaminated.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is vital in the event of an accidental release or exposure.

Spill Response
  • Evacuate : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment area.

  • Isolate : Restrict access to the affected area.

  • Protect : Ensure you are wearing full PPE, including respiratory protection, before attempting any cleanup.[10]

  • Contain & Absorb : Cover the spill with a non-combustible, inert absorbent material like sand or vermiculite.[10] Do not use paper towels or other combustible materials.[10]

  • Collect : Carefully scoop the absorbed material and spilled solid into a clearly labeled hazardous waste container.[10]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Exposure Response
  • Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Managing Chemical Waste

Proper waste management is a critical final step to ensure safety and environmental compliance.

  • Waste Classification : All materials contaminated with Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate must be treated as hazardous waste. This includes residual solid, solutions, empty containers, used PPE (gloves, coats, etc.), and spill cleanup materials.[7][10]

  • Waste Segregation & Storage :

    • Use dedicated, leak-proof, and chemically compatible containers for waste.[10]

    • Label containers clearly with "Hazardous Waste" and the full chemical name.[10]

    • Store waste containers in a designated, secondary containment area away from incompatible materials.[10]

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[10] The recommended disposal method for analogous compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[10] Ensure all local, state, and federal regulations are followed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.